Zidovudine diphosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Dideoxynucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
106060-89-3 |
|---|---|
Molecular Formula |
C10H15N5O10P2 |
Molecular Weight |
427.20 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(24-8)4-23-27(21,22)25-26(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 |
InChI Key |
QOYVAFWJURKBJG-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Other CAS No. |
106060-89-3 |
Synonyms |
3'-azido-3'-deoxythymidine 5'-diphosphate AZTDP |
Origin of Product |
United States |
Foundational & Exploratory
Zidovudine Diphosphate: A Comprehensive Technical Guide on its Structure, Function, and Therapeutic Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zidovudine (B1683550) (3'-azido-3'-deoxythymidine or AZT), a pioneering antiretroviral therapeutic, remains a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection. As a prodrug, its efficacy is contingent upon intracellular phosphorylation to its active triphosphate form. This technical guide provides an in-depth exploration of zidovudine diphosphate (B83284) (ZDV-DP), the intermediary metabolite in this critical activation pathway. We will delve into the intricate details of its chemical structure, its pivotal role in the phosphorylation cascade, and its function as a precursor to the therapeutically active zidovudine triphosphate (ZDV-TP). This document will further present quantitative data on the intracellular pharmacokinetics of zidovudine phosphates, detail the experimental methodologies for their analysis, and illustrate the key biochemical pathways and experimental workflows through diagrams generated using Graphviz.
Introduction
Zidovudine, a synthetic thymidine (B127349) analogue, was the first compound approved for the treatment of HIV infection.[1] Its mechanism of action relies on its conversion within the host cell to ZDV-TP, which then acts as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral genome.[1][2] The intracellular phosphorylation of zidovudine is a three-step enzymatic process, with ZDV-DP being the second phosphorylated metabolite. Understanding the structure and function of ZDV-DP is paramount for comprehending the overall pharmacological profile of zidovudine and for the development of novel nucleoside reverse transcriptase inhibitors (NRTIs).
Zidovudine Diphosphate: Structure and Chemical Properties
This compound is a nucleotide analogue characterized by the presence of an azido (B1232118) group (-N3) at the 3' position of the deoxyribose sugar moiety, a feature central to its therapeutic action. The diphosphate group is attached to the 5' position of the sugar.
Table 1: Chemical and Physical Properties of Zidovudine and its Phosphorylated Metabolites
| Compound | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) |
| Zidovudine (ZDV) | 35370 | C₁₀H₁₃N₅O₄ | 267.24 |
| Zidovudine Monophosphate (ZDV-MP) | 65374 | C₁₀H₁₄N₅O₇P | 347.22 |
| This compound (ZDV-DP) | 455742 | C₁₀H₁₅N₅O₁₀P₂ | 427.20 |
| Zidovudine Triphosphate (ZDV-TP) | 72187 | C₁₀H₁₆N₅O₁₃P₃ | 507.18 |
The Role of this compound in the Intracellular Phosphorylation Pathway
The conversion of zidovudine to its active triphosphate form is a sequential process catalyzed by host cellular kinases. ZDV-DP is a critical, albeit transient, intermediate in this cascade.
The Phosphorylation Cascade
The intracellular activation of zidovudine involves three key enzymatic steps:
-
Zidovudine to Zidovudine Monophosphate (ZDV-MP): This initial phosphorylation is primarily catalyzed by thymidine kinase 1 (TK1) in the cytoplasm and thymidine kinase 2 (TK2) in the mitochondria.[3][4]
-
Zidovudine Monophosphate to this compound (ZDV-DP): ZDV-MP is subsequently phosphorylated by thymidylate kinase (TMPK) . This step has been identified as the rate-limiting step in the overall activation pathway.[4][5]
-
This compound to Zidovudine Triphosphate (ZDV-TP): The final phosphorylation is carried out by nucleoside diphosphate kinase (NDPK) , which converts ZDV-DP to the active ZDV-TP.[4][6]
Figure 1: Intracellular phosphorylation pathway of zidovudine.
Quantitative Analysis of Intracellular Zidovudine Phosphates
The intracellular concentrations of zidovudine and its phosphorylated metabolites are crucial determinants of its antiviral efficacy. These concentrations can vary significantly among individuals.
Table 2: Intracellular Concentrations of Zidovudine and its Phosphorylated Metabolites in Peripheral Blood Mononuclear Cells (PBMCs)
| Metabolite | Mean Concentration (pmol/10⁶ cells) | Concentration Range (pmol/10⁶ cells) | Reference |
| ZDV | 0.15 ± 0.08 | - | [7] |
| ZDV-MP | 1.4 ± 1.0 | 0.9 - 1.4 (1-2h post-dose) | [7][8] |
| ZDV-DP | 0.082 ± 0.02 | 0.3 - 0.5 (1-2h post-dose) | [7][8] |
| ZDV-TP | 0.081 ± 0.03 | 0.3 - 0.5 (1-2h post-dose) | [7][8] |
Table 3: Enzyme Kinetic Parameters for Zidovudine Phosphorylation
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference |
| Thymidine Kinase 1 (TK1) | Zidovudine | 3 | Not explicitly stated | [5] |
| Thymidylate Kinase (TMPK) | Zidovudine Monophosphate | 7.6 - 8 | 47.6 ± 20.3 (H9 cells) | [5][9] |
| Nucleoside Diphosphate Kinase (NDPK) | This compound | Not explicitly stated | Not explicitly stated | [6] |
Note: The Vmax for thymidylate kinase was determined in H9 cells and may vary in other cell types. Kinetic data for nucleoside diphosphate kinase with ZDV-DP as a substrate is not well-defined in the literature, though this step is not considered rate-limiting.[5]
Function of this compound and its Triphosphate Metabolite
While ZDV-DP itself is not the active antiviral agent, its formation is an indispensable step towards the generation of ZDV-TP. The ultimate function of the zidovudine metabolic pathway is the inhibition of HIV-1 reverse transcriptase.
ZDV-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the azido-sugar of zidovudine prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to premature chain termination and the cessation of viral DNA synthesis.[1][2]
Figure 2: Mechanism of HIV-1 reverse transcriptase inhibition by ZDV-TP.
Experimental Protocols
Determination of Intracellular Zidovudine Phosphate (B84403) Concentrations
A common method for quantifying the intracellular levels of zidovudine and its phosphorylated metabolites is a combination of high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) or tandem mass spectrometry (LC-MS/MS).
Protocol: HPLC-RIA for Intracellular Zidovudine Phosphates [7][10]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Lysis and Extraction: Resuspend a known number of cells in a lysis buffer (e.g., 60% methanol) to release intracellular contents.
-
Separation by HPLC: Separate zidovudine and its phosphorylated metabolites (ZDV-MP, ZDV-DP, ZDV-TP) from the cell extract using a strong anion-exchange (SAX) HPLC column.
-
Fraction Collection: Collect the fractions corresponding to each metabolite based on their retention times, which are determined using known standards.
-
Hydrolysis to Zidovudine: Treat the collected fractions of ZDV-MP, ZDV-DP, and ZDV-TP with an enzyme such as alkaline phosphatase to hydrolyze the phosphate groups, converting them back to zidovudine.
-
Quantification by RIA: Quantify the amount of zidovudine in each hydrolyzed fraction using a specific radioimmunoassay for zidovudine.
-
Calculation of Intracellular Concentrations: Based on the amount of zidovudine measured in each fraction and the initial number of cells, calculate the intracellular concentration of each phosphorylated metabolite in units of pmol/10⁶ cells.
Figure 3: Experimental workflow for HPLC-RIA analysis.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of ZDV-TP to inhibit the activity of recombinant HIV-1 reverse transcriptase.
Protocol: HIV-1 Reverse Transcriptase Inhibition Assay [11]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a reaction buffer (e.g., Tris-HCl, KCl, MgCl₂), a template-primer (e.g., poly(rA)-oligo(dT)), and a mixture of deoxynucleoside triphosphates (dATP, dGTP, dCTP) including a radiolabeled or fluorescently labeled dTTP.
-
Inhibitor Addition: Add varying concentrations of ZDV-TP to the reaction tubes. Include a control with no inhibitor and a control with a known inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 reverse transcriptase to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantification of DNA Synthesis: Quantify the amount of newly synthesized DNA. This can be done by measuring the incorporation of the radiolabeled or fluorescently labeled dTTP into the DNA product, for example, by spotting the reaction mixture onto DEAE filter mats, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity for each concentration of ZDV-TP compared to the no-inhibitor control. Determine the IC₅₀ (50% inhibitory concentration) value by plotting the percentage of inhibition against the logarithm of the ZDV-TP concentration.
Conclusion
This compound is a central intermediate in the intracellular activation of zidovudine. While its existence is transient, its formation, catalyzed by thymidylate kinase, represents the rate-limiting step in the production of the active antiviral agent, zidovudine triphosphate. A thorough understanding of the structure of ZDV-DP and the kinetics of its formation and subsequent conversion is critical for optimizing zidovudine therapy and for the rational design of new nucleoside analogues with improved pharmacological properties. The experimental protocols detailed herein provide a framework for the continued investigation of the intracellular metabolism and mechanism of action of this important class of antiretroviral drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zidovudine Phosphorylation Determined Sequentially over 12 Months in Human Immunodeficiency Virus-Infected Patients with or without Previous Exposure to Antiretroviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymidine and zidovudine metabolism in chronically zidovudine-exposed cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Zidovudine Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (B1683550) (ZDV), also known as azidothymidine (AZT), is a cornerstone therapeutic agent in the management of Human Immunodeficiency Virus (HIV) infection. As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its primary function is to thwart the replication of the virus. Zidovudine is a prodrug, meaning it is administered in an inactive form and must undergo intracellular metabolic activation to exert its antiviral effects. This guide provides a detailed examination of the mechanism of action of zidovudine, with a particular focus on the role of its diphosphate (B83284) metabolite, for researchers, scientists, and drug development professionals.
Metabolic Activation of Zidovudine
Upon entry into a host cell, zidovudine undergoes a sequential three-step phosphorylation process, catalyzed by host cellular kinases, to be converted into its pharmacologically active triphosphate form.[1] Zidovudine diphosphate (ZDV-DP) is a critical intermediate in this pathway.
The metabolic activation cascade is as follows:
-
Zidovudine to Zidovudine Monophosphate (ZDV-MP): The initial phosphorylation is carried out by the cellular enzyme thymidine (B127349) kinase, primarily thymidine kinase 1.[1]
-
Zidovudine Monophosphate to this compound (ZDV-DP): ZDV-MP is then converted to ZDV-DP by thymidylate kinase. This step is considered the rate-limiting step in the activation pathway.[1]
-
This compound to Zidovudine Triphosphate (ZDV-TP): The final phosphorylation step, the conversion of ZDV-DP to the active zidovudine triphosphate (ZDV-TP), is mediated by the enzyme nucleoside diphosphate kinase.[1]
Core Mechanism of Action
The antiviral activity of zidovudine is exclusively mediated by its triphosphate metabolite, ZDV-TP. This compound's primary role is to serve as the precursor to this active compound. ZDV-TP inhibits the activity of HIV-1 reverse transcriptase (RT), a viral enzyme essential for the conversion of the viral RNA genome into DNA, a process known as reverse transcription.[2] The inhibition occurs through a dual mechanism:
-
Competitive Inhibition: ZDV-TP is a structural analog of the natural substrate thymidine triphosphate (dTTP). It competes with dTTP for binding to the active site of HIV-1 RT.[3]
-
DNA Chain Termination: Once incorporated into the growing viral DNA chain by reverse transcriptase, ZDV-TP acts as a chain terminator. The azido (B1232118) group at the 3' position of the deoxyribose ring in zidovudine, in place of the hydroxyl (-OH) group found in natural nucleosides, prevents the formation of a 5' to 3' phosphodiester bond with the next incoming nucleotide. This effectively halts the elongation of the viral DNA chain.[2]
Zidovudine exhibits a significantly higher affinity for HIV reverse transcriptase compared to human DNA polymerases, which contributes to its selective antiviral effect.[4] However, at higher concentrations, it can inhibit cellular DNA polymerases, particularly mitochondrial DNA polymerase-γ, which is believed to contribute to some of the drug's toxicities.[5]
Quantitative Data
The following tables summarize key quantitative parameters related to the metabolic activation and inhibitory activity of zidovudine and its metabolites.
Table 1: Kinetic Parameters of Zidovudine Phosphorylation
| Enzyme | Substrate | K_m (μM) |
| Thymidine Kinase 1 | Zidovudine | 3[6] |
| Thymidylate Kinase | Zidovudine Monophosphate | 7.6 - 8[6] |
| Thymidylate Kinase | Thymidine Monophosphate | 12.3 ± 2.2[7] |
Table 2: Inhibitory Activity of Zidovudine Triphosphate
| Parameter | Value (μM) | Target |
| IC_50 | >100[5] | Mitochondrial DNA Polymerase-γ |
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of ZDV-TP on the enzymatic activity of recombinant HIV-1 RT.
Materials and Reagents:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl, 6 mM MgCl₂)
-
Template/Primer (e.g., poly(rA)/oligo(dT))
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP) or a non-radioactive detection system (e.g., PicoGreen)
-
Zidovudine Triphosphate (ZDV-TP)
-
Stop Solution (e.g., EDTA)
-
Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for non-radioactive assays)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template/primer, and all dNTPs except for the radiolabeled one.
-
Prepare serial dilutions of ZDV-TP in the reaction buffer.
-
Add the varying concentrations of ZDV-TP to respective reaction tubes/wells. Include a no-inhibitor control.
-
Initiate the reaction by adding the recombinant HIV-1 RT and the radiolabeled dNTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of newly synthesized DNA by measuring the incorporated radioactivity or fluorescence.
-
Calculate the percent inhibition for each ZDV-TP concentration and determine the IC₅₀ value.
Cellular Phosphorylation Assay
This protocol describes a method to measure the intracellular conversion of zidovudine to its phosphorylated metabolites in Peripheral Blood Mononuclear Cells (PBMCs).
Materials and Reagents:
-
Isolated PBMCs
-
Zidovudine (radiolabeled or non-radiolabeled)
-
Cell culture medium (e.g., RPMI 1640 with FBS)
-
Methanol (for extraction)
-
HPLC system with a strong anion-exchange column
-
Mass Spectrometer (for detection and quantification)
-
Internal standards for ZDV, ZDV-MP, ZDV-DP, and ZDV-TP
Procedure:
-
Culture isolated PBMCs in the appropriate medium.
-
Incubate the cells with a known concentration of zidovudine for a specified time period (e.g., 24 hours).
-
After incubation, harvest the cells by centrifugation and wash them to remove extracellular drug.
-
Lyse the cells and extract the intracellular metabolites using cold methanol.
-
Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for HPLC analysis.
-
Inject the sample into an HPLC-MS/MS system.
-
Separate ZDV and its phosphorylated metabolites using a strong anion-exchange column.
-
Quantify the concentrations of ZDV, ZDV-MP, ZDV-DP, and ZDV-TP by comparing their peak areas to those of the internal standards and a standard curve.
Conclusion
The mechanism of action of zidovudine is a well-defined process that hinges on its intracellular conversion to the active triphosphate form, ZDV-TP. This compound serves as a crucial intermediate in this mandatory metabolic activation. The resulting ZDV-TP effectively inhibits HIV-1 reverse transcriptase through competitive inhibition and DNA chain termination, thereby preventing viral replication. A thorough understanding of this mechanism, supported by quantitative kinetic and cellular data, is essential for the continued development of novel antiretroviral therapies and the optimization of existing treatment regimens.
References
- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Zidovudine - Wikipedia [en.wikipedia.org]
- 5. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Optimized Dose for Coformulation of Zidovudine with Drugs That Select for the K65R Mutation Using a Population Pharmacokinetic and Enzyme Kinetic Simulation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Journey of Zidovudine: A Technical Guide to its Diphosphate Metabolite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the intracellular metabolism of Zidovudine (AZT), with a specific focus on its phosphorylation to Zidovudine diphosphate (B83284) (AZT-DP). This critical step is the rate-limiting stage in the activation of AZT to its pharmacologically active triphosphate form. This document details the enzymatic pathway, presents quantitative data on metabolite concentrations, and outlines the experimental protocols used to elucidate this process.
Introduction to Zidovudine Metabolism
Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to exert its antiviral activity against the human immunodeficiency virus (HIV).[1][2] The metabolic activation is a three-step process mediated by host cellular kinases. The initial phosphorylation to Zidovudine monophosphate (AZT-MP) is catalyzed by thymidine (B127349) kinase. Subsequently, thymidylate kinase converts AZT-MP to the diphosphate form, AZT-DP. The final step involves nucleoside-diphosphate kinase, which phosphorylates AZT-DP to the active Zidovudine triphosphate (AZT-TP).[3] AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and a chain terminator upon incorporation into the viral DNA. The conversion of AZT-MP to AZT-DP is widely recognized as the rate-limiting step in this metabolic cascade, leading to a significant accumulation of AZT-MP within the cell.[3][4]
The Phosphorylation Pathway of Zidovudine
The intracellular activation of Zidovudine follows a sequential phosphorylation pathway, as illustrated in the diagram below.
References
- 1. Potentiating AZT activation: structures of wild-type and mutant human thymidylate kinase suggest reasons for the mutants' improved kinetics with the HIV prodrug metabolite AZTMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
Discovery of Zidovudine Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (B1683550) (3'-azido-3'-deoxythymidine, AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection, is a prodrug that requires intracellular phosphorylation to its active triphosphate form, zidovudine triphosphate (AZT-TP).[1][2][3] This process involves a sequential three-step phosphorylation cascade mediated by host cellular kinases. The intermediate metabolite, zidovudine diphosphate (B83284) (AZT-DP), is a crucial component of this pathway. This technical guide provides an in-depth overview of the discovery of AZT-DP, detailing the metabolic pathway, experimental protocols for its identification and quantification, and a summary of key quantitative data.
Metabolic Pathway of Zidovudine
Zidovudine is transported into host cells and undergoes sequential phosphorylation. The initial and rate-limiting step is the conversion of AZT to zidovudine monophosphate (AZT-MP) by thymidine (B127349) kinase.[1][4] Subsequently, thymidylate kinase catalyzes the phosphorylation of AZT-MP to AZT-DP.[1] Finally, nucleoside diphosphate kinase facilitates the formation of the pharmacologically active AZT-TP.[1] AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator when incorporated into viral DNA.[3]
Experimental Protocols
The identification and quantification of this compound and other phosphorylated metabolites have been achieved through various analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with radioimmunoassay (RIA) or tandem mass spectrometry (LC-MS/MS).
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Given that the phosphorylation of zidovudine occurs intracellularly, the first step in these analyses is the isolation of PBMCs from whole blood samples.[5][6]
-
Procedure:
-
Collect whole blood in heparinized tubes.
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Layer the diluted blood over a Ficoll-Paque density gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature.
-
Carefully aspirate the mononuclear cell layer (the "buffy coat").
-
Wash the isolated cells with PBS and perform cell counting.
-
Quantification of Zidovudine Phosphates by HPLC-RIA
This method combines the separation power of HPLC with the sensitivity of RIA.[5][7]
-
Sample Preparation:
-
Lyse the isolated PBMCs to release intracellular contents.
-
Extract the zidovudine and its phosphorylated metabolites from the cell lysate.
-
-
HPLC Separation:
-
Inject the cell extract onto a strong anion-exchange (SAX) HPLC column.
-
Elute the compounds using a phosphate (B84403) buffer gradient. The different phosphorylated forms (AZT-MP, AZT-DP, AZT-TP) will elute at distinct retention times due to their varying negative charges.
-
Collect the fractions corresponding to each metabolite.
-
-
Enzymatic Hydrolysis and RIA:
-
Treat the collected fractions containing the phosphorylated metabolites with alkaline phosphatase to hydrolyze them back to the parent zidovudine.[7]
-
Purify the resulting zidovudine from each fraction using solid-phase extraction.
-
Quantify the amount of zidovudine in each fraction using a commercially available radioimmunoassay kit.[7] The amount of zidovudine measured in each fraction corresponds to the initial amount of the respective phosphorylated metabolite.
-
Quantification of Zidovudine Phosphates by LC-MS/MS
This method offers high sensitivity and specificity for the direct measurement of the phosphorylated metabolites.[8][9]
-
Sample Preparation:
-
Lyse the isolated PBMCs.
-
Perform solid-phase extraction (SPE) on the cell lysate to isolate and concentrate the phosphorylated metabolites. Anion exchange SPE is often used to separate the mono-, di-, and triphosphate forms.[8]
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the metabolites using a reversed-phase or ion-pair chromatography method.
-
Detect and quantify the specific metabolites using multiple reaction monitoring (MRM) mode, which provides high selectivity.
-
References
- 1. ClinPGx [clinpgx.org]
- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 4. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of zidovudine triphosphate concentrations from human peripheral blood mononuclear cells by anion exchange solid phase extraction and liquid chromatography-tandem mass spectroscopy; an indirect quantitation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Zidovudine Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zidovudine (B1683550) (AZT), a cornerstone in antiretroviral therapy, requires intracellular phosphorylation to its active triphosphate form to exert its therapeutic effect. This technical guide provides an in-depth examination of the final and often rate-limiting step in this activation pathway: the conversion of zidovudine diphosphate (B83284) (AZT-DP) to zidovudine triphosphate (AZT-TP). This critical reaction is catalyzed by the ubiquitous enzyme Nucleoside Diphosphate (NDP) Kinase. This document details the enzymatic pathway, presents key quantitative kinetic data, outlines experimental protocols for assessing enzyme activity, and provides visual representations of the pathway and experimental workflows.
Introduction to Zidovudine Activation
Zidovudine, a synthetic thymidine (B127349) analog, is a prodrug that must be anabolically converted to its 5'-triphosphate derivative to inhibit HIV reverse transcriptase. This intracellular phosphorylation cascade is a three-step process mediated by host cellular kinases:
-
Zidovudine (AZT) to Zidovudine Monophosphate (AZT-MP): Catalyzed by thymidine kinase.
-
AZT-MP to Zidovudine Diphosphate (AZT-DP): Catalyzed by thymidylate kinase.
-
AZT-DP to Zidovudine Triphosphate (AZT-TP): Catalyzed by Nucleoside Diphosphate (NDP) Kinase.[1]
The final phosphorylation step, the focus of this guide, is crucial for the pharmacological activity of zidovudine. The efficiency of this conversion can significantly impact the intracellular concentration of the active AZT-TP, and thus, the overall therapeutic efficacy of the drug.
The Role of Nucleoside Diphosphate (NDP) Kinase
Nucleoside Diphosphate (NDP) Kinase is a housekeeping enzyme responsible for maintaining the intracellular pool of nucleoside triphosphates. It catalyzes the transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate (like ATP or GTP) to a nucleoside diphosphate. In the context of zidovudine activation, NDP kinase facilitates the following reaction:
AZT-DP + NTP ↔ AZT-TP + NDP
(where NTP is a nucleoside triphosphate, e.g., ATP, and NDP is the corresponding diphosphate, e.g., ADP)
Quantitative Analysis of Enzymatic Conversion
Studies have shown that AZT-DP is a relatively poor substrate for NDP kinase compared to its natural counterpart, thymidine diphosphate (dTDP). This inefficiency can create a bottleneck in the activation pathway, limiting the production of the active AZT-TP. The kinetic parameters from a study on Dictyostelium NDP kinase, which is highly similar to the human enzyme, highlight this disparity.
| Substrate | Relative kcat | Relative kcat/Km |
| dTDP | 1 | 1 |
| AZT-DP | ~10⁻³ | ~10⁻⁴ |
Table 1: Relative kinetic parameters of NDP kinase for the phosphorylation of dTDP and AZT-DP. The data indicates a significant decrease in both the catalytic rate (kcat) and the overall catalytic efficiency (kcat/Km) for AZT-DP compared to the natural substrate.
Experimental Protocols
Enzymatic Assay for NDP Kinase Activity with AZT-DP
This protocol is adapted from the methodology described in the study of the X-ray analysis of AZT-DP binding to NDP kinase.
Objective: To determine the rate of phosphorylation of AZT-DP to AZT-TP by NDP kinase.
Materials:
-
Purified NDP kinase
-
This compound (AZT-DP)
-
[γ-³²P]GTP (radiolabeled phosphate donor)
-
Thymidine diphosphate (dTDP) as a control substrate
-
Pyruvate kinase
-
Phosphoenolpyruvate
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, a phosphate donor ([γ-³²P]GTP), a regenerating system (pyruvate kinase and phosphoenolpyruvate) to prevent product inhibition by GDP, and either the experimental substrate (AZT-DP) or the control substrate (dTDP).
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified NDP kinase to the reaction mixture. The amount of enzyme will vary depending on the substrate; for instance, a significantly higher concentration of the enzyme is needed for the less efficient AZT-DP phosphorylation compared to dTDP.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA or formic acid).
-
Separation of Products: Separate the radiolabeled product ([³²P]AZT-TP) from the radiolabeled substrate ([γ-³²P]GTP) using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of [³²P]AZT-TP produced by phosphorimaging or by scraping the corresponding spots from the TLC plate and measuring the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the initial reaction velocity from the amount of product formed over time. Determine the kinetic parameters (Km and Vmax) by measuring the reaction velocity at varying concentrations of AZT-DP.
Visualizing the Pathway and Workflow
Zidovudine Intracellular Phosphorylation Pathway
Caption: The intracellular activation pathway of Zidovudine.
Experimental Workflow for NDP Kinase Assay
Caption: Workflow for the NDP Kinase enzymatic assay.
Conclusion
The enzymatic conversion of this compound to its triphosphate form by NDP kinase is a pivotal step in the mechanism of action of this important antiretroviral agent. The relatively low efficiency of this reaction underscores its significance as a potential bottleneck in the therapeutic efficacy of zidovudine. A thorough understanding of the kinetics and the experimental methods to assess this conversion is essential for the development of new nucleoside analog prodrugs with improved activation profiles and for optimizing existing therapeutic regimens. The information presented in this guide serves as a valuable resource for researchers and professionals dedicated to the advancement of antiretroviral drug development.
References
The Crucial Bottleneck: A Technical Guide to the Phosphorylation of Zidovudine Monophosphate
For Immediate Release
This whitepaper provides an in-depth technical analysis of the phosphorylation of zidovudine (B1683550) monophosphate (ZDV-MP) to zidovudine diphosphate (B83284) (ZDV-DP), a critical and rate-limiting step in the intracellular activation of the antiretroviral drug zidovudine (ZDV). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the enzymatic kinetics, experimental methodologies, and the cellular context of this pivotal metabolic process.
Introduction
Zidovudine, also known as azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] As a prodrug, ZDV requires intracellular phosphorylation to its active triphosphate form, ZDV-triphosphate (ZDV-TP), to exert its antiviral effect.[1][3][4][5] This active metabolite competes with the natural substrate, thymidine (B127349) triphosphate, for incorporation into viral DNA by HIV's reverse transcriptase.[3][5][6] The incorporation of ZDV-monophosphate leads to DNA chain termination due to the absence of a 3'-hydroxyl group, thereby inhibiting viral replication.[1][3]
The conversion of ZDV to its active triphosphate form is a sequential three-step process mediated by host cellular kinases.[1][2][7] While the initial phosphorylation of ZDV to ZDV-MP by thymidine kinase is relatively efficient, the subsequent conversion of ZDV-MP to ZDV-DP is widely recognized as the bottleneck in this activation pathway.[1][8][9] This guide focuses specifically on this rate-limiting second step, providing a detailed examination of the factors governing its efficiency.
The Rate-Limiting Step: The Role of Thymidylate Kinase
The phosphorylation of ZDV-MP to ZDV-DP is catalyzed by the cellular enzyme thymidylate kinase (TMPK).[1][6][8] However, ZDV-MP is a poor substrate for TMPK compared to the enzyme's natural substrate, thymidine monophosphate.[8][9] This inefficiency leads to an accumulation of ZDV-MP within the cell, making it the most abundant of the phosphorylated metabolites.[8][10][11] Consequently, the catalytic efficiency of TMPK in converting ZDV-MP to ZDV-DP is a critical determinant of the overall rate of ZDV-TP formation and, ultimately, the drug's antiviral efficacy.[9]
Enzymatic Kinetics
The interaction between TMPK and ZDV-MP has been characterized by Michaelis-Menten kinetics. The relatively high Michaelis constant (Km) for ZDV-MP indicates a lower binding affinity of the enzyme for this substrate compared to its natural counterpart.
| Enzyme | Substrate | Km (μM) | Notes |
| Thymidylate Kinase (TMPK) | Zidovudine Monophosphate (ZDV-MP) | 7.6 - 8.0 | Indicates poor substrate specificity.[8] |
| Thymidine Kinase 2 (mitochondrial) | Zidovudine (ZDV) | 3.4 ± 0.6 | For the initial phosphorylation step.[12] |
| Thymidine Kinase | Thymidine | 15.7 ± 6.0 | For comparison with the natural substrate.[12] |
Intracellular Concentrations of Zidovudine Phosphates
Studies measuring the intracellular concentrations of ZDV and its phosphorylated metabolites in peripheral blood mononuclear cells (PBMCs) of HIV-infected patients have consistently shown that ZDV-MP is the predominant intracellular species. This further underscores the rate-limiting nature of the TMPK-mediated phosphorylation of ZDV-MP.
| Metabolite | Percentage of Total Intracellular Phosphates (Mean ± SD) | Peak Intracellular Concentration (pmol/10^6 cells, Mean ± SD) | Time to Peak Concentration (hours) |
| Zidovudine Monophosphate (ZDV-MP) | 73.4% ± 7.1% to 74.2% ± 15.0%[10] | 1.12 (AUC0–6) in HIV patients[11] | 1.500[13] |
| Zidovudine Diphosphate (ZDV-DP) | 12.5% ± 6.6% to 13.3% ± 3.3%[10] | Not explicitly stated | 1.417[13] |
| Zidovudine Triphosphate (ZDV-TP) | 13.4% ± 4.1% to 13.5% ± 8.3%[10] | 0.04 ± 0.02[10] | 1.583[13] |
Experimental Protocols for Measuring ZDV-MP to ZDV-DP Conversion
The quantification of intracellular ZDV phosphates is essential for studying the kinetics of ZDV activation. The following outlines a general methodology for such experiments.
Cell Culture and Treatment
-
Cell Lines: Peripheral blood mononuclear cells (PBMCs) are commonly used as they are a primary target of HIV.[11][14] Other cell lines such as Molt-4 and HUVEC can also be utilized.[15]
-
Incubation: Cells are incubated with ZDV at a specified concentration (e.g., 0.1 μM to 10 μM) for various time points to assess the time-course of phosphorylation.[16]
Sample Preparation
-
Cell Isolation: For whole blood samples, PBMCs are isolated using Ficoll-Hypaque density gradient centrifugation.[13][14]
-
Cell Lysis and Extraction: The cell pellet is lysed, and the intracellular contents are extracted, typically using a 60% methanol (B129727) solution.[14][16]
-
Metabolite Separation: The extract is then processed to separate the different phosphorylated forms of ZDV.
Analytical Quantification
Several analytical techniques can be employed to quantify the intracellular concentrations of ZDV-MP, ZDV-DP, and ZDV-TP.
-
High-Performance Liquid Chromatography (HPLC) Coupled with Radioimmunoassay (RIA):
-
The cell extract is injected into an HPLC system to separate ZDV and its phosphorylated metabolites.[14]
-
The separated fractions corresponding to ZDV-MP, ZDV-DP, and ZDV-TP are collected.
-
These phosphorylated fractions are then hydrolyzed to ZDV using an enzyme like acid phosphatase.[11][14]
-
The resulting ZDV in each fraction is quantified using a commercially available radioimmunoassay kit.[11][14]
-
The concentrations are then back-calculated to determine the original intracellular concentrations of each phosphorylated metabolite, correcting for cell number and sample volume.[7][11]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
This method offers high sensitivity and specificity for the direct quantification of ZDV and its phosphorylated metabolites without the need for hydrolysis.
-
Cell extracts are separated by liquid chromatography, and the individual metabolites are detected and quantified by a mass spectrometer.[13][15]
-
Visualizations
Zidovudine Intracellular Phosphorylation Pathway
Caption: Intracellular activation pathway of Zidovudine.
Experimental Workflow for ZDV Phosphorylation Assay
Caption: General workflow for quantifying intracellular ZDV phosphates.
Conclusion
The phosphorylation of zidovudine monophosphate to its diphosphate form by thymidylate kinase is a critical, inefficient, and rate-limiting step in the bioactivation of zidovudine. The poor substrate affinity of TMPK for ZDV-MP leads to an accumulation of the monophosphate species and curtails the overall production of the active ZDV-TP. A thorough understanding of the kinetics and cellular dynamics of this reaction is paramount for optimizing antiretroviral therapies, developing novel nucleoside analogues that can bypass this metabolic bottleneck, and ultimately improving treatment outcomes for individuals living with HIV. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this crucial aspect of zidovudine's mechanism of action.
References
- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 4. Metabolism of Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zidovudine Phosphorylation Determined Sequentially over 12 Months in Human Immunodeficiency Virus-Infected Patients with or without Previous Exposure to Antiretroviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 106060-89-3 | Benchchem [benchchem.com]
- 9. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zidovudine phosphorylation after short-term and long-term therapy with zidovudine in patients infected with the human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Zidovudine Phosphorylation in Human Immunodeficiency Virus-Positive Thai Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
The Cellular Pharmacology of Zidovudine: A Technical Guide on its Activation and the Pivotal Role of Zidovudine Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zidovudine (B1683550) (ZDV), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV-1 infection, remains a cornerstone of antiretroviral therapy. As a prodrug, its efficacy is entirely dependent on its intracellular conversion to the active triphosphate metabolite, zidovudine triphosphate (ZDV-TP). This technical guide provides an in-depth exploration of the cellular pharmacology of zidovudine, with a particular focus on the critical role of its diphosphate (B83284) intermediate, zidovudine diphosphate (ZDV-DP). While ZDV-DP itself does not directly inhibit HIV-1 reverse transcriptase, its formation and subsequent phosphorylation are pivotal steps in the bioactivation pathway. This document details the enzymatic cascade responsible for zidovudine's activation, presents quantitative data on its intracellular metabolites, outlines key experimental protocols for their analysis, and visualizes the involved pathways and workflows.
Introduction: The Mechanism of Action of Zidovudine
Zidovudine, a synthetic thymidine (B127349) analog, exerts its antiviral effect by disrupting the replication cycle of HIV-1.[1][2] Its mechanism of action is multifaceted and relies on its structural similarity to the natural nucleoside, thymidine.[3] After entering a host cell, zidovudine undergoes a series of phosphorylation steps to become ZDV-TP.[3][4] The active ZDV-TP then competes with the endogenous deoxythymidine triphosphate (dTTP) for incorporation into the nascent viral DNA chain by HIV-1 reverse transcriptase.[5][6] The incorporation of ZDV-TP leads to premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.[3] This effectively halts viral DNA synthesis.[5]
The Intracellular Phosphorylation Cascade of Zidovudine
The conversion of zidovudine to its active triphosphate form is a three-step enzymatic process carried out by host cellular kinases.[2][7] this compound (ZDV-DP) is the essential intermediate in this pathway.
Step 1: Formation of Zidovudine Monophosphate (ZDV-MP)
The initial phosphorylation of zidovudine is catalyzed by thymidine kinase, which adds a phosphate (B84403) group to the 5' position of the deoxyribose sugar, forming ZDV-MP.[2][8]
Step 2: Formation of this compound (ZDV-DP)
ZDV-MP is subsequently phosphorylated to ZDV-DP by thymidylate kinase.[2][8] This step is widely regarded as the rate-limiting step in the activation of zidovudine, leading to a significant accumulation of ZDV-MP within the cell.[8][9]
Step 3: Formation of Zidovudine Triphosphate (ZDV-TP)
The final phosphorylation step is the conversion of ZDV-DP to the active ZDV-TP, a reaction catalyzed by nucleoside diphosphate kinase.[6][10] ZDV-TP is then available to interact with and inhibit HIV-1 reverse transcriptase.
References
- 1. Systemic pharmacokinetics and cellular pharmacology of zidovudine in human immunodeficiency virus type 1-infected women and newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ClinPGx [clinpgx.org]
- 6. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Zidovudine Phosphorylation in Human Immunodeficiency Virus-Positive Thai Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 106060-89-3 | Benchchem [benchchem.com]
In Vivo Pharmacokinetics of Zidovudine Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (B1683550) (ZDV), the first antiretroviral agent approved for the treatment of HIV infection, is a prodrug that requires intracellular phosphorylation to its active triphosphate form, zidovudine triphosphate (ZDV-TP). This process involves the sequential conversion of ZDV to its monophosphate (ZDV-MP), diphosphate (B83284) (ZDV-DP), and finally, triphosphate metabolites. While ZDV-TP is the pharmacologically active moiety that inhibits HIV reverse transcriptase, understanding the pharmacokinetics of the intermediate metabolite, ZDV-DP, is crucial for a comprehensive understanding of zidovudine's intracellular disposition and the factors influencing the formation of the active triphosphate. This technical guide provides an in-depth overview of the in vivo pharmacokinetics of ZDV-DP, including its metabolic pathway, quantitative data, and the experimental protocols used for its measurement.
Intracellular Metabolic Pathway of Zidovudine
Zidovudine, a thymidine (B127349) analog, enters host cells and undergoes a three-step phosphorylation process mediated by host cellular kinases. The initial phosphorylation to ZDV-MP is catalyzed by thymidine kinase. Subsequently, thymidylate kinase converts ZDV-MP to ZDV-DP. The final and critical step is the phosphorylation of ZDV-DP to the active ZDV-TP, which is carried out by nucleoside diphosphate kinase.[1] The conversion of ZDV-MP to ZDV-DP is considered the rate-limiting step in the anabolic pathway.[1]
Intracellular phosphorylation pathway of zidovudine.
Quantitative Pharmacokinetics of this compound
The intracellular concentrations of ZDV-DP are a critical determinant of the subsequent formation of the active ZDV-TP. The following table summarizes the available quantitative pharmacokinetic parameters for ZDV-DP in human peripheral blood mononuclear cells (PBMCs).
| Population | Dosage | Cell Type | Cmax (ng/10^6 cells) | Tmax (h) | AUC (ng·h/10^6 cells) | t1/2 (h) | Reference |
| Healthy Chinese Male Subjects (n=12) | 600 mg single oral dose | hPBMCs | 0.076 ± 0.010 | 1.417 ± 0.195 | 0.345 ± 0.055 | 8.285 | [2][3][4] |
| Newborns (during first 28 days of life) | Prophylactic regimen | PBMCs | Low and remained low | - | - | - | [5] |
hPBMCs: human peripheral blood mononuclear cells
Experimental Protocols for Quantification of Intracellular this compound
The accurate quantification of intracellular ZDV-DP requires sensitive and specific analytical methods due to its low concentrations within cells and the presence of interfering endogenous nucleotides. The most common and robust method employed is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
A generalized experimental workflow for the quantification of intracellular ZDV-DP is as follows:
-
Sample Collection and PBMC Isolation: Whole blood is collected from subjects. Peripheral blood mononuclear cells (PBMCs) are then isolated using density gradient centrifugation, typically with Ficoll-Paque.
-
Cell Lysis and Extraction: The isolated PBMCs are counted and then lysed to release the intracellular contents. A common method involves the use of a cold methanol-based lysis buffer. This step also serves to precipitate proteins, which are then removed by centrifugation.
-
Chromatographic Separation: The resulting cell extract containing ZDV, ZDV-MP, ZDV-DP, and ZDV-TP is injected into an HPLC system. A reverse-phase C18 column is often used for separation. The mobile phase composition and gradient are optimized to achieve separation of the different phosphorylated metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify ZDV-DP. This involves monitoring a specific precursor ion to product ion transition for ZDV-DP.
-
Data Analysis: The concentration of ZDV-DP in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard and a calibration curve.
Generalized workflow for ZDV-DP quantification.
Conclusion
The in vivo pharmacokinetics of this compound are a key component in the intracellular metabolic cascade that leads to the formation of the active antiviral agent, ZDV-TP. The available data, primarily from studies in peripheral blood mononuclear cells, provide initial insights into the Cmax, Tmax, AUC, and half-life of this intermediate metabolite. The quantification of ZDV-DP relies on sophisticated analytical techniques, with HPLC-MS/MS being the method of choice for its sensitivity and specificity. Further research is warranted to elucidate the pharmacokinetics of ZDV-DP in a broader range of patient populations and cell types to enhance our understanding of zidovudine's intracellular pharmacology and to optimize its therapeutic use.
References
- 1. ClinPGx [clinpgx.org]
- 2. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
Zidovudine Diphosphate: A Critical Intermediate in Early-Stage HIV Research
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Zidovudine (B1683550) (ZDV), also known as azidothymidine (AZT), was a landmark antiretroviral agent, the first to be approved for the treatment of HIV/AIDS.[1][2] It belongs to the nucleoside analog reverse transcriptase inhibitor (NRTI) class of drugs.[3][4] As a prodrug, ZDV requires intracellular metabolic activation to exert its antiviral effect.[3][4][5] This activation is a sequential three-step phosphorylation process that converts ZDV into its pharmacologically active triphosphate form, Zidovudine triphosphate (ZDV-TP).[2][5][6]
This guide focuses on Zidovudine diphosphate (B83284) (ZDV-DP), the second intermediate in this critical activation pathway. The formation of ZDV-DP is a crucial, yet often inefficient, step that can dictate the overall concentration of the active ZDV-TP within the cell, thereby influencing both therapeutic efficacy and potential toxicity. Understanding the kinetics, quantification, and role of ZDV-DP is essential for a comprehensive grasp of ZDV's mechanism of action.
Mechanism of Action: The ZDV Phosphorylation Pathway
The antiviral activity of ZDV is entirely dependent on its conversion to ZDV-TP within the host cell. This process is catalyzed by host cellular kinases in a three-step cascade. ZDV-DP serves as the direct precursor to the active compound.
The phosphorylation steps are as follows:
-
ZDV → ZDV-monophosphate (ZDV-MP): Zidovudine is first phosphorylated by cellular thymidine (B127349) kinase (primarily the cell-cycle-dependent TK1).[3][4]
-
ZDV-MP → ZDV-diphosphate (ZDV-DP): The resulting monophosphate is a substrate for thymidylate kinase (TMPK). This conversion is recognized as the primary rate-limiting step in the activation pathway.[3][4][7] ZDV-MP is a very poor substrate for TMPK, leading to an intracellular accumulation of ZDV-MP and relatively low subsequent production of ZDV-DP and ZDV-TP.[7][8][9]
-
ZDV-DP → ZDV-triphosphate (ZDV-TP): Finally, ZDV-DP is converted to the active ZDV-TP by nucleoside diphosphate kinase (NDPK).[3][4][10] This step can also act as a bottleneck, as the absence of a 3'-hydroxyl group on the dideoxyribose structure of ZDV-DP is detrimental to the catalytic efficiency of NDPK.[10]
Once formed, ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesized viral DNA by the HIV-1 reverse transcriptase.[4] Because ZDV lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, its incorporation results in the termination of the growing DNA chain, halting viral replication.[5][6]
Quantitative Analysis of ZDV-DP
Measuring the intracellular concentrations of ZDV and its phosphorylated anabolites is challenging due to their low levels and potential interference from endogenous nucleotides.[11][12] However, such measurements are crucial as they correlate better with virologic response and toxicity than plasma concentrations of the parent drug.[13][14]
Table 1: Intracellular Concentrations of ZDV and its Phosphates in Patient PBMCs
This table summarizes data from a study measuring ZDV metabolites in peripheral blood mononuclear cells (PBMCs) from six HIV-infected patients, two hours after a 300 mg oral dose.
| Metabolite | Mean Concentration (± SD) (pmol / 10⁶ cells) |
| Zidovudine (ZDV) | 0.15 ± 0.08 |
| ZDV-Monophosphate (ZDV-MP) | 1.4 ± N/A* |
| ZDV-Diphosphate (ZDV-DP) | 0.082 ± 0.02 |
| ZDV-Triphosphate (ZDV-TP) | 0.081 ± 0.03 |
| Data derived from Stretcher et al., 1992.[13] Standard deviation for ZDV-MP was not clearly stated in the abstract. |
Table 2: Pharmacokinetic Parameters of ZDV Metabolites in hPBMCs
This table presents key pharmacokinetic parameters for ZDV and its metabolites in human PBMCs from 12 healthy subjects after a single 600 mg oral dose.
| Metabolite | Tmax (Time to Peak Conc.) (hours) | t½ (Elimination Half-life) (hours) |
| Zidovudine (ZDV) | 1.083 | 2.493 |
| ZDV-Monophosphate (ZDV-MP) | 1.500 | 13.428 |
| ZDV-Diphosphate (ZDV-DP) | 1.417 | 8.285 |
| ZDV-Triphosphate (ZDV-TP) | 1.583 | 4.240 |
| Data derived from Gao et al., 2015.[2] |
Experimental Protocols for Quantification
Accurate quantification of ZDV-DP and other phosphorylated metabolites requires robust and sensitive analytical methods. The general workflow involves isolation of target cells, extraction of intracellular metabolites, and analysis via chromatography coupled with a sensitive detection method.
General Protocol for ZDV Metabolite Quantification in PBMCs
-
Sample Collection and PBMC Isolation:
-
Collect whole blood samples from subjects in tubes containing an anticoagulant (e.g., heparin).
-
Isolate PBMCs using Ficoll-Hypaque (or similar density gradient medium) centrifugation.[2][13] This separates PBMCs from red blood cells and granulocytes.
-
Wash the isolated PBMC pellet with a buffered saline solution to remove plasma and residual gradient medium. Count the cells to allow for normalization of metabolite concentrations (e.g., to pmol/10⁶ cells).
-
-
Metabolite Extraction:
-
Lyse the washed PBMC pellet using a cold extraction solution, typically 60-70% methanol (B129727) or a perchloric acid solution, to precipitate proteins and extract the small molecule metabolites.
-
Centrifuge the lysate at high speed in a refrigerated centrifuge to pellet the precipitated proteins and cellular debris.
-
Carefully collect the supernatant containing ZDV and its phosphates. The sample may be dried under vacuum or nitrogen and reconstituted in the initial mobile phase for analysis.
-
-
Analytical Separation and Quantification:
-
Method A: High-Performance Liquid Chromatography with Radioimmunoassay (HPLC-RIA):
-
Separation: Inject the extracted sample onto an HPLC system equipped with a strong anion-exchange (SAX) column.[13] This separates the parent ZDV from its negatively charged mono-, di-, and triphosphate anabolites based on their increasing charge.
-
Quantification: Collect the fractions corresponding to each metabolite. Enzymatically hydrolyze the phosphate (B84403) groups from the metabolites using an enzyme like acid phosphatase to convert them back to the parent ZDV.[13] Quantify the resulting ZDV in each fraction using a highly sensitive and specific radioimmunoassay (RIA).[15]
-
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separation: Utilize an HPLC or UPLC system, often with a reversed-phase column and an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) in the mobile phase to retain and separate the polar phosphate metabolites.[11]
-
Quantification: Directly introduce the column eluent into a tandem mass spectrometer. This method provides high sensitivity and specificity by monitoring for specific mass-to-charge (m/z) transitions for ZDV, ZDV-MP, ZDV-DP, and ZDV-TP, allowing for simultaneous quantification in a single run.[11][12] This is the modern standard for such bioanalysis.
-
-
Relevance to Mitochondrial Toxicity
A significant limitation of long-term ZDV therapy is mitochondrial toxicity, which can manifest as myopathy, lactic acidosis, and hepatotoxicity.[3][16][17] The phosphorylation pathway of ZDV is central to this adverse effect.
-
Primary Hypothesis: The active ZDV-TP metabolite, in addition to inhibiting HIV reverse transcriptase, also inhibits human mitochondrial DNA polymerase-gamma.[3][4] This impairs the replication of mitochondrial DNA (mtDNA), leading to mtDNA depletion and subsequent mitochondrial dysfunction.[16]
-
Alternative Hypothesis: ZDV itself can act as a competitive inhibitor of mitochondrial thymidine kinase 2 (TK2).[9] This inhibition could reduce the intramitochondrial pool of the natural TTP, thereby limiting mtDNA replication and contributing to toxicity.[9]
Both mechanisms are linked to the metabolism of ZDV and highlight the importance of understanding the balance between the formation of the active triphosphate (for efficacy) and its off-target effects (for toxicity).
Conclusion
Zidovudine diphosphate (ZDV-DP) is more than a simple intermediate; it represents a critical juncture in the metabolic activation of Zidovudine. The conversion of ZDV-MP to ZDV-DP by thymidylate kinase is a significant pharmacological bottleneck that limits the intracellular production of the active ZDV-TP, thereby influencing the drug's therapeutic ceiling.[3][7] The subsequent phosphorylation of ZDV-DP can also be inefficient.[10]
For researchers and drug developers, understanding the kinetics of ZDV-DP formation and the factors that govern it is essential for evaluating the intracellular pharmacology of ZDV. The development of highly sensitive analytical techniques, particularly LC-MS/MS, has been instrumental in allowing for the precise quantification of ZDV-DP and other anabolites. These measurements provide a more accurate surrogate for drug activity and toxicity than plasma levels, offering valuable insights for optimizing antiretroviral therapies and designing novel NRTIs with more efficient activation profiles.[13][14]
References
- 1. Zidovudine - Wikipedia [en.wikipedia.org]
- 2. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 7. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Quantification of zidovudine and individual zidovudine phosphates in peripheral blood mononuclear cells by a combined isocratic high performance liquid chromatography radioimmunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. natap.org [natap.org]
The Biological Significance of Zidovudine Diphosphate Accumulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Zidovudine (B1683550) (AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection, remains a critical component in certain therapeutic and prophylactic regimens. Its efficacy and toxicity are intrinsically linked to its intracellular metabolism, a multi-step phosphorylation process. While the triphosphate metabolite (AZT-TP) is the pharmacologically active and primary toxic agent, the intermediate diphosphate (B83284) form, zidovudine diphosphate (AZT-DP), holds considerable biological significance. This document provides an in-depth examination of the role of AZT-DP, detailing its position in the metabolic pathway, its crucial function as the direct precursor to the active triphosphate form, and the methodologies used to quantify its intracellular accumulation.
Introduction to Zidovudine (AZT) Metabolism
Zidovudine is a synthetic thymidine (B127349) analogue that requires intracellular activation to exert its antiviral effect.[1] This activation is a sequential phosphorylation cascade performed by host cellular kinases.[2][3] The drug is first converted to AZT-monophosphate (AZT-MP) by thymidine kinase, primarily the cytosolic thymidine kinase 1.[1][4] Subsequently, AZT-MP is phosphorylated to AZT-diphosphate (AZT-DP) by thymidylate kinase.[4][5] This step is considered the rate-limiting step in the activation pathway, often leading to a significant intracellular accumulation of AZT-MP.[1][6] Finally, AZT-DP is converted to the active moiety, AZT-triphosphate (AZT-TP), by nucleoside diphosphate kinase.[1][4][5]
While not the final active product, the formation and subsequent conversion of AZT-DP is a critical control point. The intracellular concentration of AZT-DP directly determines the amount of AZT-TP that can be generated, thereby influencing both the therapeutic efficacy against HIV and the potential for host cell toxicity.
References
- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 3. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. ClinPGx [clinpgx.org]
- 5. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Zidovudine Diphosphate: A Critical Intermediate in the Bioactivation of a Keystone Antiretroviral Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular phosphorylation of zidovudine (B1683550) (AZT), focusing on the pivotal role of zidovudine diphosphate (B83284) (AZT-DP) as the precursor to the pharmacologically active zidovudine triphosphate (AZT-TP). The document details the enzymatic cascade responsible for this bioactivation, presents quantitative data on metabolite concentrations and enzyme kinetics, outlines experimental protocols for key assays, and visualizes the underlying biochemical and regulatory pathways.
Introduction: The Pathway to HIV Inhibition
Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to exert its anti-HIV effect.[1][2][3][4] This process converts AZT into its active triphosphate form, AZT-TP, which acts as a competitive inhibitor of HIV reverse transcriptase and a chain terminator during viral DNA synthesis.[3][4] The bioactivation is a three-step enzymatic process, with AZT-DP being the crucial, albeit transient, intermediate. Understanding the kinetics and regulation of this pathway is paramount for optimizing antiretroviral therapy and developing novel therapeutic strategies.
The Phosphorylation Cascade of Zidovudine
The intracellular conversion of AZT to AZT-TP is catalyzed by a series of host cell kinases:
-
Zidovudine (AZT) to Zidovudine Monophosphate (AZT-MP): This initial step is primarily mediated by the cytosolic enzyme thymidine (B127349) kinase 1 (TK1) .[3] In non-replicating cells, the mitochondrial thymidine kinase 2 (TK2) can also contribute to this conversion.[5]
-
Zidovudine Monophosphate (AZT-MP) to Zidovudine Diphosphate (AZT-DP): AZT-MP is a substrate for thymidylate kinase (TMPK) , which catalyzes its conversion to AZT-DP. This step has been identified as the rate-limiting step in the activation of AZT.[3] The inefficiency of TMPK in phosphorylating AZT-MP leads to an accumulation of the monophosphate form within the cell.[6]
-
This compound (AZT-DP) to Zidovudine Triphosphate (AZT-TP): The final phosphorylation step is carried out by nucleoside diphosphate kinase (NDPK) , which converts AZT-DP to the active AZT-TP.[1][3] However, AZT-DP is considered a poor substrate for NDPK, which can create a bottleneck in the production of the active triphosphate.[1][2]
The complete phosphorylation pathway is depicted in the following diagram:
Quantitative Analysis of Zidovudine and its Metabolites
The intracellular concentrations of AZT and its phosphorylated derivatives are critical determinants of its antiviral efficacy and potential for toxicity. Below are tables summarizing pharmacokinetic parameters and intracellular concentrations observed in various studies.
Table 1: Pharmacokinetic Parameters of Zidovudine and its Metabolites
| Parameter | Zidovudine (Plasma) | Zidovudine Glucuronide (GZDV) (Plasma) |
| Peak Serum Concentration (Cmax) | 2052 ± 970 ng/mL | 4751 ± 2269 ng/mL |
| Time to Peak Concentration (Tmax) | 0.5 hours | 1 hour |
| Terminal Elimination Half-life (t½) | 4.8 ± 2.8 hours (in some patients) | - |
| Data from a study in asymptomatic HIV-infected hemophilia patients after a single 300 mg oral dose.[7] |
Table 2: Intracellular Concentrations of Zidovudine and its Phosphorylated Metabolites in Peripheral Blood Mononuclear Cells (PBMCs) of HIV-Infected Patients
| Metabolite | Concentration Range | Mean Concentration | Study Population |
| AZT-MP | - | 1.4 pmol/10⁶ cells | 6 patients, 2h post 300mg dose[8] |
| AZT-DP | - | 0.082 pmol/10⁶ cells | 6 patients, 2h post 300mg dose[8] |
| AZT-TP | <10 fmol/10⁶ cells (in some) | - | 9 adult patients[9] |
| Total Phosphorylated ZDV | - | > 3 pmol x h/10⁶ cells (in responders) | 21 adult patients[10] |
| Total Phosphorylated ZDV | - | ~ 2 pmol x h/10⁶ cells (in non-responders) | 21 adult patients[10] |
Table 3: Kinetic Parameters of Enzymes in the Zidovudine Phosphorylation Pathway
| Enzyme | Substrate | Km | Vmax / kcat | Notes |
| Mitochondrial Thymidine Kinase 2 (TK2) | AZT | 3.4 ± 0.6 µM | 0.71 ± 0.45 pmol/mg/30 min | Apparent Km and Vmax from isolated perfused rat heart.[5] |
| Human Thymidylate Kinase (TMPK) | AZT-MP | 12 µM | 70-fold slower than TMP | The conversion of AZT-MP is significantly less efficient than the natural substrate.[11][12] |
| Nucleoside Diphosphate Kinase (NDPK) | AZT-DP | - | kcat/Km is 10⁴-fold lower than for dTDP | AZT-DP is a very poor substrate.[2] |
Experimental Protocols
This section provides an overview of the methodologies used to quantify intracellular zidovudine phosphates and to determine the activity of the involved kinases.
Quantification of Intracellular Zidovudine Phosphates by LC-MS/MS
The following is a generalized protocol for the extraction and analysis of AZT and its phosphorylated metabolites from PBMCs.
Detailed Steps:
-
PBMC Isolation: Peripheral blood mononuclear cells are isolated from whole blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis and Extraction: The isolated PBMCs are lysed, typically with a cold methanol-water solution, to release the intracellular contents.
-
Solid Phase Extraction (SPE): The cell lysate is passed through an SPE cartridge (e.g., anion exchange) to separate the phosphorylated metabolites from the parent drug and other cellular components.[13]
-
Dephosphorylation (for total phosphate (B84403) measurement): In some protocols, the separated phosphate fractions are treated with an enzyme like alkaline phosphatase to convert them back to the parent nucleoside for easier detection.[14]
-
LC-MS/MS Analysis: The extracted and cleaned samples are injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The different metabolites are separated based on their retention times on the HPLC column and detected based on their specific mass-to-charge ratios.[9][15][16]
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to a standard curve generated from known concentrations of the respective compounds.[9]
Thymidine Kinase (TK) Activity Assay
This assay measures the rate at which TK phosphorylates a substrate, which can be thymidine or an analog like zidovudine.
Methodological Overview:
-
Preparation of Cell Lysate: A crude cell extract containing thymidine kinase is prepared from the cells of interest.
-
Reaction Mixture: The cell lysate is incubated with a reaction mixture containing a buffer, ATP as the phosphate donor, and a radiolabeled substrate (e.g., [³H]-thymidine or [³H]-zidovudine).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
Stopping the Reaction: The reaction is terminated, for example, by spotting the mixture onto DEAE-cellulose paper, which binds the negatively charged phosphorylated product.
-
Washing: The paper is washed to remove the unreacted, uncharged substrate.
-
Quantification: The amount of radioactivity on the paper, corresponding to the amount of phosphorylated product formed, is measured using a scintillation counter.
-
Calculation of Activity: The enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein in the cell lysate.
Non-radioactive methods using thymidine analogs like bromodeoxyuridine have also been developed.[17][18]
Regulation of Zidovudine Phosphorylation
The efficiency of zidovudine's bioactivation is influenced by the expression and activity of the involved kinases, which are, in turn, regulated by cellular processes such as the cell cycle.
The expression of thymidine kinase 1 (TK1) and thymidylate kinase (TMPK) is tightly regulated during the cell cycle, with a significant increase in their activity at the G1/S phase boundary and peaking during the S phase to support DNA synthesis.[8][19][20][21][22] This regulation occurs at both the transcriptional and post-transcriptional levels.[21] Consequently, zidovudine is more effectively phosphorylated in actively dividing cells.
In the context of HIV infection, the cellular activation state can influence the efficiency of zidovudine phosphorylation. Signaling pathways that lead to T-cell activation, such as those involving Protein Kinase C (PKC) and NF-κB , can stimulate latent HIV.[23] While not directly demonstrated to upregulate the zidovudine phosphorylation pathway, the general increase in cellular metabolism and proliferation associated with T-cell activation would likely enhance the activity of the cell cycle-dependent kinases, thereby promoting the bioactivation of zidovudine.
Conclusion
The bioactivation of zidovudine is a complex, multi-step process where this compound serves as a critical but fleeting intermediate. The efficiency of this pathway is governed by the kinetic properties of three key cellular enzymes and is closely linked to the cell's proliferative state. The rate-limiting nature of the second phosphorylation step, catalyzed by thymidylate kinase, and the poor substrate affinity of this compound for nucleoside diphosphate kinase, are significant factors that can influence the overall therapeutic efficacy of zidovudine. A thorough understanding of these processes, facilitated by robust experimental methodologies, is essential for the continued development of effective antiretroviral therapies and for optimizing the clinical use of this important drug.
References
- 1. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray analysis of azido-thymidine diphosphate binding to nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 5. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidine and zidovudine metabolism in chronically zidovudine-exposed cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of orally administered zidovudine among patients with hemophilia and asymptomatic human immunodeficiency virus (HIV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of thymidine kinase during growth, cell cycle and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlates of zidovudine phosphorylation with markers of HIV disease progression and drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. Quantitation of zidovudine triphosphate concentrations from human peripheral blood mononuclear cells by anion exchange solid phase extraction and liquid chromatography-tandem mass spectroscopy; an indirect quantitation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of thymidylate kinase reveals the cause behind the limiting step in AZT activation | Semantic Scholar [semanticscholar.org]
- 15. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous measurement of intracellular triphosphate metabolites of zidovudine, lamivudine and abacavir (carbovir) in human peripheral blood mononuclear cells by combined anion exchange solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thymidine kinase in clinical chemistry - Wikipedia [en.wikipedia.org]
- 18. Thymidine kinase 1 in mBC treatment response - DiviTum® TKa [divitum.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Cell cycle-dependent regulation of thymidine kinase activity introduced into mouse LMTK- cells by DNA and chromatin-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Different regulation of thymidine kinase during the cell cycle of normal versus DNA tumor virus-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
Initial Studies on the Stability of Zidovudine Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zidovudine (AZT), the first antiretroviral agent approved for the treatment of HIV, undergoes intracellular phosphorylation to its active triphosphate form. Zidovudine diphosphate (B83284) (AZT-DP) is a key intermediate in this metabolic activation pathway. Understanding the stability of AZT-DP is crucial for comprehending its intracellular persistence, which can influence the overall efficacy and toxicity profile of Zidovudine. This technical guide provides a comprehensive overview of the initial studies and available data related to the stability of Zidovudine and its phosphorylated metabolites, with a focus on Zidovudine diphosphate. While direct stability studies on isolated AZT-DP are limited in the public domain, this guide synthesizes information from forced degradation studies of the parent drug, intracellular pharmacokinetic data, and the general chemical principles governing the stability of nucleoside diphosphates. Detailed experimental protocols for analytical methods and a visualization of the metabolic pathway are also presented to aid researchers in this field.
Introduction to Zidovudine and its Metabolism
Zidovudine (3'-azido-3'-deoxythymidine) is a nucleoside reverse transcriptase inhibitor (NRTI) that plays a pivotal role in antiretroviral therapy. As a prodrug, Zidovudine requires intracellular phosphorylation to exert its antiviral activity. This process is carried out by host cellular kinases in a stepwise manner, converting Zidovudine into Zidovudine monophosphate (AZT-MP), then to this compound (AZT-DP), and finally to the pharmacologically active Zidovudine triphosphate (AZT-TP).[1][2] AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator when incorporated into the viral DNA.[2]
The conversion of AZT-MP to AZT-DP, catalyzed by thymidylate kinase, is considered the rate-limiting step in the activation cascade.[1][3] This bottleneck can lead to the accumulation of AZT-MP within the cell. The stability of each phosphorylated intermediate, including AZT-DP, is a critical factor influencing its intracellular concentration and, consequently, the sustained production of the active AZT-TP.
Metabolic Pathway of Zidovudine
The intracellular phosphorylation of Zidovudine is a critical process for its antiviral activity. The following diagram illustrates the key enzymatic steps involved in the conversion of Zidovudine to its active triphosphate form.
Stability of Zidovudine and its Phosphorylated Metabolites
While specific quantitative stability data for isolated this compound is not extensively available in the literature, valuable insights can be drawn from forced degradation studies on the parent compound, Zidovudine, and from the general chemical stability of nucleoside diphosphates.
Forced Degradation Studies of Zidovudine
Forced degradation studies on Zidovudine provide information on the stability of the 3'-azido-3'-deoxythymidine nucleoside core, which is also present in AZT-DP. These studies typically involve subjecting the drug to harsh conditions such as strong acids, bases, oxidation, heat, and light to accelerate its decomposition.
Table 1: Summary of Zidovudine Forced Degradation Studies
| Stress Condition | Observations | Major Degradation Products | Reference |
| Acid Hydrolysis | Significant degradation upon refluxing in 2 M HCl at 80°C for 72 hours. | Thymine | [4][5] |
| Alkaline Hydrolysis | Stable upon refluxing in 2 M NaOH at 80°C for 72 hours. | - | [5] |
| Oxidative Degradation | Stable in 10% hydrogen peroxide at room temperature for 10 hours. | - | [5] |
| Thermal Degradation | Stable under thermal stress. | - | [4] |
| Photodegradation | Decomposes upon exposure to light. | Thymine | [4] |
These studies indicate that the glycosidic bond of the Zidovudine nucleoside is susceptible to cleavage under strong acidic conditions, leading to the formation of thymine. The diphosphate moiety of AZT-DP is also expected to be susceptible to acid-catalyzed hydrolysis.
Intracellular Stability of Zidovudine Phosphates
Pharmacokinetic studies in human peripheral blood mononuclear cells (hPBMCs) have provided estimates of the intracellular half-lives of Zidovudine and its phosphorylated metabolites. It is important to note that these half-lives reflect both chemical stability and enzymatic degradation/conversion within the cellular environment.
Table 2: Intracellular Pharmacokinetic Parameters of Zidovudine and its Metabolites in hPBMCs
| Compound | Time to Peak Concentration (Tmax) (hours) | Elimination Half-life (t½) (hours) |
| Zidovudine (AZT) | 1.083 | - |
| AZT Monophosphate (AZT-MP) | 1.500 | 13.428 |
| AZT Diphosphate (AZT-DP) | 1.417 | 8.285 |
| AZT Triphosphate (AZT-TP) | 1.583 | 4.240 |
| Data from a study in healthy Chinese male subjects after a single oral dose of 600 mg of Zidovudine. |
The data suggests that within the cellular environment, AZT-DP has a shorter half-life than AZT-MP but a longer half-life than the active AZT-TP. This is likely due to its role as an intermediate that is both formed from AZT-MP and converted to AZT-TP.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of Zidovudine and its phosphorylated metabolites, which are essential for conducting stability studies.
Stability-Indicating HPLC Method for Zidovudine
This protocol is adapted from a validated method for the determination of Zidovudine in the presence of its degradation products.[4]
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Water:Methanol (B129727) (77:23, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Zidovudine reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the assay (e.g., 25-500 µg/mL).
-
-
Sample Preparation (for Forced Degradation Studies):
-
Prepare a stock solution of Zidovudine in an appropriate solvent (e.g., water or methanol).
-
For hydrolytic degradation, mix the stock solution with an equal volume of acid (e.g., 2 M HCl) or base (e.g., 2 M NaOH) and reflux for a specified time.
-
For oxidative degradation, treat the stock solution with a solution of hydrogen peroxide.
-
For photolytic degradation, expose the stock solution to UV or fluorescent light.
-
For thermal degradation, heat the stock solution at a specified temperature.
-
Prior to injection, neutralize the samples if necessary and dilute with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent drug.
-
Quantify the amount of remaining Zidovudine using a calibration curve generated from the standard solutions.
-
LC-MS/MS Method for Intracellular Quantification of Zidovudine Phosphates
This protocol provides a general workflow for the quantification of AZT, AZT-MP, AZT-DP, and AZT-TP in peripheral blood mononuclear cells (PBMCs), based on established methods.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Lyse the cells and precipitate proteins using a cold organic solvent (e.g., 70% methanol) or an acid (e.g., 0.5 M perchloric acid).
-
Centrifuge to pellet the cellular debris and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
A reversed-phase C18 column is often used.
-
The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (e.g., methanol or acetonitrile) run in a gradient elution mode.
-
-
Mass Spectrometric Conditions:
-
Operate the mass spectrometer in the negative ion electrospray ionization (ESI-) mode.
-
Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
-
Conclusion
The stability of this compound is a key parameter in the intracellular pharmacology of Zidovudine. While direct stability studies on the isolated compound are not widely published, a comprehensive understanding can be pieced together from various sources. Forced degradation studies of Zidovudine indicate that the nucleoside itself is susceptible to acidic hydrolysis and photolysis. Intracellular pharmacokinetic studies reveal a dynamic environment where AZT-DP is an intermediate with a defined half-life, influenced by both its formation from AZT-MP and its conversion to AZT-TP. The provided experimental protocols for stability-indicating HPLC and intracellular LC-MS/MS analysis serve as a foundation for researchers to conduct further investigations into the chemical stability of this compound under various conditions. Such studies will be invaluable for a more complete understanding of Zidovudine's mechanism of action and for the development of future nucleoside analogue prodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. pH dependence of adenosine 5'-triphosphate synthesis and hydrolysis catalyzed by reconstituted chloroplast coupling factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Reactions of Nucleotides Involving the Phosphate Group [tud.ttu.ee]
- 5. Transition state analysis of thymidine hydrolysis by human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intermediate's Tale: Zidovudine Diphosphate in the Antiviral Saga of AZT
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Zidovudine (B1683550) (AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection, requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect. This technical guide provides an in-depth exploration of the role of zidovudine diphosphate (B83284) (AZT-DP), a critical but often overlooked intermediate in the metabolic activation of AZT. While not the primary antiviral agent, the formation and subsequent conversion of AZT-DP are pivotal in determining the overall efficacy and intracellular kinetics of AZT. This document summarizes key quantitative data, details experimental protocols for the analysis of AZT metabolites, and presents signaling pathways and experimental workflows through structured diagrams.
Introduction
Zidovudine (3'-azido-3'-deoxythymidine, AZT) is a thymidine (B127349) analog that effectively inhibits the reverse transcriptase of the human immunodeficiency virus (HIV).[1][2] As a prodrug, AZT must be anabolically phosphorylated within the host cell to its active 5'-triphosphate metabolite, zidovudine triphosphate (AZT-TP).[1][2][3] This active form acts as a competitive inhibitor of HIV's reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA.[1][2][3] The phosphorylation cascade involves three sequential enzymatic steps, producing zidovudine monophosphate (AZT-MP), zidovudine diphosphate (AZT-DP), and finally AZT-TP.[1][4] While extensive research has focused on the parent drug (AZT) and the active triphosphate (AZT-TP), the role of the intermediate, AZT-DP, is crucial for a comprehensive understanding of AZT's mechanism of action and its limitations.
The Phosphorylation Pathway of Zidovudine
The intracellular activation of AZT is a three-step process catalyzed by host cellular kinases. This compound (AZT-DP) is the second intermediate in this pathway.
The conversion of AZT-MP to AZT-DP, catalyzed by thymidylate kinase (TMPK), is widely recognized as the rate-limiting step in the activation of AZT.[4][5] This bottleneck leads to an accumulation of AZT-MP within the cell and consequently limits the overall production of the active AZT-TP.[6]
The Role of this compound (AZT-DP)
Current scientific literature indicates that this compound's primary role in the antiviral activity of AZT is that of an essential metabolic intermediate. There is no substantial evidence to suggest that AZT-DP itself possesses significant direct antiviral properties or that it is a potent inhibitor of other key cellular enzymes in the context of its therapeutic effect. Its importance lies in its position within the phosphorylation cascade, bridging the initial phosphorylation product, AZT-MP, and the final active metabolite, AZT-TP.
The efficiency of the enzymatic reaction that converts AZT-DP to AZT-TP, catalyzed by nucleoside diphosphate kinase (NDPK), is also a critical factor influencing the intracellular concentration of the active drug.[7] Studies have shown that AZT-DP is a relatively poor substrate for NDPK, further contributing to the inefficiency of the overall activation process.[7][8]
Quantitative Data
The following tables summarize the available quantitative data regarding the intracellular concentrations of AZT metabolites and the kinetic parameters of the enzymes involved in their formation.
Table 1: Intracellular Concentrations of Zidovudine and its Phosphorylated Metabolites in Peripheral Blood Mononuclear Cells (PBMCs)
| Metabolite | Mean Concentration (pmol/106 cells) | Cell Type | Reference |
| Zidovudine (AZT) | 0.15 ± 0.08 | PBMCs from HIV-infected patients | [9] |
| AZT-MP | 1.4 ± 0.9 | PBMCs from HIV-infected patients | [9] |
| AZT-DP | 0.082 ± 0.02 | PBMCs from HIV-infected patients | [9] |
| AZT-TP | 0.081 ± 0.03 | PBMCs from HIV-infected patients | [9] |
| AZT-MP | 0.15 (in healthy volunteers) | PBMCs | [10] |
| AZT-MP | 1.12 (in HIV patients) | PBMCs | [10] |
| AZT-DP | Similar in patients and volunteers | PBMCs | [10] |
| AZT-TP | Similar in patients and volunteers | PBMCs | [10] |
| AZT-TP | 28 - 36 fmol/106 cells | PBMCs from HIV-seronegative and -seropositive volunteers | [11] |
Table 2: Enzyme Kinetic Parameters for the Phosphorylation of Zidovudine Metabolites
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Efficiency (Vmax/Km or kcat/Km) | Reference |
| Human Thymidylate Kinase (TMPK) | dTMP (natural substrate) | 12.3 ± 2.2 | 2.40 ± 0.36 s-1 (kcat) | 0.195 s-1µM-1 | [12] |
| Human Thymidylate Kinase (TMPK) | AZT-MP | - | 60-fold reduced phosphorylation rate compared to dTMP | Significantly lower than dTMP | [13] |
| Human Thymidylate Kinase (F105Y mutant) | AZT-MP | - | 20-fold faster phosphorylation than wild-type | - | [13] |
| Nucleoside Diphosphate Kinase (NDPK) | AZT-DP | - | Catalytic efficiency is strongly decreased | Bottleneck in the processing pathway | [7] |
| Dictyostelium NDP Kinase | TDP (natural substrate) | - | 1100 s-1 (kcat) | 12 x 106 M-1s-1 | [14] |
| Dictyostelium NDP Kinase | 3'-azido-3'-deoxyTDP (AZT-DP analog) | - | kcat decreases 15-200-fold | 103 to 5 x 104 M-1s-1 | [14] |
Experimental Protocols
Accurate quantification of intracellular AZT phosphates is essential for pharmacokinetic and pharmacodynamic studies. The two most common methods are High-Performance Liquid Chromatography coupled with Radioimmunoassay (HPLC-RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Intracellular Zidovudine Phosphates by HPLC-RIA
This method combines the separation power of HPLC with the sensitivity of RIA.
Detailed Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[9][15] Wash the cells to remove plasma contaminants.
-
Metabolite Extraction: Extract zidovudine and its phosphorylated anabolites from the washed PBMCs. This is typically achieved by cell lysis followed by a precipitation step to remove proteins and other macromolecules.
-
HPLC Separation: Separate the parent drug and its mono-, di-, and triphosphate metabolites using a strong anion-exchange high-performance liquid chromatography (HPLC) column.[9]
-
Fraction Collection and Hydrolysis: Collect the fractions corresponding to AZT-MP, AZT-DP, and AZT-TP. Treat these fractions with acid phosphatase to hydrolyze the phosphate groups, converting the metabolites back to zidovudine.[9]
-
Quantification by RIA: Measure the amount of zidovudine in each hydrolyzed fraction using a commercially available radioimmunoassay (RIA) kit.[9] The amount of AZT measured in each fraction corresponds to the initial amount of the respective phosphate metabolite.
Quantification of Intracellular Zidovudine Phosphates by LC-MS/MS
This method offers high sensitivity and specificity for the direct measurement of the phosphorylated metabolites.
Detailed Methodology:
-
Sample Preparation: Isolate PBMCs and extract the intracellular nucleotides as described for the HPLC-RIA method.
-
Solid-Phase Extraction (SPE): Utilize an anion-exchange solid-phase extraction procedure to separate AZT triphosphate (and other phosphates) from the monophosphate and diphosphate forms.[16]
-
Enzymatic Digestion (Optional but common): For indirect quantification, the isolated triphosphate fraction can be treated with a phosphatase to convert AZT-TP to AZT for easier detection.[17] For direct quantification of the phosphates, this step is omitted.
-
LC Separation: Separate the metabolites using a suitable high-performance liquid chromatography (HPLC) method, often a reverse-phase C18 column.[18][19]
-
MS/MS Detection: Quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[3][18] This allows for highly specific and sensitive detection of each metabolite. The lower limits of quantification for AZT, AZT-MP, AZT-DP, and AZT-TP have been reported to be as low as 6, 6, 10, and 10 fmol per sample, respectively.[3]
Conclusion
This compound is a critical, albeit transient, component in the intracellular activation of AZT. Its formation is the rate-limiting step in the phosphorylation cascade, and its subsequent conversion to the active triphosphate is also inefficient. Therefore, understanding the kinetics of the enzymes that produce and consume AZT-DP—thymidylate kinase and nucleoside diphosphate kinase, respectively—is paramount for optimizing AZT therapy and for the rational design of new nucleoside analogs with improved activation profiles. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify the intracellular metabolites of AZT, enabling a more precise evaluation of its pharmacological properties. While AZT-DP may not be the protagonist in the antiviral story of zidovudine, its role as a key intermediate makes it a crucial character in the narrative of HIV treatment.
References
- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 3. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Stabilization of Active Site Dynamics Leads to Increased Activity with 3'-Azido-3'-deoxythymidine Monophosphate for F105Y Mutant Human Thymidylate Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray analysis of azido-thymidine diphosphate binding to nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Zidovudine Phosphorylation in Human Immunodeficiency Virus-Positive Thai Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potentiating AZT activation: structures of wild-type and mutant human thymidylate kinase suggest reasons for the mutants' improved kinetics with the HIV prodrug metabolite AZTMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of zidovudine triphosphate intracellular concentrations in peripheral blood mononuclear cells from human immunodeficiency virus-infected individuals by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 18. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Zidovudine Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (AZT), the first antiretroviral drug approved for the treatment of HIV infection, is a nucleoside reverse transcriptase inhibitor (NRTI). As a prodrug, AZT requires intracellular phosphorylation to its active triphosphate form, Zidovudine triphosphate (AZT-TP), to exert its antiviral effect. The intermediate metabolite, Zidovudine diphosphate (B83284) (AZT-DP), represents a key step in this activation pathway. Accurate quantification of intracellular AZT-DP is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing the efficacy and potential toxicity of AZT-based therapies.
These application notes provide detailed protocols for two distinct methodologies for the quantification of AZT-DP: a proposed enzymatic assay and the current gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Principle of Methods
Proposed Two-Step Enzymatic Assay
-
Enzymatic Conversion: AZT-DP is first converted to AZT-TP by the enzyme nucleoside diphosphate kinase (NDPK).
-
Reverse Transcriptase Inhibition: The newly formed AZT-TP competitively inhibits the incorporation of a labeled deoxynucleoside triphosphate (e.g., [³H]dTTP) into a template-primer by HIV-1 RT. The extent of inhibition is proportional to the initial concentration of AZT-DP.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used method for the quantification of intracellular AZT metabolites due to its high sensitivity and specificity.[1][2] This technique involves the following steps:
-
Extraction: Intracellular metabolites are extracted from peripheral blood mononuclear cells (PBMCs).
-
Chromatographic Separation: The extracted metabolites, including AZT-DP, are separated from other cellular components using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The separated AZT-DP is ionized and detected by a tandem mass spectrometer, which provides highly specific and sensitive quantification.
Data Presentation
The following tables summarize the performance characteristics of the proposed enzymatic assay (hypothetical, based on AZT-TP assays) and the established LC-MS/MS method for Zidovudine phosphate (B84403) quantification.
Table 1: Performance Characteristics of AZT-DP Quantification Methods
| Parameter | Proposed Enzymatic Assay (Hypothetical) | LC-MS/MS Method |
| Principle | Enzymatic Conversion & RT Inhibition | Chromatographic Separation & Mass Detection |
| Lower Limit of Quantification (LLOQ) | Estimated 10-50 fmol/sample | 10 fmol/sample[1] |
| Quantification Range | Estimated 10-1000 fmol/sample | 10-10,000 fmol/sample[1] |
| Accuracy | >85% (based on AZT-TP assays) | 89-115%[1] |
| Precision (%CV) | <15% (based on AZT-TP assays) | <15%[1] |
| Specificity | Moderate to High | Very High |
| Throughput | Moderate | High |
Table 2: Intracellular Concentrations of Zidovudine Metabolites in PBMCs from HIV-infected Patients
| Metabolite | Concentration Range (fmol/10⁶ cells) | Reference |
| AZT-Monophosphate (AZT-MP) | 282 - 732 | [3] |
| AZT-Diphosphate (AZT-DP) | Varies, often lower than AZT-MP and AZT-TP | N/A |
| AZT-Triphosphate (AZT-TP) | 65.1 - 170 | [3] |
Note: Intracellular concentrations of AZT metabolites can vary significantly depending on the patient, dosage, and time of measurement.
Experimental Protocols
Protocol 1: Proposed Two-Step Enzymatic Assay for AZT-DP Quantification
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Zidovudine Diphosphate (AZT-DP) standard
-
Nucleoside Diphosphate Kinase (NDPK)
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]Thymidine triphosphate ([³H]dTTP)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
PBMC Isolation and Lysis:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Lyse a known number of cells (e.g., 10⁶ cells) by methanol (B129727) extraction or freeze-thawing to release intracellular metabolites.
-
-
Enzymatic Conversion of AZT-DP to AZT-TP:
-
To the cell lysate, add a reaction mixture containing NDPK and ATP in a suitable buffer.
-
Incubate at 37°C for a predetermined time to allow for the complete conversion of AZT-DP to AZT-TP. The efficiency of this step is critical as NDPK is known to be less efficient with AZT-DP compared to natural substrates.
-
-
HIV-1 Reverse Transcriptase Inhibition Assay:
-
Prepare a reaction mixture containing the poly(rA)-oligo(dT) template-primer, [³H]dTTP, and HIV-1 RT in a reaction buffer.
-
Add the cell extract containing the newly synthesized AZT-TP to the reaction mixture.
-
Incubate at 37°C to allow for the incorporation of [³H]dTTP.
-
Stop the reaction by adding cold TCA.
-
Precipitate the DNA, wash, and dissolve the pellet.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Standard Curve and Quantification:
-
Prepare a standard curve using known concentrations of AZT-DP that have undergone the same two-step enzymatic process.
-
Determine the concentration of AZT-DP in the samples by comparing their inhibition of RT activity to the standard curve.
-
Protocol 2: LC-MS/MS Method for AZT-DP Quantification
Materials:
-
PBMCs
-
Methanol (ice-cold)
-
Trichloroacetic acid (TCA)
-
Internal standard (e.g., a stable isotope-labeled AZT-DP)
-
LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer)
-
Anion exchange or reverse-phase HPLC column
-
Ammonium (B1175870) acetate (B1210297) or other suitable mobile phase buffers
Procedure:
-
Sample Preparation:
-
Isolate and count PBMCs.
-
Lyse the cells with ice-cold methanol and add the internal standard.
-
Precipitate proteins with TCA and centrifuge to collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate AZT-DP from other metabolites on an appropriate HPLC column using a gradient elution with a suitable mobile phase (e.g., ammonium acetate and acetonitrile).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for AZT-DP and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a calibration curve by analyzing standards of known AZT-DP concentrations.
-
Quantify the amount of AZT-DP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Zidovudine Intracellular Metabolic Pathway
Caption: Intracellular phosphorylation of Zidovudine to its active triphosphate form.
Experimental Workflow for the Proposed Enzymatic Assay
Caption: Workflow for the proposed two-step enzymatic assay for AZT-DP.
Experimental Workflow for LC-MS/MS Quantificationdot
References
Application Note: HPLC-Based Separation of Zidovudine and its Phosphorylated Metabolites
Introduction
Zidovudine (B1683550) (AZT), the first antiretroviral agent approved for the treatment of HIV infection, requires intracellular phosphorylation to its active triphosphate form to exert its therapeutic effect. The process, mediated by cellular kinases, converts zidovudine sequentially into zidovudine monophosphate (ZDV-MP), zidovudine diphosphate (B83284) (ZDV-DP), and finally zidovudine triphosphate (ZDV-TP).[1][2] ZDV-TP acts as a competitive inhibitor of viral reverse transcriptase and a DNA chain terminator.[3] Monitoring the intracellular concentrations of these phosphorylated anabolites is crucial for understanding the drug's efficacy and toxicity, as plasma levels of the parent drug do not always correlate with its intracellular activity.[1][4] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of zidovudine and its phosphate (B84403) derivatives in biological matrices, particularly in peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV.[1][4][5] This application note details various HPLC-based methodologies for this purpose.
Methodologies for Separation
Several HPLC-based strategies have been developed for the analysis of zidovudine and its phosphates, each with its own advantages and specific applications. The primary methods include ion-pair reversed-phase HPLC, strong anion-exchange (SAX) HPLC, and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Ion-Pair Reversed-Phase HPLC: This technique is suitable for separating the parent drug and its phosphorylated metabolites in a single chromatographic run.[1] An ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide, is added to the mobile phase to neutralize the negative charges of the phosphate groups, allowing for their retention and separation on a non-polar C18 stationary phase.[6]
2. Strong Anion-Exchange (SAX) HPLC: This method is highly effective for separating compounds based on the strength of their negative charge.[4][5] Since each zidovudine phosphate has a different number of phosphate groups, they exhibit distinct negative charges, enabling their separation on a positively charged stationary phase. A salt gradient is typically employed to elute the analytes, with the more highly charged species (ZDV-TP) eluting later.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is often used for the quantification of intracellular zidovudine phosphates, especially when sample volumes are limited.[6][7][8] The HPLC system separates the analytes, which are then detected by a mass spectrometer. This method can provide very low limits of quantification.[6]
Data Presentation: Comparison of HPLC Methods
The following table summarizes the quantitative data from various HPLC methods for the analysis of zidovudine and its phosphates.
| Analyte | Method | Column | Mobile Phase | Detection | Retention Time (min) | LOQ | Reference |
| Zidovudine | RP-HPLC | Zodiac C18 (250x4.6mm) | Methanol:Acetonitrile (40:60 v/v) | UV (270 nm) | 2.52 | - | [9] |
| Zidovudine, ZDV-MP, ZDV-DP, ZDV-TP | Ion-Pair RP-HPLC | Reversed-phase column | Isocratic elution with an ion-pairing mobile phase | Radioimmunoassay (RIA) after fractionation | Not Specified | Not Specified | [1] |
| Zidovudine, ZDV-MP, ZDV-DP, ZDV-TP | SAX-HPLC | Strong anion-exchange column | Not Specified | Radioimmunoassay (RIA) after fractionation | Not Specified | Not Specified | [4][5] |
| ZDV-TP | Anion Exchange SPE and LC-MS/MS | Not Specified | Not Specified | Tandem Mass Spectrometry | Not Specified | 5 fmol/10^6 cells | [7] |
| AZT, AZT-MP, AZT-DP, AZT-TP | LC-MS/MS | Alkaline-stable HPLC column | Alkaline buffer with tetrabutylammonium hydroxide | Tandem Mass Spectrometry | Not Specified | 6, 6, 10, and 10 fmol per sample respectively | [6] |
| ZDV-TP | Anion Exchange SPE and LC-MS/MS | Not Specified | Not Specified | Tandem Mass Spectrometry | Not Specified | 4 fmol/10^6 cells | [8] |
Experimental Protocols
Protocol 1: Strong Anion-Exchange HPLC for Separation of Zidovudine Phosphates
This protocol is a representative method based on the principles of SAX-HPLC for the separation of zidovudine and its phosphorylated metabolites.[4][5]
1. Materials and Reagents:
- Zidovudine, ZDV-MP, ZDV-DP, and ZDV-TP standards
- Perchloric acid
- Potassium hydroxide
- Potassium phosphate monobasic
- Potassium phosphate dibasic
- HPLC-grade water
- HPLC-grade methanol
- Peripheral Blood Mononuclear Cells (PBMCs)
2. Sample Preparation (from PBMCs):
- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the isolated cells with phosphate-buffered saline.
- Lyse the cells by adding a known volume of cold 0.5 M perchloric acid.
- Vortex the cell lysate vigorously and incubate on ice for 10 minutes.
- Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and neutralize with potassium hydroxide.
- Centrifuge to remove the potassium perchlorate (B79767) precipitate.
- The resulting supernatant contains the intracellular zidovudine and its phosphates and is ready for HPLC analysis.
3. HPLC Conditions:
- Column: Partisil-10 SAX (250 x 4.6 mm, 10 µm) or equivalent strong anion-exchange column.
- Mobile Phase A: 5 mM potassium phosphate buffer, pH 3.5.
- Mobile Phase B: 0.5 M potassium phosphate buffer, pH 3.5.
- Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 267 nm.
- Injection Volume: 100 µL.
4. Data Analysis:
- Identify the peaks corresponding to Zidovudine, ZDV-MP, ZDV-DP, and ZDV-TP based on the retention times of the injected standards.
- Quantify the amount of each analyte by comparing the peak area with a standard curve generated from known concentrations of the standards.
Visualizations
Caption: Experimental workflow for HPLC analysis of Zidovudine phosphates.
Caption: Logical relationship of HPLC methods for Zidovudine phosphates.
References
- 1. Quantification of zidovudine and individual zidovudine phosphates in peripheral blood mononuclear cells by a combined isocratic high performance liquid chromatography radioimmunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of zidovudine triphosphate concentrations from human peripheral blood mononuclear cells by anion exchange solid phase extraction and liquid chromatography-tandem mass spectroscopy; an indirect quantitation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous measurement of intracellular triphosphate metabolites of zidovudine, lamivudine and abacavir (carbovir) in human peripheral blood mononuclear cells by combined anion exchange solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
Application Note: Quantification of Zidovudine Diphosphate in Cell Lysates by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of zidovudine (B1683550) diphosphate (B83284) (ZDV-DP) in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Zidovudine (ZDV), an antiretroviral drug, requires intracellular phosphorylation to its active triphosphate form to inhibit HIV reverse transcriptase. The analysis of its phosphorylated metabolites, including the diphosphate intermediate, is crucial for understanding its mechanism of action and pharmacokinetics.[1][2] This document outlines the complete workflow, from sample preparation to data acquisition, and presents a summary of quantitative performance data from published methods.
Introduction
Zidovudine, also known as azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[3] As a prodrug, ZDV must be anabolically phosphorylated within the host cell to its active form, zidovudine triphosphate (ZDV-TP).[2][4] This process is mediated by cellular kinases in a stepwise manner, with ZDV being converted to zidovudine monophosphate (ZDV-MP) by thymidine (B127349) kinase, then to ZDV-DP by thymidylate kinase, and finally to ZDV-TP by nucleoside diphosphate kinase.[4][5] The conversion of ZDV-MP to ZDV-DP is considered the rate-limiting step in this pathway.[4]
Monitoring the intracellular concentrations of these phosphorylated metabolites is essential for evaluating drug efficacy and toxicity.[6] LC-MS/MS offers the high sensitivity and selectivity required for the quantification of these low-abundance analytes in complex biological matrices like cell lysates.[7] This application note details a robust method for the analysis of ZDV-DP, providing researchers with the necessary protocols to implement this assay in their laboratories.
Metabolic Pathway of Zidovudine
Zidovudine undergoes intracellular phosphorylation to become pharmacologically active. The pathway involves three key enzymatic steps, converting the parent drug into its mono-, di-, and triphosphate forms.
Caption: Intracellular phosphorylation pathway of zidovudine.
Experimental Workflow
The analytical workflow for the quantification of ZDV-DP in cell lysates involves several key stages, from cell culture and harvesting to LC-MS/MS analysis. The following diagram provides a high-level overview of the process.
Caption: Experimental workflow for ZDV-DP analysis.
Detailed Protocols
Materials and Reagents
-
Zidovudine (ZDV) and its phosphorylated metabolites (ZDV-MP, ZDV-DP, ZDV-TP) standards
-
Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-ZDV-TP)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Tetrabutylammonium (B224687) hydroxide (B78521) (for ion-pairing)[8]
-
Tris-HCl buffer
-
Potassium chloride
-
Anion exchange solid-phase extraction (SPE) cartridges
-
Deionized water
Sample Preparation: Cell Culture, Lysis, and Extraction
-
Cell Culture and Treatment: Culture peripheral blood mononuclear cells (PBMCs) or other relevant cell lines in appropriate media. Treat cells with ZDV at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS to remove any extracellular drug. Count the cells to normalize the final analyte concentration.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer, such as 70% methanol in water. Vortex thoroughly and incubate on ice to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Extraction of ZDV-DP:
-
The supernatant containing the intracellular metabolites can be directly injected for analysis or further purified using solid-phase extraction (SPE).
-
Anion exchange SPE is commonly used to separate the phosphorylated forms of ZDV from the parent drug and other cellular components.[9][10]
-
Condition the anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the phosphorylated metabolites using a high-salt buffer.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are a starting point and may require optimization for specific instrumentation.
Liquid Chromatography:
| Parameter | Recommended Conditions |
| Column | A reverse-phase C18 column or an alkaline-stable column is recommended.[3][8][11][12] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted as needed. Some methods utilize an ion-pairing agent like tetrabutylammonium hydroxide for better retention of the polar phosphates.[8] |
| Mobile Phase B | Acetonitrile or Methanol[3][12] |
| Gradient | A gradient elution is typically used, starting with a low percentage of organic phase and increasing over the run to elute the analytes. The specific gradient profile should be optimized for the chosen column. |
| Flow Rate | 0.2 - 0.8 mL/min[3][12] |
| Column Temperature | 30 - 40 °C[3][12] |
| Injection Volume | 5 - 25 µL[3][12] |
Tandem Mass Spectrometry:
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for phosphorylated compounds, though positive mode has also been reported for the parent drug.[11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for ZDV-DP and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For ZDV (parent drug), a common transition in positive mode is m/z 268 -> 127.[3][11] |
| Collision Energy (CE) | Optimize for each MRM transition to achieve the most stable and intense product ion signal. |
| Source Parameters | Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to the specific instrument used. |
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of various LC-MS/MS methods for the analysis of zidovudine and its phosphorylated metabolites in cellular matrices.
| Analyte | LLOQ (fmol/sample or fmol/10⁶ cells) | Linearity Range (fmol/sample) | Precision (%RSD) | Accuracy (%) | Reference |
| ZDV-MP | 6 | 6 - 6000 | < 15% | 89 - 115% | [8] |
| ZDV-DP | 10 | 10 - 10000 | < 15% | 89 - 115% | [8] |
| ZDV-TP | 10 | 10 - 10000 | < 15% | 89 - 115% | [8] |
| ZDV-TP | 5 (per 10⁶ cells) | 5 - 640 (per 10⁶ cells) | < 15% | Within 15% of nominal | [9] |
| ZDV-MP | 300 | Not specified | < 15% | < 10% | [7] |
| ZDV-TP | 150 | Not specified | < 15% (17% at LLOQ) | < 10% | [7] |
Conclusion
This application note provides a comprehensive guide for the LC-MS/MS analysis of this compound in cell lysates. The detailed protocols for sample preparation and instrumental analysis, along with the summary of quantitative data, offer a solid foundation for researchers to establish and validate this method in their own laboratories. The successful implementation of this assay will enable a more thorough investigation of zidovudine's intracellular pharmacology, contributing to a better understanding of its antiretroviral activity and potential for drug optimization.
References
- 1. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 2. PharmGKB Blog: Zidovudine Pathway Publication [pharmgkb.blogspot.com]
- 3. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of zidovudine triphosphate concentrations from human peripheral blood mononuclear cells by anion exchange solid phase extraction and liquid chromatography-tandem mass spectroscopy; an indirect quantitation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A stability-indicating LC-MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Isolation of Zidovudine Diphosphate from Cellular Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation of zidovudine (B1683550) diphosphate (B83284) (ZDV-DP) from cultured cells, particularly peripheral blood mononuclear cells (PBMCs). This procedure is essential for studying the intracellular metabolism and pharmacokinetics of zidovudine, a critical antiretroviral drug.
Introduction
Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effects against HIV.[1] The metabolic pathway involves the sequential conversion of zidovudine to zidovudine monophosphate (ZDV-MP), zidovudine diphosphate (ZDV-DP), and finally zidovudine triphosphate (ZDV-TP) by cellular kinases.[1] The isolation and quantification of these phosphorylated metabolites are crucial for understanding the drug's efficacy and potential toxicities. This protocol focuses on the isolation of ZDV-DP, a key intermediate in this pathway.
Zidovudine Phosphorylation Pathway
The intracellular activation of zidovudine is a three-step enzymatic process. Initially, thymidine (B127349) kinase converts zidovudine to ZDV-MP. Subsequently, thymidylate kinase phosphorylates ZDV-MP to ZDV-DP. The final and rate-limiting step is the conversion of ZDV-DP to the active ZDV-TP by nucleoside diphosphate kinase.[1]
Experimental Protocol: Isolation of this compound
This protocol is adapted from established methods for the quantification of zidovudine phosphates in PBMCs.[2][3][4][5] The primary steps involve cell harvesting, lysis, extraction, and chromatographic separation.
Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs) or other cultured cells
-
Ficoll-Paque density gradient medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade), 70% in water, chilled to -20°C
-
Tris-HCl buffer (0.05 M, pH 7.4)
-
Potassium chloride (KCl) solutions (for ion-exchange chromatography)
-
This compound standard
-
Centrifuge tubes (15 mL and 50 mL)
-
High-Performance Liquid Chromatography (HPLC) system with a strong anion-exchange (SAX) column
-
UV detector or Mass Spectrometer (MS/MS)
Experimental Workflow
Step-by-Step Methodology
-
Cell Harvesting and Washing:
-
Cell Lysis and Extraction:
-
Pellet the washed cells by centrifugation.
-
Add 1 mL of ice-cold 70% methanol per 107 cells to lyse the cells and precipitate proteins.[3]
-
Vortex the mixture vigorously and incubate at -20°C for at least 2 hours (or overnight) to ensure complete protein precipitation.
-
-
Supernatant Collection:
-
Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the zidovudine and its phosphorylated metabolites.
-
The supernatant can be stored at -80°C until HPLC analysis.
-
-
HPLC Separation:
-
Use a strong anion-exchange (SAX) HPLC column for the separation of the phosphorylated forms of zidovudine.
-
Equilibrate the column with a low concentration mobile phase (e.g., ammonium (B1175870) phosphate (B84403) buffer).
-
Inject the cell extract onto the column.
-
Elute the analytes using a gradient of increasing salt concentration (e.g., a linear gradient of potassium chloride).[5] ZDV-MP, ZDV-DP, and ZDV-TP will elute at different retention times due to their increasing negative charge.
-
-
Fraction Collection:
-
Monitor the column eluent using a UV detector (at 267 nm) or a mass spectrometer.
-
Collect the fraction corresponding to the retention time of the ZDV-DP standard. The retention time will need to be predetermined by running a pure standard of ZDV-DP under the same chromatographic conditions.
-
Data Presentation
The following table summarizes representative intracellular concentrations of zidovudine phosphates found in PBMCs from patients undergoing zidovudine therapy. These values can serve as a reference for expected yields.
| Analyte | Intracellular Concentration (pmol/106 cells) | Patient Cohort | Citation |
| ZDV-MP | 0.9 - 1.4 | Patients on 250 mg ZDV every 12h (1-2h post-dose) | [6] |
| ZDV-DP | 0.3 - 0.5 | Patients on 250 mg ZDV every 12h (1-2h post-dose) | [6] |
| ZDV-TP | 0.3 - 0.5 | Patients on 250 mg ZDV every 12h (1-2h post-dose) | [6] |
| ZDV-MP | 1.4 +/- 0.082 | Patients 2h after a 300 mg oral dose | [5] |
| ZDV-DP | 0.082 +/- 0.02 | Patients 2h after a 300 mg oral dose | [5] |
| ZDV-TP | 0.081 +/- 0.03 | Patients 2h after a 300 mg oral dose | [5] |
Method Validation and Performance
The recovery of zidovudine phosphates from cellular extracts is a critical parameter for the validation of this protocol. Studies have reported high recovery rates for similar extraction methods.
| Analyte | Recovery Rate | Method | Citation |
| ZDV Phosphates | 102% - 118% | HPLC-RIA | [6] |
| ZDV-TP | >95% | Anion-Exchange SPE | [3] |
| ZDV-MP & ZDV-TP | >85% | LC-MS/MS | [7] |
Conclusion
This protocol provides a robust framework for the isolation of this compound from cultured cells. The successful isolation of ZDV-DP is crucial for a variety of research applications, including the study of its enzymatic conversion, its potential role in cellular toxicity, and for the development of novel antiretroviral therapies. The use of strong anion-exchange HPLC is a key step in separating the different phosphorylated forms of zidovudine. For quantitative studies, coupling this isolation method with a sensitive detection technique like mass spectrometry is recommended.
References
- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Radiolabeled Zidovudine Diphosphate in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (B1683550) (AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection, is a prodrug that requires intracellular phosphorylation to its active triphosphate form, zidovudine triphosphate (AZT-TP). This multi-step enzymatic conversion involves the sequential formation of zidovudine monophosphate (AZT-MP), zidovudine diphosphate (B83284) (AZT-DP), and finally AZT-TP. Radiolabeled forms of zidovudine and its phosphorylated metabolites are invaluable tools for elucidating the drug's mechanism of action, pharmacokinetics, and for studying potential drug-drug interactions.
While radiolabeled zidovudine is widely used to trace the overall uptake and metabolism of the drug, the specific applications of radiolabeled zidovudine diphosphate (AZT-DP) are primarily centered on the quantitative analysis of the intracellular phosphorylation cascade. Understanding the levels of each phosphorylated metabolite is crucial as the conversion of AZT-MP to AZT-DP is considered a rate-limiting step in the activation pathway.
These application notes provide an overview of the primary applications of radiolabeled zidovudine metabolites, with a focus on the quantification of intracellular AZT-DP, and include detailed protocols for researchers in the field of antiretroviral drug development.
Key Applications
The principal application of radiolabeled zidovudine and its phosphorylated derivatives, including AZT-DP, is in the quantitative analysis of intracellular drug metabolism . This is critical for:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the intracellular concentrations of AZT and its phosphorylated metabolites in patient-derived cells, such as peripheral blood mononuclear cells (PBMCs), allows for the correlation of drug levels with antiviral efficacy and potential toxicity.[1][2][3]
-
Drug-Drug Interaction Studies: Investigating the effect of co-administered drugs on the phosphorylation of zidovudine.[4][5][6] For example, drugs that inhibit the kinases involved in the phosphorylation cascade can reduce the formation of the active AZT-TP.
-
Understanding Drug Resistance: Cellular factors, such as altered activity of phosphorylating enzymes, may contribute to zidovudine resistance. Quantifying the levels of AZT-MP, AZT-DP, and AZT-TP can help to elucidate these resistance mechanisms.
Data Presentation
The following tables summarize quantitative data on the intracellular concentrations of zidovudine and its phosphorylated metabolites from various studies.
Table 1: Intracellular Concentrations of Zidovudine Phosphates in Patients
| Patient Group | Zidovudine Phosphate (B84403) | Mean Peak Concentration (pmol/10⁶ cells) | Reference |
| Long-term ZDV therapy (>18 months) | Zidovudine Monophosphate (AZT-MP) | 73.4% ± 7.1% of total phosphates | [7] |
| This compound (AZT-DP) | 13.3% ± 3.3% of total phosphates | [7] | |
| Zidovudine Triphosphate (AZT-TP) | 13.4% ± 4.1% of total phosphates | [7] | |
| Short-term ZDV therapy (<2 months) | Zidovudine Monophosphate (AZT-MP) | 74.2% ± 15.0% of total phosphates | [7] |
| This compound (AZT-DP) | 12.5% ± 6.6% of total phosphates | [7] | |
| Zidovudine Triphosphate (AZT-TP) | 13.5% ± 8.3% of total phosphates | [7] |
Table 2: Pharmacokinetic Parameters of Intracellular Zidovudine Phosphates
| Parameter | Zidovudine Monophosphate (AZT-MP) | This compound (AZT-DP) | Zidovudine Triphosphate (AZT-TP) | Reference |
| Time to Peak Concentration (Tmax) | 1.500 h | 1.417 h | 1.583 h | [8] |
| Elimination Half-life (t₁/₂) | 13.428 h | 8.285 h | 4.240 h | [8] |
| Area Under the Curve (AUC₀₋₆) | Significantly greater in HIV patients than in healthy volunteers | Similar between HIV patients and healthy volunteers | Similar between HIV patients and healthy volunteers | [3] |
Experimental Protocols
Protocol 1: Quantification of Intracellular Zidovudine Phosphates using HPLC-Radioimmunoassay
This protocol describes a common method for the extraction and quantification of zidovudine and its phosphorylated metabolites from peripheral blood mononuclear cells (PBMCs) using a combination of High-Performance Liquid Chromatography (HPLC) and Radioimmunoassay (RIA). This method is highly sensitive and specific.
Materials:
-
Radiolabeled Zidovudine (e.g., [³H]Zidovudine)
-
Ficoll-Paque solution
-
Phosphate-buffered saline (PBS)
-
60% Methanol (ice-cold)
-
Trichloroacetic acid (TCA)
-
Trioctylamine/1,1,2-trichlorotrifluoroethane
-
HPLC system with a strong anion-exchange (SAX) column
-
Potassium phosphate buffer
-
Potassium chloride
-
Acid phosphatase
-
Commercially available Zidovudine radioimmunoassay (RIA) kit
-
Liquid scintillation counter
Methodology:
-
Isolation of PBMCs:
-
Collect whole blood from subjects.
-
Isolate PBMCs by density gradient centrifugation using Ficoll-Paque.
-
Wash the isolated PBMCs twice with cold PBS.
-
Count the cells to determine the cell number per sample.
-
-
Incubation with Radiolabeled Zidovudine (for in vitro studies):
-
Resuspend PBMCs in culture medium.
-
Add radiolabeled Zidovudine to the desired concentration.
-
Incubate for the desired time period at 37°C.
-
Stop the reaction by adding ice-cold PBS and pelleting the cells by centrifugation.
-
-
Extraction of Intracellular Metabolites:
-
Resuspend the cell pellet in 1 mL of ice-cold 60% methanol.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites.
-
Alternatively, use perchloric acid or trichloroacetic acid for extraction.
-
-
HPLC Separation:
-
Inject the supernatant onto a strong anion-exchange (SAX) HPLC column.
-
Use a gradient elution with potassium phosphate buffer and potassium chloride to separate Zidovudine, AZT-MP, AZT-DP, and AZT-TP.
-
Collect fractions corresponding to each metabolite.
-
-
Hydrolysis of Phosphorylated Metabolites:
-
To the fractions containing AZT-MP, AZT-DP, and AZT-TP, add acid phosphatase to hydrolyze the phosphate groups, converting them back to Zidovudine.
-
Incubate at 37°C for 1 hour.
-
-
Quantification by Radioimmunoassay (RIA):
-
Quantify the amount of Zidovudine in each hydrolyzed fraction using a commercially available RIA kit according to the manufacturer's instructions.
-
The amount of Zidovudine measured in each fraction corresponds to the initial amount of AZT-MP, AZT-DP, and AZT-TP.
-
-
Data Analysis:
-
Calculate the intracellular concentration of each metabolite in pmol/10⁶ cells.
-
For pharmacokinetic studies, plot the concentration of each metabolite over time to determine parameters such as Tmax, Cmax, and t₁/₂.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacokinetics of zidovudine phosphorylation in peripheral blood mononuclear cells from patients infected with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zidovudine Phosphorylation Determined Sequentially over 12 Months in Human Immunodeficiency Virus-Infected Patients with or without Previous Exposure to Antiretroviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Zidovudine Phosphorylation in Human Immunodeficiency Virus-Positive Thai Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Drug interactions with zidovudine phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug interactions with zidovudine phosphorylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zidovudine Diphosphate in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (B1683550) (ZDV), the first approved antiretroviral agent, is a prodrug that requires intracellular phosphorylation to its active triphosphate form (ZDV-TP) to inhibit HIV reverse transcriptase. This activation is a three-step process mediated by host cellular kinases, with the conversion of ZDV-monophosphate (ZDV-MP) to ZDV-diphosphate (ZDV-DP) by thymidylate kinase being the rate-limiting step.[1][2] ZDV-DP is a critical intermediate in this pathway, and any drug-drug interaction (DDI) affecting its formation can significantly impact the therapeutic efficacy and toxicity of zidovudine.
These application notes provide a comprehensive overview of the role of zidovudine diphosphate (B83284) in DDI studies, including detailed protocols for in vitro evaluation and analytical quantification, along with a summary of key interactions.
Metabolic Activation of Zidovudine and Points of Interaction
The intracellular phosphorylation cascade of zidovudine is a key area for potential drug-drug interactions. The efficiency of each step can be influenced by other drugs, affecting the ultimate concentration of the active ZDV-TP and the potentially toxic ZDV-MP.
Key Drug-Drug Interactions Affecting Zidovudine Phosphorylation
Several drugs have been identified to interact with the phosphorylation of zidovudine, thereby altering the intracellular concentrations of its metabolites, including ZDV-DP.
Ribavirin
Ribavirin has been shown to have a concentration-dependent inhibitory effect on zidovudine phosphorylation in vitro.[3] This interaction can lead to a decrease in the formation of both the potentially toxic ZDV-MP and the active ZDV-TP.[3][4] While in vitro studies suggest an antagonistic effect on ZDV's antiviral activity, clinical studies in HIV/HCV co-infected patients have not demonstrated a significant impact of ribavirin on intracellular ZDV-TP levels.[3][5] This discrepancy highlights the importance of evaluating both in vitro and in vivo DDI studies.
Stavudine
Stavudine (d4T) and zidovudine share the same intracellular phosphorylation pathway and compete for the initial phosphorylation step catalyzed by thymidine kinase. Due to this competition, co-administration of stavudine and zidovudine is not recommended as it can lead to a reduction in the phosphorylation of both drugs and potential antagonism.
Doxorubicin
The anticancer agent doxorubicin has been shown to inhibit the formation of zidovudine anabolites in vitro.[6][7][8] This interaction is of clinical significance in patients receiving concurrent HIV and cancer chemotherapy.
Quantitative Data on Drug-Drug Interactions
The following table summarizes the quantitative effects of interacting drugs on zidovudine metabolism.
| Interacting Drug | System/Cell Line | Effect on Zidovudine Metabolism | Quantitative Data | Reference(s) |
| Ribavirin | Molt-4 and U937 cells | Inhibition of ZDV phosphorylation | Increased ZDV IC50 from 0.34 µM to 1.52 µM (with 2 µM Ribavirin).[3] | [3] |
| Molt-4 and U937 cells | Decreased total ZDV phosphates | Decrease primarily in ZDV-MP.[3] | [3] | |
| HIV/HCV co-infected patients | No significant impact on ZDV-TP formation | No statistically significant change in ZDV-TP AUC(0-12h).[5] | [5] | |
| Stavudine | In vitro | Competition for thymidine kinase | Not specified | |
| Doxorubicin | Stimulated PBMCs, Molt-4, and U937 cells | Inhibition of ZDV anabolite formation | Not specified | [6][7][8] |
Experimental Protocols
Protocol 1: In Vitro Zidovudine Phosphorylation Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a method to assess the impact of a test compound on the intracellular phosphorylation of zidovudine in human PBMCs.
1. Isolation and Stimulation of PBMCs:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in RPMI-1640 medium supplemented with 10% fetal calf serum, L-glutamine (2 mM), and phytohemagglutinin (PHA) at a concentration of 10 µg/mL to stimulate cell division.
-
Culture the cells at 37°C in a humidified 5% CO2 incubator for 72 hours.
2. Drug Incubation:
-
After stimulation, wash the PBMCs and resuspend in fresh medium.
-
Plate the stimulated PBMCs (e.g., 3 x 10^6 cells/well in a multi-well plate).
-
Add the test compound at various concentrations and pre-incubate for a specified time (e.g., 1 hour).
-
Add radiolabeled [3H]ZDV (e.g., 0.65 µCi; 0.018 µM) to each well.
-
Incubate the cells for a defined period (e.g., 5 hours) at 37°C in a humidified 5% CO2 incubator.
3. Cell Lysis and Extraction of Zidovudine Phosphates:
-
Terminate the incubation by transferring the cell suspension to a centrifuge tube and pelleting the cells.
-
Wash the cell pellet with ice-cold PBS to remove extracellular [3H]ZDV.
-
Lyse the cells and extract the intracellular metabolites by adding 60% methanol (B129727) and incubating overnight at -20°C.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing ZDV and its phosphorylated metabolites.
4. Analysis:
-
Analyze the supernatant for the quantification of ZDV, ZDV-MP, ZDV-DP, and ZDV-TP using a validated HPLC or LC-MS/MS method (see Protocol 2).
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general framework for the analysis of ZDV-DP from cell extracts using High-Performance Liquid Chromatography.
1. Sample Preparation:
-
Use the supernatant from the cell lysis and extraction step (Protocol 1, step 3).
-
If necessary, concentrate the sample by evaporation under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A strong anion-exchange (SAX) column is typically used for separating phosphorylated compounds.
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of a low concentration phosphate (B84403) buffer (e.g., ammonium (B1175870) phosphate) to a high concentration phosphate buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 267 nm.
3. Chromatography:
-
Inject the prepared sample onto the HPLC system.
-
Collect fractions corresponding to the retention times of ZDV, ZDV-MP, ZDV-DP, and ZDV-TP standards.
-
If using radiolabeled ZDV, quantify the amount of radioactivity in each fraction using a scintillation counter.
-
Alternatively, for non-radiolabeled samples, quantify the amount of each metabolite by comparing the peak area to a standard curve.
4. Data Analysis:
-
Calculate the intracellular concentration of ZDV-DP (and other metabolites) in pmol/10^6 cells.
-
Compare the concentrations of ZDV-DP in the presence and absence of the test compound to determine the extent of inhibition or induction.
Conclusion
The study of drug-drug interactions involving this compound is crucial for optimizing antiretroviral therapy and minimizing toxicity. The protocols and information provided in these application notes offer a framework for researchers to investigate potential DDIs at the level of intracellular phosphorylation. A thorough understanding of how co-administered drugs affect the formation of ZDV-DP and other phosphorylated metabolites is essential for predicting clinical outcomes and ensuring patient safety.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Quantification of zidovudine and its monophosphate in cell extracts by on-line solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ribavirin on zidovudine efficacy and toxicity in vitro: a concentration-dependent interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic evaluation of the effects of ribavirin on zidovudine triphosphate formation: ACTG 5092s Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug interactions with zidovudine phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug interactions with zidovudine phosphorylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cell Culture Models for Studying Zidovudine Diphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the study of Zidovudine (B1683550) (AZT) and its intracellular metabolite, Zidovudine diphosphate (B83284) (AZT-DP). The following sections detail established cell lines, experimental protocols for assessing cytotoxicity and mitochondrial toxicity, methods for quantifying intracellular AZT-DP, and insights into the signaling pathways affected by Zidovudine.
Recommended Cell Culture Models
A variety of human cell lines have been successfully employed to investigate the mechanisms of action and toxicity of Zidovudine and its phosphorylated metabolites. The choice of cell line should be guided by the specific research question.
-
Peripheral Blood Mononuclear Cells (PBMCs): As primary target cells for HIV, freshly isolated or cultured PBMCs are a highly relevant model for studying the intracellular phosphorylation of Zidovudine and its antiviral efficacy.[1][2]
-
HepG2 (Human Hepatoblastoma Cells): This cell line is a valuable tool for investigating the hepatotoxicity of Zidovudine, as the liver is a primary site of its metabolism.[3]
-
HeLa (Human Cervical Cancer Cells): HeLa cells are a robust and widely used model for studying the effects of Zidovudine on cell cycle progression and DNA synthesis.[4]
-
U2OS (Human Osteosarcoma Cells): These cells are suitable for investigating Zidovudine-induced mitochondrial toxicity and the associated cellular stress responses.
-
MOLT-4 (Human T-lymphoblast Cells): This T-cell line is useful for studying the intracellular metabolism and anti-HIV activity of Zidovudine in a lymphoid context.[2]
-
U937 (Human Monocytic Cells): As a model for macrophages, U937 cells are relevant for studying the effects of Zidovudine in a key reservoir for HIV.
Quantitative Data Summary
The following tables summarize key quantitative data related to Zidovudine's effects in various cell culture models.
Table 1: IC50 Values of Zidovudine in Different Human Cell Lines
| Cell Line | IC50 Value (µM) | Exposure Time | Assay Method |
| HepG2 | 89.2 | 1 week | MTT Assay[3] |
| THLE2 | 2200 | 1 week | MTT Assay[3] |
| HeLa | Dose-dependent S-phase arrest observed at 125-500 µM | 24 hours | Flow Cytometry[4] |
| PBMCs from progressor patients | > 1 | Not specified | PBMC-based assay |
Table 2: Intracellular Concentrations of Zidovudine and its Phosphorylated Metabolites in Human PBMCs
| Metabolite | Concentration (pmol/10⁶ cells) | Time Point | Dosing Information |
| Zidovudine (Parent) | 0.15 ± 0.08 | 2 hours post-dose | 300 mg oral dose[2] |
| Zidovudine Monophosphate (AZT-MP) | 1.4 ± 0.082 | 2 hours post-dose | 300 mg oral dose[2] |
| Zidovudine Diphosphate (AZT-DP) | 0.082 ± 0.02 | 2 hours post-dose | 300 mg oral dose[2] |
| Zidovudine Triphosphate (AZT-TP) | 0.081 ± 0.03 | 2 hours post-dose | 300 mg oral dose[2] |
| Zidovudine Monophosphate (AZT-MP) | 0.9 - 1.4 | 1-2 hours post-dose | 250 mg every 12 hours[1] |
| This compound (AZT-DP) | 0.3 - 0.5 | 1-2 hours post-dose | 250 mg every 12 hours[1] |
| Zidovudine Triphosphate (AZT-TP) | 0.3 - 0.5 | 1-2 hours post-dose | 250 mg every 12 hours[1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of Zidovudine.
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete cell culture medium
-
Zidovudine (AZT) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of Zidovudine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Zidovudine dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Quantification of Intracellular this compound by HPLC-MS/MS
This protocol outlines the general steps for the extraction and quantification of Zidovudine phosphates from cultured cells.
Materials:
-
Cultured cells (e.g., PBMCs)
-
Zidovudine
-
Cold 60% methanol (B129727)
-
Internal standard (e.g., a stable isotope-labeled Zidovudine phosphate (B84403) analog)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Culture cells to the desired density and treat with Zidovudine for the specified time.
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of cold 60% methanol to precipitate proteins and extract the metabolites.
-
Add the internal standard to the methanol extract.
-
Vortex the mixture vigorously and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cellular debris.
-
Carefully collect the supernatant containing the intracellular metabolites.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC-MS/MS analysis.
-
Inject the sample into the HPLC-MS/MS system for separation and quantification of this compound and other phosphorylated metabolites.
Assessment of Mitochondrial DNA Content by Quantitative PCR (qPCR)
This protocol allows for the relative quantification of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) as an indicator of mitochondrial toxicity.
Materials:
-
Zidovudine-treated and control cells
-
DNA extraction kit
-
Primers and probes for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RNase P)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat cells with Zidovudine for the desired duration.
-
Isolate total DNA from treated and control cells using a commercial DNA extraction kit.
-
Determine the concentration and purity of the extracted DNA.
-
Set up qPCR reactions for both the mitochondrial and nuclear target genes using appropriate primers and probes.
-
Perform the qPCR analysis using a real-time PCR instrument.
-
Calculate the relative mtDNA content by normalizing the Ct value of the mitochondrial gene to the Ct value of the nuclear gene (ΔCt method).
-
Compare the relative mtDNA content in Zidovudine-treated cells to that in control cells.
Signaling Pathways and Experimental Workflows
Zidovudine's Intracellular Phosphorylation Pathway
Zidovudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This process is mediated by host cellular kinases.
Caption: Intracellular phosphorylation of Zidovudine.
Experimental Workflow for Assessing Zidovudine-Induced Mitochondrial Toxicity
A logical workflow is crucial for a comprehensive assessment of mitochondrial dysfunction induced by Zidovudine.
Caption: Workflow for mitochondrial toxicity assessment.
Zidovudine-Induced S-Phase and G2/M Cell Cycle Arrest Signaling
Zidovudine can induce cell cycle arrest, primarily in the S and G2/M phases, through the modulation of key cell cycle regulatory proteins.[4][5]
Caption: Zidovudine's impact on cell cycle signaling.
Zidovudine-Induced Intrinsic Apoptosis Pathway
Zidovudine-induced toxicity can lead to apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress.
Caption: Zidovudine-induced intrinsic apoptosis.
References
- 1. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential gene expression in human hepatocyte cell lines exposed to the antiretroviral agent zidovudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zidovudine induces S-phase arrest and cell cycle gene expression changes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of DNA Repair Pathways in Response to Zidovudine-induced DNA Damage in Immortalized Human Liver THLE2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Zidovudine Diphosphate Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and quantification of Zidovudine (B1683550) diphosphate (B83284) (AZT-DP), a critical intermediate in the metabolic activation of the antiretroviral drug Zidovudine (AZT). The availability of a well-characterized AZT-DP standard is essential for accurate pharmacokinetic studies, drug metabolism research, and the development of new therapeutic strategies against HIV.
Introduction
Zidovudine, the first approved antiretroviral agent, is a prodrug that requires intracellular phosphorylation to its active triphosphate form (AZT-TP) to inhibit HIV reverse transcriptase.[1][2] This phosphorylation occurs in a stepwise manner, catalyzed by cellular kinases, with Zidovudine monophosphate (AZT-MP) and Zidovudine diphosphate (AZT-DP) as sequential intermediates.[1][2] The conversion of AZT-MP to AZT-DP is considered a rate-limiting step in the activation pathway.[1][2] Therefore, the ability to accurately quantify intracellular concentrations of AZT-DP is crucial for understanding the metabolic fate and therapeutic efficacy of Zidovudine.
These protocols outline methods for the preparation of a high-purity AZT-DP standard and its subsequent analysis, providing researchers with the necessary tools to conduct precise and reliable investigations into Zidovudine's mechanism of action.
Data Presentation
Table 1: Quantitative Analysis of this compound Standard by LC-MS/MS
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 10 fmol/sample |
| Upper Limit of Quantification (ULOQ) | 10,000 fmol/sample |
| Accuracy Range | 89-115% |
| Precision (CV%) | < 15% |
| Data derived from a validated ultrasensitive LC-MS/MS method for the measurement of intracellular Zidovudine phosphates. |
Table 2: Stability of Zidovudine in Aqueous Solutions
| Storage Condition | Concentration | Duration | Remaining Concentration |
| Room Temperature (25°C) | 4 mg/mL in 5% Dextrose | 192 hours | > 97% |
| Refrigerated (4°C) | 4 mg/mL in 5% Dextrose | 192 hours | > 97% |
| Room Temperature (25°C) | 4 mg/mL in 0.9% NaCl | 192 hours | > 97% |
| Refrigerated (4°C) | 4 mg/mL in 0.9% NaCl | 192 hours | > 97% |
| While this data pertains to Zidovudine, it provides a baseline for understanding the general stability of the nucleoside analog structure. Specific stability studies for AZT-DP are recommended.[3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (AZT-DP)
This protocol describes the enzymatic conversion of Zidovudine monophosphate (AZT-MP) to this compound (AZT-DP) using thymidylate kinase.
Materials:
-
Zidovudine monophosphate (AZT-MP)
-
Recombinant human thymidylate kinase
-
ATP (Adenosine triphosphate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing AZT-MP (1 mM), ATP (2 mM), and thymidylate kinase (1-5 units) in the reaction buffer.
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 30, 60, 120 minutes).
-
Quench the reaction by adding an equal volume of cold methanol (B129727) or by heat inactivation.
-
Analyze the reaction mixture for the presence of AZT-DP using HPLC or LC-MS/MS (see Protocol 3).
Protocol 2: Purification of this compound by Anion-Exchange Chromatography
This protocol outlines the purification of the synthesized AZT-DP from the reaction mixture.
Materials:
-
Crude AZT-DP synthesis reaction mixture
-
Anion-exchange chromatography column (e.g., DEAE-Sephadex or a commercially available strong anion-exchange column)
-
Elution Buffers:
-
Buffer A: 50 mM Ammonium (B1175870) bicarbonate, pH 8.5
-
Buffer B: 1 M Ammonium bicarbonate, pH 8.5
-
-
HPLC system for fractionation
Procedure:
-
Equilibrate the anion-exchange column with Buffer A.
-
Load the crude AZT-DP reaction mixture onto the column.
-
Wash the column with Buffer A to remove unbound components.
-
Elute the bound nucleotides using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 60 minutes).
-
Collect fractions and analyze each fraction for the presence of AZT-DP using HPLC or LC-MS/MS.
-
Pool the fractions containing pure AZT-DP.
-
Lyophilize the pooled fractions to obtain the purified AZT-DP as a solid. Note: Lyophilization of ammonium bicarbonate buffers can sometimes lead to degradation of triphosphates, so careful monitoring is advised.[4]
Protocol 3: Quantitative Analysis of this compound by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of AZT-DP.
Instrumentation and Conditions:
-
LC System: High-performance liquid chromatography system
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: Alkaline-stable reversed-phase HPLC column
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM Tetrabutylammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient: Optimized for the separation of AZT and its phosphorylated metabolites.
-
Ionization Mode: Negative ESI
-
MRM Transitions: Specific precursor-to-product ion transitions for AZT-DP should be determined by direct infusion of the synthesized standard.
Procedure:
-
Prepare a series of calibration standards of the purified AZT-DP in a suitable matrix (e.g., cell lysate from untreated cells).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Extract the samples, calibration standards, and QC samples.
-
Inject the extracted samples onto the LC-MS/MS system.
-
Quantify the amount of AZT-DP in the samples by comparing the peak areas to the calibration curve.
Protocol 4: Characterization and Purity Assessment by Quantitative NMR (qNMR)
This protocol can be used as an alternative or complementary method for the absolute quantification and purity assessment of the synthesized AZT-DP standard.
Materials:
-
Purified AZT-DP standard
-
Certified internal standard (e.g., maleic acid, certified for qNMR)
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
Procedure:
-
Accurately weigh a known amount of the purified AZT-DP and the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
Acquire a proton (¹H) or phosphorus (³¹P) NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals corresponding to the analyte (AZT-DP) and the internal standard.
-
Calculate the concentration and purity of the AZT-DP standard based on the integral values, the number of protons/phosphorus atoms, and the known concentration of the internal standard.[5][6]
Mandatory Visualizations
Caption: Intracellular metabolic activation pathway of Zidovudine.
References
- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Stability of zidovudine in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography for the Analysis of Zidovudine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zidovudine (B1683550) (ZDV), also known as azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) crucial in the treatment of HIV/AIDS.[1] Monitoring its plasma concentrations and those of its major metabolites is essential for optimizing therapeutic efficacy and minimizing toxicity. The primary metabolic pathways of Zidovudine involve glucuronidation to form 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV), and reduction of the azido (B1232118) group to form 3'-amino-3'-deoxythymidine (B22303) (AMT).[2][3] GZDV is the predominant, inactive metabolite, with 60-70% of Zidovudine being excreted in this form.[2][4] AMT, although a minor metabolite, is of interest due to its potential cytotoxicity.[3][5] This document provides detailed high-performance liquid chromatography (HPLC) methods for the simultaneous quantification of Zidovudine and its metabolites in biological matrices.
Metabolic Pathway of Zidovudine
Zidovudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral activity.[2][3][4] However, this is a minor metabolic pathway in terms of overall clearance.[3][4] The two major pathways for Zidovudine metabolism are:
-
Glucuronidation: The predominant pathway, occurring in the liver, involves the conjugation of Zidovudine with glucuronic acid by the enzyme UGT2B7 to form GZDV.[2]
-
Reduction: A minor pathway involves the reduction of the azido moiety of Zidovudine to an amino group, forming AMT. This reaction is thought to be mediated by cytochrome P450 enzymes.[3][4]
HPLC Methodologies for Zidovudine and Metabolites
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the quantification of Zidovudine and its metabolites. The choice of method depends on the specific analytes of interest and the biological matrix.
Quantitative Data Summary
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Zidovudine | Zodiac C18 (250x4.6mm) | Methanol (B129727):Acetonitrile (B52724) (40:60 v/v) | 1.0 | UV at 270 nm | 100-600 | 62 | - | [1] |
| Zidovudine | C-18 | Water:Methanol (77:23 v/v) | - | UV at 265 nm | 25,000-500,000 | - | - | [6] |
| Zidovudine | RP-C18 | Acetonitrile:Methanol:0.01% Formic Acid (20:20:60 v/v/v) | 0.8 | UV at 266 nm | - | - | <20% variability | [7] |
| Zidovudine | Octylsilane (150x3.9mm) | 20mM Sodium Phosphate Buffer (pH 3.2) with 8mM 1-octanesulfonic acid:Acetonitrile (86:14 v/v) | - | UV at 265 nm | 57.6-2880 | - | - | [8] |
| Zidovudine | Symmetry C18 (150x4.6mm, 5µm) | Phosphate Buffer (pH 3.5):Methanol (30:70 v/v) | 1.0 | UV at 260 nm | 20,000-100,000 | - | - | [9] |
| Zidovudine, GZDV | Reversed-phase | 15% Acetonitrile, buffered to pH 2.70 with ammonium (B1175870) phosphate | - | - | - | - | <15% CV | [10] |
| Zidovudine | Waters RP-18 XTerra™ | Water:Methanol (80:20 v/v) | 1.0 | UV at 266 nm | 40,000-220,000 | 655 | 1985 | [11] |
| Zidovudine | YMC Pack ODS A (250x4.6mm, 5µm) | Acetate Buffer (pH 4.0):Methanol (80:20 v/v) | 0.8 | PDA at 270 nm | - | - | - | [12] |
| Zidovudine | XBridge C18 (150x4.6mm, 3.5µm) | Gradient with 10mM Ammonium Acetate and Acetonitrile | 0.8 | UV at 285 nm | 10-100 | - | - | [13] |
Experimental Protocols
Protocol 1: Simultaneous Determination of Zidovudine and GZDV in Serum
This protocol is adapted from a method for the simultaneous analysis of Zidovudine and its major metabolite, GZDV.[10]
1. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of plasma or serum, add a known concentration of an appropriate internal standard (e.g., a stereoisomer of Zidovudine).
-
Condition a C18 solid-phase extraction (SPE) column by washing with 2 mL of methanol followed by two washes with 2 mL of phosphate-buffered saline (pH 7.2).[5]
-
Apply the sample mixture to the conditioned SPE column.
-
Wash the column with 1.5 mL of saline.[5]
-
Elute Zidovudine and GZDV with 1.5 mL of methanol.[5]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
2. HPLC Conditions
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with 15% acetonitrile in water, buffered to pH 2.70 with ammonium phosphate.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 266 nm.[11]
-
Injection Volume: 50 µL.
Protocol 2: Determination of Zidovudine in Plasma by Protein Precipitation
This protocol provides a simpler and faster sample preparation method suitable for the analysis of the parent drug.
1. Sample Preparation
-
To 100 µL of plasma, add 100 µL of acidified acetonitrile containing an internal standard.[7]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it directly into the HPLC system.
2. HPLC Conditions
-
Column: RP-C18 column.
-
Mobile Phase: Isocratic mixture of acetonitrile, methanol, and 0.01% v/v aqueous formic acid (20:20:60 v/v/v).[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Detection: UV detector at 266 nm.[7]
-
Injection Volume: 20 µL.
Considerations for Method Development and Validation
-
Specificity: The method should be able to separate Zidovudine, GZDV, and AMT from endogenous components in the biological matrix.
-
Linearity: A linear relationship between the detector response and the concentration of the analytes should be established over a clinically relevant range.
-
Accuracy and Precision: The method should be accurate (close to the true value) and precise (reproducible). Intra- and inter-day precision and accuracy should be within acceptable limits (typically <15%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of the analytes in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, room temperature) should be evaluated.
The HPLC methods described provide a robust and reliable approach for the quantitative analysis of Zidovudine and its metabolites in biological samples. The selection of the appropriate method will depend on the specific research or clinical question being addressed. Proper method validation is crucial to ensure the accuracy and reliability of the results.
References
- 1. ijrpc.com [ijrpc.com]
- 2. ClinPGx [clinpgx.org]
- 3. Metabolism of Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of zidovudine glucuronidation and amination pathways by rifampicin in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated specific HPLC method for determination of zidovudine during stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of zidovudine/lamivudine/nevirapine in human plasma using ion-pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Simultaneous quantification of zidovudine and its glucuronide in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a RP-HPLC method for the determination of zidovudine and its related substances in sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. informativejournals.com [informativejournals.com]
- 13. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Zidovudine Diphosphate in Peripheral Blood Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (B1683550) (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to its active triphosphate form, zidovudine triphosphate (AZT-TP), to exert its anti-HIV effect. The intermediate metabolite, zidovudine diphosphate (B83284) (AZT-DP), is a critical component of this activation pathway. Monitoring the intracellular concentrations of these phosphorylated metabolites in peripheral blood mononuclear cells (PBMCs) is crucial for understanding the drug's pharmacokinetics, assessing therapeutic efficacy, and managing toxicity. This document provides detailed application notes and protocols for the detection of AZT-DP in PBMCs.
Zidovudine's mechanism of action involves the termination of viral DNA chain elongation.[1][2] After entering the host cell, zidovudine is sequentially phosphorylated by cellular kinases to zidovudine monophosphate (AZT-MP), then to AZT-DP, and finally to the active AZT-TP.[1][2][3] This active form competes with the natural substrate, thymidine (B127349) triphosphate, for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[2] The absence of a 3'-hydroxyl group in the incorporated zidovudine molecule prevents the formation of the next phosphodiester bond, thereby halting DNA synthesis.[2]
The quantification of intracellular AZT-DP and other phosphorylated metabolites presents analytical challenges due to their low concentrations within PBMCs and potential interference from endogenous nucleotides.[4] Ultrasensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to accurately measure these analytes.[4]
Intracellular Phosphorylation of Zidovudine
The metabolic activation of zidovudine is a three-step enzymatic process occurring within the host cell.
Quantitative Data Summary
Several analytical methods have been developed and validated for the quantification of zidovudine and its phosphorylated metabolites in PBMCs. The following table summarizes the performance characteristics of some of these methods.
| Analytical Method | Analyte(s) | Lower Limit of Quantification (LLOQ) | Accuracy (%) | Precision (% CV) | Reference |
| LC-MS/MS | AZT-MP, AZT-DP, AZT-TP | 6, 10, 10 fmol/sample, respectively | 89-115 | <15 | [4] |
| LC-MS/MS | AZT-TP | 4.0 fmol/10^6 cells | <10 | <8 | [5][6] |
| LC-MS/MS | AZT-MP, AZT-TP | 300, 150 fmol/sample, respectively | <10 | <15 (17 at LLOQ) | [7] |
| HPLC-RIA | AZT, AZT-MP, AZT-DP, AZT-TP | Not explicitly stated, but sensitive for therapeutic monitoring | Good correlation (r²=0.97) with radioisotopic method | Not explicitly stated | [8] |
| Enzymatic Assay | AZT-TP | 20-50 fmol | Not explicitly stated | Not explicitly stated | [9] |
| Anion Exchange SPE-LC-MS/MS | AZT-TP | 5 fmol/10^6 cells | Within 15 | Within 15 | [10] |
Experimental Protocols
The following protocols describe the key steps for the detection of this compound in PBMCs.
Peripheral Blood Mononuclear Cell (PBMC) Isolation
Objective: To isolate PBMCs from whole blood samples.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque density gradient medium
-
RPMI 1640 medium
-
Centrifuge
Protocol:
-
Dilute the whole blood sample with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) and transfer the mononuclear cell layer (the cloudy layer between the Ficoll-Paque and the plasma) to a new tube.
-
Wash the isolated PBMCs twice with PBS or RPMI 1640 medium by centrifugation at 100-200 x g for 10 minutes to remove platelets and Ficoll-Paque.
-
Resuspend the PBMC pellet in a suitable buffer or medium and perform a cell count.
-
The isolated PBMCs can be used immediately or stored at -80°C for later analysis.[11]
Extraction of Zidovudine Phosphates from PBMCs
Objective: To lyse the PBMCs and extract the intracellular zidovudine phosphates.
Materials:
-
Isolated PBMC pellet
-
Lysis buffer (e.g., 70% methanol (B129727) in Tris-HCl buffer)
-
Internal standard (e.g., a stable isotope-labeled analog of zidovudine phosphate)
-
Centrifuge
Protocol:
-
To the PBMC pellet, add a pre-chilled lysis buffer containing the internal standard.
-
Vortex vigorously to ensure complete cell lysis.
-
Incubate the mixture on ice for a specified period (e.g., 10-30 minutes).
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
The supernatant can be directly analyzed or subjected to further purification steps.
Analytical Quantification by LC-MS/MS
Objective: To separate and quantify AZT-DP and other phosphorylated metabolites using liquid chromatography-tandem mass spectrometry.
Materials:
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
-
Analytical column (e.g., a C18 or a specialized column for polar analytes)
-
Mobile phases (e.g., a gradient of an aqueous buffer and an organic solvent, often with an ion-pairing agent like tetrabutylammonium (B224687) hydroxide (B78521) to improve retention of the highly polar phosphates)[4]
-
Reference standards for AZT, AZT-MP, AZT-DP, and AZT-TP
Protocol:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject a specific volume of the extracted sample supernatant onto the analytical column.
-
Perform chromatographic separation using a defined gradient elution program. The program should be optimized to achieve good resolution between AZT, its phosphorylated metabolites, and any endogenous interfering substances.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for AZT-DP and the internal standard.
-
Quantify the concentration of AZT-DP in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the detection of this compound in PBMCs.
References
- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of zidovudine triphosphate intracellular concentrations in peripheral blood mononuclear cells from human immunodeficiency virus-infected individuals by tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for measurement of zidovudine triphosphate in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of zidovudine triphosphate concentrations from human peripheral blood mononuclear cells by anion exchange solid phase extraction and liquid chromatography-tandem mass spectroscopy; an indirect quantitation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Zidovudine Diphosphate in Enzyme Inhibition Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zidovudine (B1683550) (AZT), the first antiretroviral drug approved for the treatment of HIV, is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3][4] As a prodrug, AZT must be intracellularly phosphorylated to its active triphosphate form, Zidovudine triphosphate (AZT-TP), to exert its antiviral effect.[3][4][5][6] This phosphorylation occurs in a sequential three-step process catalyzed by host cellular kinases. AZT is first converted to Zidovudine monophosphate (AZT-MP) by thymidine (B127349) kinase.[1][4][7][8] AZT-MP is then converted to Zidovudine diphosphate (B83284) (AZT-DP) by thymidylate kinase, which is considered the rate-limiting step.[1][4][7] Finally, nucleoside diphosphate kinase catalyzes the formation of the active AZT-TP.[1][4][7] AZT-TP competitively inhibits the viral enzyme HIV-1 reverse transcriptase (RT) and acts as a DNA chain terminator upon incorporation into the growing viral DNA strand, thus halting viral replication.[2][4][5][6][9]
While the triphosphate form is the primary active agent against HIV-1 RT, understanding the kinetics of the diphosphate intermediate, AZT-DP, is crucial. The formation of AZT-DP is the rate-limiting step in the activation pathway, and the intracellular concentration of AZT-DP can influence the overall production of the active AZT-TP.[4][7] Furthermore, phosphorylated metabolites of AZT can have off-target effects, notably the inhibition of human DNA polymerases, which is linked to the drug's toxicity profile.[2][6][10]
These application notes provide a summary of the role of Zidovudine's phosphorylated forms in enzyme inhibition, relevant kinetic data, and detailed protocols for assessing enzyme inhibition.
Mechanism of Action & Signaling Pathway
Zidovudine's mechanism of action begins with its transport into the host cell and subsequent phosphorylation. The active triphosphate metabolite, AZT-TP, acts as a competitive inhibitor of HIV-1 reverse transcriptase with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[10] Upon incorporation into the nascent viral DNA chain, the 3'-azido group of AZT prevents the formation of the 5'-3' phosphodiester bond required for DNA elongation, leading to chain termination.[4][5][9] While highly selective for HIV-1 RT, AZT-TP is a weak inhibitor of human DNA polymerases α and γ.[3][5][6] Inhibition of mitochondrial DNA polymerase γ is thought to be a key factor in the long-term toxicity associated with AZT therapy, such as myopathy.[2]
Caption: Intracellular activation of Zidovudine and its mechanism of action.
Quantitative Data: Enzyme Inhibition Kinetics
The inhibitory potential of Zidovudine and its metabolites is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are critical for comparing the potency of the inhibitor against different enzymes and for understanding its selectivity.
| Compound | Enzyme Target | Substrate | Inhibition Type | Ki Value | IC50 Value | Source |
| AZT-TP | HIV-1 Reverse Transcriptase | dTTP | Competitive | Not specified | ~100-fold more selective for HIV-RT over Pol α | [11] |
| AZT-TP | Human DNA Polymerase γ | dTTP | Competitive | Not specified | 200 µM | [12] |
| AZT | Thymidine Phosphorylation (Heart Mitochondria) | Thymidine | Competitive | 10.6 ± 4.5 µM | 7.0 ± 1.0 µM | [13] |
| AZT | Thymidine Phosphorylation (Liver Mitochondria) | Thymidine | Competitive | 14.0 ± 2.5 µM | 14.4 ± 2.6 µM | [13] |
Note: Data for direct inhibition by AZT-DP is limited in the literature, as most studies focus on the active triphosphate form (AZT-TP) or the parent drug (AZT).
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is adapted from commercially available kits and common literature methods to determine the inhibitory activity of compounds against HIV-1 RT.[14]
Objective: To determine the IC50 value of a test compound (e.g., AZT-TP) for HIV-1 Reverse Transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from Promega)
-
EnzChek® Reverse Transcriptase Assay Kit (Molecular Probes) or similar, which includes:
-
RNA template (e.g., poly(rA))
-
Primer (e.g., oligo(dT))
-
Labeled nucleotides (e.g., biotin- and digoxigenin-labeled)
-
Reaction Buffer
-
Lysis Buffer
-
Stop Solution
-
-
Test Inhibitor (e.g., AZT-TP) and control inhibitor (e.g., Nevirapine)
-
Streptavidin-coated 96-well microtiter plates
-
HRP-conjugated anti-digoxigenin antibody
-
Peroxidase substrate (e.g., ABTS)
-
Microplate reader (405 nm)
-
Nuclease-free water and DMSO
Workflow Diagram:
Caption: Experimental workflow for the HIV-1 RT inhibition assay.
Procedure:
-
Reagent Preparation:
-
Thaw all kit components and keep them on ice.
-
Prepare the 1x Reaction Buffer by mixing Reaction Buffer 1 and Reaction Buffer 2 in equal volumes.
-
Prepare serial dilutions of the test inhibitor (AZT-TP) in nuclease-free water or appropriate buffer. A typical starting concentration might be 1 mM, diluted down in 10-fold steps. The final concentration in the assay will be diluted further.
-
Dilute the HIV-1 RT enzyme in Lysis Buffer to the desired concentration as determined by initial optimization experiments.
-
-
Assay Setup (in incubation tubes or a separate plate):
-
For each reaction, prepare a mix containing 40 µL of the Reaction Buffer and the desired volume of inhibitor solution. Adjust with nuclease-free water to maintain a constant volume. Include "no inhibitor" controls (water/DMSO vehicle) and "no enzyme" controls.
-
The total volume of the inhibitor plus buffer should typically not exceed 50% of the final reaction mix before adding the enzyme.
-
-
Initiate the Reaction:
-
To each tube/well from Step 2, add the diluted HIV-1 RT enzyme to start the reaction. For example, add 80 µL of diluted enzyme to 40 µL of the buffer/inhibitor mix.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes to several hours, depending on enzyme concentration and desired signal).
-
-
Detection (ELISA):
-
Transfer 100 µL of each reaction mixture to a well of the streptavidin-coated microplate.
-
Incubate at 37°C for 20 minutes to allow the biotin-labeled cDNA product to bind.
-
Wash each well 5 times with 1x Wash Buffer.
-
Add 100 µL of HRP-conjugated anti-digoxigenin antibody to each well and incubate at 37°C for 45 minutes.
-
Wash each well 5 times with 1x Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of ABTS substrate to each well. A color will develop.
-
Read the absorbance at 405 nm using a microplate reader. The reaction can be stopped with a Stop Solution if required.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Mitochondrial Thymidine Phosphorylation Inhibition Assay
This protocol is based on methods used to assess the off-target effects of AZT on mitochondrial nucleotide metabolism.[13]
Objective: To determine the Ki and IC50 of AZT for the inhibition of thymidine phosphorylation in isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
[methyl-³H]-thymidine (radiolabeled substrate)
-
Unlabeled Zidovudine (AZT)
-
Incubation buffer (specific to mitochondrial studies)
-
Perchloric acid or similar for stopping the reaction
-
Scintillation counter and scintillation fluid
-
Apparatus for separating phosphorylated from non-phosphorylated thymidine (e.g., anion exchange chromatography or DEAE-cellulose filters).
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation techniques.
-
Assay Setup:
-
Prepare reaction tubes on ice.
-
For IC50 determination, use a fixed concentration of [methyl-³H]-thymidine (e.g., 1 µM) and varying concentrations of AZT (e.g., 0 to 50 µM).
-
For Ki determination, set up a matrix with varying concentrations of both [methyl-³H]-thymidine (e.g., 1, 2, 4, 8, 16 µM) and AZT (e.g., 0, 2, 8, 20 µM).[13]
-
Add the appropriate amounts of substrate and inhibitor to each tube.
-
-
Initiate and Run Reaction:
-
Add a specific amount of isolated mitochondria to each tube to start the reaction.
-
Incubate the tubes in a shaking water bath at 37°C for a set time (e.g., 2 hours).[13]
-
-
Stop Reaction and Separate Products:
-
Stop the reaction by adding ice-cold perchloric acid.
-
Separate the phosphorylated thymidine products from the unreacted [methyl-³H]-thymidine. This can be achieved by applying the acid-soluble extract to DEAE-cellulose filters, which retain the negatively charged phosphorylated products, followed by washing to remove the uncharged thymidine.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Convert the measured disintegrations per minute (DPM) to the rate of thymidine phosphorylation (e.g., pmol/mg protein/hour).
-
-
Data Analysis:
-
IC50: Plot the phosphorylation rate against the AZT concentration and fit the data to determine the concentration that inhibits the reaction by 50%.
-
Ki: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. The pattern of line intersections will indicate the type of inhibition (e.g., competitive inhibition is indicated by lines intersecting on the y-axis). The Ki can be calculated from these plots using the appropriate kinetic models.[13]
-
References
- 1. ClinPGx [clinpgx.org]
- 2. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]
- 3. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zidovudine Phosphorylation Determined Sequentially over 12 Months in Human Immunodeficiency Virus-Infected Patients with or without Previous Exposure to Antiretroviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencesnail.com [sciencesnail.com]
- 10. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Zidovudine Diphosphate (AZT-DP) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Zidovudine (B1683550) diphosphate (B83284) (AZT-DP) synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Enzymatic Synthesis
Q1: My enzymatic synthesis of AZT-DP from Zidovudine monophosphate (AZT-MP) is showing low yield. What are the potential causes and solutions?
A1: Low yield in the enzymatic synthesis of AZT-DP is a common issue, primarily because the phosphorylation of AZT-MP by thymidylate kinase (TMPK) is the rate-limiting step in the sequential phosphorylation of Zidovudine (AZT).[1][2][3] Here are several factors to investigate:
-
Enzyme Activity and Concentration:
-
Cause: The TMPK may have low specific activity or be used at a suboptimal concentration.
-
Solution: Ensure the enzyme is properly stored and handled to maintain its activity. Verify the enzyme's specific activity and consider increasing the enzyme concentration in the reaction mixture. It is also beneficial to use a recombinant TMPK known to have higher efficiency for AZT-MP if available.
-
-
Sub-optimal Reaction Buffer Conditions:
-
Cause: The pH, ionic strength, or cofactor concentrations in the reaction buffer may not be optimal for TMPK activity.
-
Solution: Review the optimal buffer conditions for the specific TMPK being used. Generally, a buffer at pH 7.5 containing magnesium chloride (MgCl₂) is required for kinase activity.[4] Optimize the concentrations of MgCl₂ and other buffer components.
-
-
ATP Concentration and Regeneration:
-
Cause: Adenosine triphosphate (ATP) is the phosphate (B84403) donor, and its depletion can halt the reaction.
-
Solution: Ensure an adequate excess of ATP is present in the reaction mixture. To maintain a high ATP concentration throughout the reaction, consider implementing an ATP regeneration system, such as the use of creatine (B1669601) kinase and creatine phosphate.
-
-
Presence of Inhibitors:
-
Cause: The reaction mixture may contain inhibitors of TMPK. Excess salt, phosphate, or ammonium (B1175870) ions can inhibit kinase activity.[5]
-
Solution: Purify the AZT-MP substrate to remove any potential inhibitors from previous synthesis steps. Ensure all reagents are of high purity.
-
Q2: How can I monitor the progress of the enzymatic synthesis of AZT-DP?
A2: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[4] Anion-exchange or reversed-phase HPLC methods can be used to separate AZT-MP, AZT-DP, and ATP. By taking aliquots of the reaction mixture at different time points, you can quantify the consumption of the starting material (AZT-MP) and the formation of the product (AZT-DP).
Chemical Synthesis
Q3: I am attempting a chemical phosphorylation of AZT-MP to AZT-DP and observing a complex mixture of products. How can I improve the selectivity?
A3: Chemical phosphorylation of nucleoside monophosphates can be challenging due to the reactivity of the phosphate group. Here are some strategies to improve selectivity:
-
Choice of Phosphorylating Agent:
-
Cause: The phosphorylating agent may be too reactive, leading to side reactions.
-
Solution: Utilize a milder and more selective phosphorylating agent. For the synthesis of diphosphates, a common strategy involves the activation of the monophosphate followed by reaction with inorganic pyrophosphate.
-
-
Protection of Functional Groups:
-
Cause: Reactive groups on the sugar or base moieties of AZT-MP may interfere with the phosphorylation reaction.
-
Solution: While the primary 5'-hydroxyl is already phosphorylated, ensure that other potentially reactive groups are stable under the reaction conditions. For complex syntheses, transient protection of certain groups might be necessary.
-
-
Reaction Conditions:
-
Cause: Temperature and reaction time can significantly impact the product distribution.
-
Solution: Optimize the reaction temperature and time. Lowering the temperature may increase selectivity, and monitoring the reaction closely to stop it at the optimal point can prevent the formation of byproducts.
-
Purification and Analysis
Q4: What is the recommended method for purifying AZT-DP from the reaction mixture?
A4: Anion-exchange chromatography is the primary and most effective method for purifying highly negatively charged molecules like nucleoside diphosphates.[4] A salt gradient (e.g., with triethylammonium (B8662869) bicarbonate or sodium chloride) is typically used to elute the components from the column, with the more highly charged species (like AZT-DP and any resulting AZT-TP) eluting at higher salt concentrations. Reversed-phase HPLC can be used as a subsequent polishing step.[4]
Q5: How can I accurately quantify the concentration of my purified AZT-DP?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AZT-DP.[6][7][8][9] This technique allows for accurate measurement even at very low concentrations. For routine analysis, HPLC with UV detection at 267 nm can also be used, provided a validated standard curve is established.
Data Presentation
Table 1: Factors Affecting the Yield of Enzymatic AZT-DP Synthesis
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Enzyme | High Purity & Activity Thymidylate Kinase | Increase | Ensures efficient catalysis of the rate-limiting step. |
| Substrate | High Purity AZT-MP | Increase | Prevents inhibition of the enzyme by contaminants. |
| ATP | Molar Excess (e.g., 3-fold) with Regeneration System | Increase | Maintains a high concentration of the phosphate donor throughout the reaction. |
| Buffer pH | Optimal for TMPK (typically ~7.5) | Increase | Maximizes enzyme catalytic efficiency. |
| Mg²⁺ Concentration | Optimal for TMPK (e.g., 10 mM) | Increase | Essential cofactor for kinase activity. |
| Inhibitors | Presence of excess salts or phosphates | Decrease | Can interfere with enzyme function.[5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Zidovudine Diphosphate (AZT-DP)
This protocol is adapted from a method for the synthesis of Zidovudine triphosphate (AZT-TP) and is modified for the specific synthesis of AZT-DP.[4]
Materials:
-
Zidovudine monophosphate (AZT-MP)
-
Adenosine 5'-triphosphate (ATP)
-
Thymidylate kinase (TMPK)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP Regeneration System (optional, e.g., creatine kinase and creatine phosphate)
Procedure:
-
In a reaction vessel, combine AZT-MP (e.g., 10 mM) and ATP (e.g., 20 mM, as a phosphate donor) in the reaction buffer.
-
If using an ATP regeneration system, add the components at their recommended concentrations.
-
Initiate the reaction by adding TMPK (e.g., 10 U).
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction has reached the desired conversion, terminate it by heating at 95°C for 5 minutes.
-
Centrifuge the mixture to pellet the denatured enzyme.
-
The supernatant containing the crude AZT-DP is then ready for purification.
Protocol 2: Purification of AZT-DP by Anion-Exchange HPLC
Instrumentation and Column:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., a strong anion exchanger)
Mobile Phase:
-
Mobile Phase A: Triethylammonium bicarbonate (TEAB) buffer (e.g., 50 mM, pH 7.5)
-
Mobile Phase B: TEAB buffer with a high salt concentration (e.g., 1 M TEAB, pH 7.5)
Procedure:
-
Equilibrate the anion-exchange column with Mobile Phase A.
-
Inject the crude AZT-DP solution onto the column.
-
Elute the components using a linear gradient of Mobile Phase B. AZT-MP will elute first, followed by AZT-DP.
-
Monitor the elution at 267 nm.
-
Collect the fractions containing the pure AZT-DP.
-
Lyophilize the collected fractions to obtain the final product as a stable salt.
Visualizations
Diagram of the enzymatic synthesis pathway of this compound.
A logical workflow for troubleshooting low yields in AZT-DP synthesis.
References
- 1. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. neb.com [neb.com]
- 6. Quantitative determination of zidovudine diaryl phosphate triester pro-drugs in rat plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of zidovudine triphosphate concentrations from human peripheral blood mononuclear cells by anion exchange solid phase extraction and liquid chromatography-tandem mass spectroscopy; an indirect quantitation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming instability of Zidovudine diphosphate in solution
Welcome to the Technical Support Center for Zidovudine Diphosphate (B83284) (AZT-DP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting the inherent instability of AZT-DP in solution.
Frequently Asked Questions (FAQs)
Q1: My AZT-DP solution is showing rapid degradation in my in vitro assay. What are the likely causes?
A1: The instability of Zidovudine diphosphate (AZT-DP) in aqueous solutions can be attributed to several factors. The primary causes are non-enzymatic hydrolysis of the phosphate (B84403) anhydride (B1165640) bond and enzymatic degradation if biological components are present. The rate of this degradation is highly dependent on the pH, temperature, and the presence of divalent metal ions and phosphatases in the solution.
Q2: What is the optimal pH for storing and using AZT-DP solutions?
A2: Nucleoside diphosphates are generally most stable in slightly alkaline conditions. While physiological pH is typically around 7.4, studies on similar nucleotides have shown that stability is improved at a pH of approximately 8.0-8.5.[1] Both acidic and strongly alkaline conditions will accelerate the hydrolysis of the phosphate groups.[2][3][4] For enzymatic assays, it is critical to balance the optimal pH for enzyme activity with the stability of AZT-DP.
Q3: How should I prepare and store my AZT-DP stock solutions?
A3: To maximize stability, AZT-DP should be dissolved in a buffer with a pH between 7.5 and 8.5, aliquoted into small, single-use volumes to avoid multiple freeze-thaw cycles, and stored at -80°C for long-term storage or -20°C for short-term storage.[5] When preparing aqueous solutions, it is recommended to use them as fresh as possible.
Q4: I am using cell lysates/extracts in my experiment and see very rapid loss of AZT-DP. Why is this happening?
A4: Cell lysates and other biological matrices contain various enzymes, such as phosphatases and nucleotidases, that can rapidly hydrolyze the phosphate groups from AZT-DP, converting it to AZT-monophosphate (AZT-MP) and subsequently to Zidovudine (AZT).[6][7][8] This enzymatic degradation is a significant challenge when working with phosphorylated nucleosides in biological samples. Consider using phosphatase inhibitors in your experimental buffer if compatible with your assay.
Q5: Are there any specific buffer components I should avoid when working with AZT-DP?
A5: It is advisable to avoid buffers with high concentrations of divalent metal ions, which can sometimes catalyze phosphate hydrolysis, although some enzymes may require them for activity. Also, ensure your buffers are free from any contaminating phosphatases. Use of nuclease-free water and sterile, high-purity buffer reagents is recommended.
Troubleshooting Guides
Problem: Inconsistent results in enzymatic assays using AZT-DP.
| Possible Cause | Troubleshooting Step |
| AZT-DP Degradation | Prepare fresh AZT-DP solutions for each experiment from a frozen, single-use aliquot. Validate the concentration and purity of your AZT-DP stock solution regularly using a suitable analytical method like HPLC. |
| pH Shift in Assay | Measure the pH of your final assay buffer after all components have been added. Ensure it is within a range that supports both AZT-DP stability and enzyme activity. |
| Enzyme Instability | Confirm the stability and activity of the enzyme (e.g., Nucleoside Diphosphate Kinase) used in your assay under the chosen buffer and temperature conditions. |
| Incorrect Buffer Composition | Review your buffer components. If possible, prepare a simplified buffer to test for interfering substances. |
Problem: Low yield of Zidovudine Triphosphate (AZT-TP) in a kinase assay with AZT-DP as a substrate.
| Possible Cause | Troubleshooting Step |
| Substrate (AZT-DP) Degradation | As above, ensure the integrity of your AZT-DP stock. Consider quantifying the AZT-DP concentration immediately before starting the kinase reaction. |
| Sub-optimal Kinase Activity | Verify the activity of your Nucleoside Diphosphate Kinase (NDPK) with a known stable substrate. Optimize reaction conditions (enzyme concentration, incubation time, temperature). |
| Presence of Phosphatases | If using a biological matrix (e.g., cell extract) as the enzyme source, consider adding phosphatase inhibitors to the reaction mixture. |
| Feedback Inhibition | High concentrations of the product (AZT-TP) or other nucleotides in the reaction mix could potentially inhibit the kinase. Perform kinetic studies to investigate this possibility. |
Data Presentation
Table 1: Factors Influencing AZT-DP Stability in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Less stable at acidic and physiological pH (~7.4). More stable at slightly alkaline pH (~8.0-8.5).[1] | Use a buffer with a pH in the range of 7.5-8.5 for storage and dilution. |
| Temperature | Degradation rate increases with temperature.[1] | Store stock solutions at -80°C. Keep working solutions on ice. Avoid prolonged incubation at elevated temperatures. |
| Enzymes | Rapidly degraded by phosphatases and nucleotidases.[7][8] | In biological assays, use purified enzymes or add phosphatase inhibitors to cell extracts. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assessing AZT-DP Stability
This protocol provides a general method to monitor the degradation of AZT-DP to AZT-MP and AZT over time.
Materials:
-
This compound (AZT-DP)
-
Zidovudine Monophosphate (AZT-MP) standard
-
Zidovudine (AZT) standard
-
HPLC system with UV detector
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Nuclease-free water
-
Buffer of choice (e.g., 50 mM Tris-HCl, pH 8.0)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of AZT-DP (e.g., 1 mg/mL) in the buffer you wish to test.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately dilute the aliquot with a cold mixture of acetonitrile and water (1:1, v/v) to stop any further degradation and prepare it for injection.[6]
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Set the UV detector to 267 nm.[9]
-
Inject the prepared sample onto the column.
-
Run a gradient elution program. An example gradient could be:
-
0-5 min: 2% B
-
5-20 min: Ramp to 30% B
-
20-25 min: Ramp to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 2% B
-
35-45 min: Re-equilibrate at 2% B
-
-
The flow rate is typically 0.8-1.0 mL/min.[6]
-
-
Data Analysis:
-
Identify the peaks for AZT-DP, AZT-MP, and AZT by comparing their retention times with those of the standards.
-
Integrate the peak areas for each compound at each time point.
-
Calculate the percentage of remaining AZT-DP and the formation of degradation products over time.
-
Visualizations
References
- 1. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 2. Structure of Nucleotides [tud.ttu.ee]
- 3. Reactions of Nucleotides Involving the Phosphate Group [tud.ttu.ee]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. Solis BioDyne | Life Science Reagents | Personal service [solisbiodyne.com]
- 6. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs | MDPI [mdpi.com]
- 7. Determination of nucleotide and enzyme degradation in haddock (Melanogrammus aeglefinus) and herring (Clupea harengus) after high pressure processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
Technical Support Center: Zidovudine Diphosphate (ZDV-DP) Analysis
Welcome to the technical support center for the analysis of Zidovudine (B1683550) Diphosphate (B83284) (ZDV-DP). This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC detection of ZDV-DP.
Troubleshooting Guide: HPLC Detection of ZDV-DP
Zidovudine diphosphate is a polar, negatively charged molecule that can present several analytical challenges. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Low Signal | 1. ZDV-DP Degradation: The phosphate (B84403) groups are susceptible to enzymatic degradation (phosphatases) in the sample or hydrolysis. 2. Inefficient Extraction: Incomplete cell lysis or poor recovery from the extraction solvent. 3. Poor Retention: ZDV-DP is highly polar and may elute in the solvent front on standard C18 columns without proper mobile phase modifiers. 4. Detector Wavelength Incorrect: The UV detector is not set to the absorbance maximum of zidovudine (~265-270 nm).[1][2] | 1. Work quickly on ice. Include phosphatase inhibitors in the lysis buffer. Ensure sample pH is stable. 2. Optimize the extraction protocol. Methanol or trichloroacetic acid (TCA) precipitation are common methods.[3] Validate recovery using spiked samples. 3. Use an ion-pairing agent (e.g., tetrabutylammonium) in the mobile phase or consider a HILIC column. 4. Set the detector to the appropriate wavelength, typically 266 nm or 267 nm.[4][5] |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol (B1196071) Interactions: The negatively charged phosphate groups can interact with residual, positively charged silanol groups on the silica-based column packing.[6][7] This is a very common issue for phosphate-containing analytes.[8] 2. Metal Chelation: The phosphate moiety can interact with trace metal contaminants in the HPLC system (frits, tubing) or column packing.[8] 3. Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed ionization states of the analyte.[7] 4. Column Overload: Injecting too much sample can saturate the stationary phase.[6] | 1. Use a modern, end-capped column with low silanol activity. Adjust mobile phase pH to be acidic (e.g., pH 2-3) to suppress silanol ionization.[6] 2. Pretreat the column with a phosphate buffer to passivate metal sites.[8] Adding a chelating agent like EDTA to the mobile phase can also help. 3. Buffer the mobile phase adequately. For ZDV-DP, a pH well below the pKa of the phosphate groups is often effective. 4. Dilute the sample or reduce the injection volume.[6] |
| Poor Resolution / Interfering Peaks | 1. Co-elution with Cellular Components: Other endogenous nucleotides (e.g., ADP, GDP) have similar properties and can co-elute. 2. Inadequate Chromatographic Separation: The mobile phase composition or gradient is not optimized. 3. Sample Matrix Effects: Other components in the cell extract interfere with the separation.[6] | 1. Adjust the concentration of the ion-pairing agent or the organic modifier gradient to improve selectivity. 2. Optimize the gradient slope, initial/final mobile phase composition, and flow rate. A shallower gradient can improve the resolution of closely eluting peaks. 3. Improve the sample cleanup procedure. Solid-phase extraction (SPE) can be used to remove interfering substances.[9] |
| Retention Time Drift | 1. Column Equilibration: The column was not sufficiently equilibrated with the mobile phase, especially when using ion-pairing agents. 2. Mobile Phase Composition Change: The mobile phase was not prepared consistently or is evaporating, altering the organic/aqueous ratio. 3. Temperature Fluctuation: The column temperature is not stable. | 1. Ensure the column is equilibrated for at least 30-60 minutes with the initial mobile phase conditions before the first injection. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Use a column oven to maintain a constant temperature. |
Visualizations
Zidovudine Intracellular Phosphorylation Pathway
The following diagram illustrates the conversion of Zidovudine (ZDV) to its active triphosphate form (ZDV-TP). The target analyte, ZDV-DP, is a key intermediate in this pathway. Zidovudine is phosphorylated in the body to zidovudine triphosphate, which is the active form that inhibits HIV replication.[4]
Caption: Intracellular metabolic activation of Zidovudine.
HPLC Troubleshooting Workflow for Peak Tailing
This workflow provides a logical sequence of steps to diagnose and resolve the common issue of peak tailing when analyzing ZDV-DP.
References
- 1. Validated specific HPLC method for determination of zidovudine during stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation of the 5'-triphosphate metabolites of zidovudine, lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected patients by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zidovudine Diphosphate Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Zidovudine (B1683550) diphosphate (B83284) (AZT-DP) from cells.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for extracting and quantifying intracellular Zidovudine diphosphate (AZT-DP)?
A1: The general workflow involves several key stages: cell harvesting and counting, cell lysis to release intracellular components, extraction and separation of phosphorylated metabolites, and finally, quantification using a sensitive analytical method.
Caption: A general workflow for the extraction and analysis of AZT-DP from cell samples.
Q2: Which cell types are commonly used for studying Zidovudine phosphorylation?
A2: Peripheral blood mononuclear cells (PBMCs) are frequently used as they are a key target for HIV.[1][2][3][4] T-lymphoblastoid cell lines, such as CEM cells, are also utilized in in vitro studies.
Q3: What is the most common method for cell lysis in AZT-DP extraction?
A3: Chemical lysis using a methanol-based solution is a widely reported method for extracting Zidovudine's phosphorylated metabolites from PBMCs.[1][4] A common approach involves using a cold mixture of methanol (B129727) and a buffer, such as Tris-HCl. This method effectively disrupts the cell membrane while simultaneously precipitating proteins, which can then be removed by centrifugation.
Troubleshooting Guides
Issue 1: Low Yield of AZT-DP
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure the lysis buffer volume is adequate for the number of cells. For PBMC pellets, thorough vortexing or pipetting is crucial to fully resuspend and lyse the cells.[5] If using a methanol-based lysis buffer, ensure it is pre-chilled to enhance lysis efficiency and minimize enzymatic degradation. |
| Degradation of AZT-DP | Keep samples on ice or at 4°C throughout the extraction process to minimize phosphatase activity.[4] The addition of phosphatase inhibitors to the lysis buffer can also be considered, though this should be validated for compatibility with downstream analysis. Store the extracted lysates at -80°C if not proceeding immediately to the next step.[1] |
| Loss of Analyte During Centrifugation | After lysis, centrifuge at a high speed (e.g., 18,000 x g) for a sufficient duration (e.g., 30 minutes) at 4°C to effectively pellet cellular debris.[4] Carefully aspirate the supernatant containing the analyte without disturbing the pellet. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is appropriate for anion-exchange chromatography and is conditioned correctly before loading the sample.[1] The salt concentrations in the wash and elution buffers are critical for separating AZT-monophosphate (MP), -diphosphate (DP), and -triphosphate (TP). Optimize these concentrations for your specific column and experimental conditions. |
Issue 2: Poor Reproducibility Between Replicates
| Possible Cause | Recommended Solution |
| Inaccurate Cell Counts | Use a reliable method for cell counting, such as a hemocytometer or an automated cell counter, to ensure the starting number of cells is consistent for each sample. Normalizing the final analyte concentration to the cell count (e.g., fmol/10^6 cells) is standard practice.[3][4] |
| Inconsistent Sample Handling | Standardize all incubation times, temperatures, and centrifugation parameters across all samples. Ensure complete and consistent removal of supernatants during wash steps. |
| Variable Extraction Efficiency | Ensure homogenous mixing of the cell pellet with the lysis buffer for every sample. Inconsistent lysis can lead to significant variations in yield. |
| Precipitation of Analyte | After extraction, especially if using organic solvents, ensure the sample is fully reconstituted in the appropriate buffer before analysis. Vortexing and brief sonication may help to redissolve the analyte completely. |
Issue 3: Interference in LC-MS/MS Analysis
| Possible Cause | Recommended Solution |
| Presence of Endogenous Nucleotides | Endogenous nucleotides can interfere with the detection of Zidovudine phosphates.[2] The use of a robust chromatographic method with a suitable gradient can help to separate AZT-DP from interfering cellular components. Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions. |
| Residual Salts from Buffers | High salt concentrations can cause ion suppression in the mass spectrometer, leading to reduced sensitivity. Incorporate a desalting step after SPE, for example, using a reverse-phase column, to remove excess salts before injection into the LC-MS/MS system.[1] |
| Matrix Effects | The presence of other cellular components can enhance or suppress the ionization of AZT-DP. To mitigate this, a stable isotope-labeled internal standard for AZT-DP should be used if available. If not, a structurally similar compound can be used. Spiking a known amount of AZT-triphosphate into samples can also help the signal to emerge from the background noise.[2] |
Experimental Protocols
Protocol 1: AZT-DP Extraction from PBMCs using Methanol Lysis
This protocol is adapted from methodologies described for the extraction of Zidovudine phosphates for LC-MS/MS analysis.[4]
Materials:
-
Ficoll-Paque
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 70% Methanol in 0.05 M Tris-HCl (pH 7.4), pre-chilled to -20°C
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash Cells: Wash the isolated PBMC pellet twice with ice-cold PBS. Centrifuge at 300 x g for 10 minutes at 4°C between washes.
-
Cell Counting: Resuspend the final cell pellet in a known volume of PBS and count the cells using a hemocytometer or automated cell counter.
-
Cell Lysis: a. Pellet the desired number of cells (e.g., 10 x 10^6 cells) by centrifugation. b. Discard the supernatant and add 0.5 mL of pre-chilled lysis buffer to the cell pellet. c. Vortex vigorously for 1 minute to ensure complete lysis.
-
Protein Precipitation: Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Clarify Lysate: Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C.[4]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.
-
Storage: Store the extract at -80°C until ready for solid-phase extraction and LC-MS/MS analysis.
Caption: A step-by-step workflow for AZT-DP extraction from PBMCs using methanol lysis.
Data Summary
Comparison of Lysis Methods
While detailed comparative studies for AZT-DP extraction are limited, the principles of cell lysis allow for a general comparison. The choice of method depends on the cell type and the required purity of the extract.
| Lysis Method | Principle | Advantages | Disadvantages | Suitability for AZT-DP |
| Chemical (Methanol/Acid) | Organic solvent and low pH disrupt cell membranes and precipitate proteins. | Simple, rapid, and simultaneously extracts and precipitates proteins. | May not be suitable for all cell types; potential for analyte degradation if not optimized. | High: Commonly used and validated for PBMCs.[1][4] |
| Mechanical (Sonication) | High-frequency sound waves cause cavitation, disrupting cell membranes. | Efficient for a wide range of cell types. | Can generate heat, potentially degrading thermolabile analytes; may shear DNA, increasing viscosity. | Moderate: Can be effective but requires careful temperature control to prevent dephosphorylation of AZT-DP. |
| Physical (Freeze-Thaw) | Repeated cycles of freezing and thawing create ice crystals that rupture cells. | Simple and does not require special reagents. | Can be time-consuming and may not be efficient for all cell types; can lead to protein denaturation. | Low to Moderate: Generally less efficient than chemical lysis and may not be ideal for quantitative recovery. |
| Enzymatic | Enzymes like lysozyme (B549824) digest the cell wall (primarily for bacteria). | Gentle and specific. | Not effective for mammalian cells which lack a cell wall. | Not Applicable |
LC-MS/MS Quantification Parameters
The following table summarizes typical lower limits of quantification (LLOQ) achieved for Zidovudine and its phosphorylated metabolites in PBMCs using LC-MS/MS.
| Analyte | Lower Limit of Quantification (LLOQ) | Reference |
| Zidovudine (AZT) | 6 fmol / sample | [3] |
| AZT-Monophosphate (AZT-MP) | 6 - 300 fmol / sample | [2][3] |
| AZT-Diphosphate (AZT-DP) | 10 fmol / sample | [3] |
| AZT-Triphosphate (AZT-TP) | 4 - 150 fmol / sample | [2][3][6] |
This document is intended for research purposes only and should not be used for clinical diagnostics.
References
- 1. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. willowfort.co.uk [willowfort.co.uk]
- 6. Determination of zidovudine triphosphate intracellular concentrations in peripheral blood mononuclear cells from human immunodeficiency virus-infected individuals by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Zidovudine diphosphate during analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Zidovudine diphosphate (B83284) (AZT-DP), with a focus on preventing its degradation.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing Zidovudine diphosphate (AZT-DP)?
A1: The main challenges in the analysis of AZT-DP stem from its inherent instability and the complexity of the biological matrices in which it is typically measured. As a phosphorylated nucleoside analog, AZT-DP is susceptible to enzymatic degradation by phosphatases present in cell extracts. Its polar nature also requires specific chromatographic conditions for retention and separation.
Q2: How does Zidovudine get converted to its diphosphate form?
A2: Zidovudine (AZT) is a prodrug that requires intracellular phosphorylation to become active. This process occurs in a stepwise manner within the cell, primarily in lymphocytes. Cellular enzymes, namely thymidine (B127349) kinase and thymidylate kinase, catalyze the conversion of AZT to Zidovudine monophosphate (AZT-MP) and subsequently to AZT-DP. Further phosphorylation to the active triphosphate form is mediated by nucleoside diphosphate kinase.
Q3: What are the common analytical techniques used for the quantification of AZT-DP?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of AZT-DP. These methods offer the necessary selectivity and sensitivity to measure the low intracellular concentrations of this metabolite.
II. Troubleshooting Guides
This section provides practical guidance on preventing the degradation of AZT-DP during key experimental stages.
Sample Preparation and Extraction
Issue: Low or no detectable levels of AZT-DP in the final sample.
Possible Cause: Degradation of AZT-DP by phosphatases during cell lysis and extraction.
Recommended Actions:
-
Immediate Inactivation of Enzymes: It is crucial to inhibit enzymatic activity immediately upon cell harvesting. This can be achieved by rapidly mixing the cell pellet with a cold extraction solution.
-
Use of a Quenching/Extraction Solution: A common and effective solution is a cold mixture of methanol (B129727) and water (e.g., 70% methanol) stored at -80°C.[1] This not only lyses the cells but also precipitates proteins, including degradative enzymes.
-
Inclusion of Phosphatase Inhibitors: For enhanced stability, consider adding a commercially available phosphatase inhibitor cocktail to the extraction solution. This provides an extra layer of protection against enzymatic dephosphorylation.
Sample Storage
Issue: Inconsistent results between samples analyzed at different times.
Possible Cause: Degradation of AZT-DP during storage.
Recommended Actions:
-
Low-Temperature Storage: Processed samples (cell extracts) should be stored at ultra-low temperatures (-80°C) to minimize chemical and enzymatic degradation.[1][2]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples into single-use vials before freezing to prevent degradation that can occur with repeated freezing and thawing.
-
Neutral pH: Maintain the pH of the sample extract close to neutral (pH 7) during storage, as extreme pH values can accelerate the hydrolysis of phosphate (B84403) esters.
Analytical Method
Issue: Poor peak shape, low sensitivity, or signal variability during HPLC or LC-MS/MS analysis.
Possible Cause: On-column degradation or suboptimal chromatographic/detection conditions.
Recommended Actions:
-
Mobile Phase Composition: Use a mobile phase with a neutral or slightly acidic pH to maintain the stability of AZT-DP during the chromatographic run.
-
Temperature Control: Employ a cooled autosampler (e.g., 4°C) to prevent degradation of the analyte in the vials while awaiting injection.
-
Method Validation: A validated stability-indicating assay method is essential to ensure that the analytical method can accurately quantify the intact drug in the presence of its degradation products.[3]
III. Data Presentation
Table 1: Factors Affecting this compound Stability
| Parameter | Condition | Impact on AZT-DP Stability | Recommendation |
| Temperature | Room Temperature | High risk of degradation | Process samples on ice and store at -80°C. |
| 4°C | Moderate risk of degradation | Suitable for short-term storage (e.g., in an autosampler). | |
| -80°C | High stability | Recommended for long-term storage of extracts.[1][2] | |
| pH | Acidic (< 6) | Potential for hydrolysis | Maintain samples at a neutral pH. |
| Neutral (7-7.5) | Optimal for stability | Buffer samples to a neutral pH. | |
| Basic (> 8) | Potential for hydrolysis | Maintain samples at a neutral pH. | |
| Enzymatic Activity | Presence of Phosphatases | Rapid degradation | Use cold extraction solutions and phosphatase inhibitors. |
IV. Experimental Protocols
Protocol 1: Extraction of Zidovudine Phosphates from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Cell Harvesting: Isolate PBMCs from whole blood using a Ficoll-Paque gradient.
-
Cell Pellet Preparation: Centrifuge the isolated PBMCs to obtain a cell pellet.
-
Quenching and Lysis: Immediately resuspend the cell pellet in 20 µL of ice-cold 70% methanol per 10^6 cells.[1] Vortex vigorously to ensure complete cell lysis and protein precipitation.
-
Incubation: Incubate the mixture at -80°C for at least 30 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, including AZT-DP.
-
Storage: Store the supernatant at -80°C until analysis.[1][2]
V. Visualizations
Diagram 1: Intracellular Phosphorylation of Zidovudine
Caption: Intracellular metabolic activation of Zidovudine.
Diagram 2: Experimental Workflow for AZT-DP Analysis
Caption: Workflow for the analysis of intracellular AZT-DP.
Diagram 3: Logical Relationships in Troubleshooting AZT-DP Degradation
Caption: Key factors contributing to AZT-DP degradation and their solutions.
References
- 1. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
Technical Support Center: Zidovudine Phosphate Analysis
Welcome to the technical support center for the chromatographic analysis of Zidovudine (B1683550) (ZDV) and its phosphate (B84403) derivatives. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you enhance the resolution and quality of your chromatographic peaks.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of Zidovudine and its phosphorylated forms.
Q1: Why is my Zidovudine phosphate peak tailing?
A1: Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a common issue. It can compromise resolution and lead to inaccurate quantification.
-
Potential Causes:
-
Secondary Interactions: Analyte interaction with active sites (e.g., residual silanols) on the stationary phase is a frequent cause of tailing.[1]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[2]
-
Column Degradation: A void at the column inlet or a partially blocked frit can distort peak shape.[2] If all peaks in the chromatogram are tailing, this is a likely cause.[2]
-
Inappropriate Mobile Phase pH: For ionizable compounds like Zidovudine phosphates, the mobile phase pH plays a critical role. An incorrect pH can lead to multiple ionic forms of the analyte, causing tailing.[3][4]
-
-
Troubleshooting Steps:
-
Reduce Sample Load: Dilute your sample or decrease the injection volume to check for column overload.[1]
-
Adjust Mobile Phase pH: For Zidovudine and its phosphates, a slightly acidic pH (e.g., 3.0-3.5) is often used to ensure a consistent ionic state.[3][5]
-
Add Mobile Phase Modifiers: Consider adding a low concentration of a competing base or an ion-pairing reagent to the mobile phase to block active silanol (B1196071) sites. Trace amounts of phosphate in the mobile phase can also improve peak shape for phosphorylated compounds.[6]
-
Check Column Health: If the issue persists, flush the column or, if permitted, reverse it to wash away contaminants from the inlet frit. If performance does not improve, the column may need replacement.[1]
-
Q2: What causes peak fronting in my Zidovudine chromatogram?
A2: Peak fronting, where the initial part of the peak is sloped, is less common than tailing but indicates a different set of problems.
-
Potential Causes:
-
Column Overload: This is the most common cause of fronting, especially when the sample concentration is too high.[7][8]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.[1]
-
Low Column Temperature: In some cases, particularly in gas chromatography, a temperature that is too low can cause fronting, though this is less common in HPLC.[7]
-
-
Troubleshooting Steps:
-
Dilute the Sample: The simplest solution is to reduce the concentration of the sample being injected.[7] A 1-to-10 dilution can often resolve the issue.[7]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume and then dilute with the mobile phase.[9]
-
Optimize Temperature: While less common, ensure your column temperature is stable and appropriate for the method. Higher temperatures generally lead to sharper peaks, but must be balanced against analyte stability.[10]
-
Q3: How can I improve the resolution between Zidovudine and its monophosphate?
A3: Separating the parent drug from its phosphorylated metabolites is crucial for accurate quantification. Zidovudine monophosphate (ZDV-MP) is more polar than Zidovudine.
-
Potential Causes of Poor Resolution:
-
Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio may not be suitable for separating compounds with different polarities.
-
Incorrect pH: The pH of the mobile phase affects the charge state of the phosphate group, significantly influencing retention and selectivity.[4]
-
Insufficient Column Efficiency: An old or inappropriate column may not provide the necessary theoretical plates for separation.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase the retention of both compounds, potentially providing more time for separation on the column.
-
Adjust Mobile Phase pH: Carefully adjust the pH of the aqueous portion of the mobile phase. A buffer, such as a phosphate buffer at pH 3.0-3.5, is often effective for separating Zidovudine and its analogs.[3][5][11]
-
Incorporate Ion-Pairing Reagents: For separating highly polar and ionic species like phosphates, adding an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) to the mobile phase can significantly improve retention and resolution.[12][13]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and often improves resolution, though it will also increase the analysis time.[10]
-
Select an Appropriate Column: A high-quality C18 column is typically used.[3][14][15] Ensure the column is in good condition. For highly polar compounds, a column designed for aqueous mobile phases or a HILIC column could be considered.
-
Quantitative Data Summary: HPLC Methods
The following table summarizes various validated RP-HPLC methods used for the analysis of Zidovudine, providing a starting point for method development.
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Analyte(s) & Retention Time (min) | Reference |
| Zodiac C18 (250x4.6mm) | Methanol:Acetonitrile (40:60 v/v) | 1.0 | 270 | Zidovudine (2.52) | [14] |
| C18 Column | Water:Methanol (77:23 v/v) | Not Specified | 265 | Zidovudine & degradation products | [15] |
| C18 Column (250x4.6mm, 5µm) | Acetonitrile:Phosphate Buffer (pH 3.5) (45:55 w/v) | 0.4 | 271 | Zidovudine & Lamivudine | [3] |
| Symmetry C18 (150x4.6mm, 5µm) | Methanol:Phosphate Buffer (pH 3.5) (70:30 v/v) | 1.0 | 260 | Zidovudine (2.46), Efavirenz (3.76) | [5] |
| Waters RP-18 XTerra™ | Water:Methanol (80:20 v/v) | 1.0 | 266 | Zidovudine | [16] |
| Symmetry C18 (150x4.6mm, 5µm) | Methanol:Phosphate Buffer (65:35 v/v) | 1.0 | 264 | Zidovudine (2.55) | [17] |
| Shiseido C18 (250x4.6mm, 5µm) | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v) | 1.0 | 228 | Zidovudine (3.72), Lamivudine (2.51) | [11] |
Visualized Workflows and Relationships
The following diagrams illustrate common troubleshooting workflows and the logical relationships between chromatographic parameters.
Caption: Troubleshooting workflow for asymmetric peak shapes.
Caption: Relationship between HPLC parameters and peak resolution.
Experimental Protocols
This section provides a representative protocol for the RP-HPLC analysis of Zidovudine. This should be used as a starting point and optimized for your specific instrumentation and sample matrix.
Objective: To develop a simple, isocratic RP-HPLC method for the quantification of Zidovudine.
1. Materials and Reagents:
-
Zidovudine Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid
-
HPLC-grade Water
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Mobile Phase Preparation (Phosphate Buffer:Methanol, 70:30 v/v, pH 3.5):
-
Prepare Phosphate Buffer: Accurately weigh and dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water to make a buffer of desired molarity (e.g., 20 mM).
-
Adjust pH: Adjust the pH of the buffer solution to 3.5 using diluted orthophosphoric acid.[5]
-
Mix Mobile Phase: Combine 700 mL of the prepared phosphate buffer with 300 mL of HPLC-grade methanol.
-
Degas: Degas the final mobile phase mixture using a sonicator for 10-15 minutes or by vacuum filtration through a 0.45 µm membrane filter.[14]
4. Standard Solution Preparation:
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Zidovudine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase to create calibration standards (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[14]
5. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate Buffer (pH 3.5):Methanol (70:30 v/v)
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL[14]
-
Column Temperature: Ambient or controlled at 25°C
-
Run Time: Approximately 10 minutes
6. System Suitability and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform several replicate injections of a mid-range standard solution to check for system suitability parameters (e.g., peak asymmetry, theoretical plates, and %RSD of retention time and peak area).
-
Once the system is deemed suitable, inject the standard solutions to construct a calibration curve, followed by the unknown samples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Trace phosphate improves ZIC-pHILIC peak shape, sensitivity, and coverage for untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. tpcj.org [tpcj.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of zidovudine and its monophosphate in cell extracts by on-line solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrpc.com [ijrpc.com]
- 15. Validated specific HPLC method for determination of zidovudine during stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a RP-HPLC method for the determination of zidovudine and its related substances in sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Zidovudine Diphosphate (AZT-DP) Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with zidovudine (B1683550) diphosphate (B83284) (AZT-DP) during long-term storage and experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and storage of AZT-DP.
Issue 1: Inconsistent Results in Biological Assays
Question: My enzymatic or cell-based assays using stored AZT-DP are yielding inconsistent or lower-than-expected results. What could be the cause?
Answer: Inconsistent results are often linked to the degradation of AZT-DP. The primary degradation pathway for nucleotide diphosphates is hydrolysis, which can be influenced by several factors.
-
pH of the Storage Solution: AZT-DP is susceptible to both acid- and base-catalyzed hydrolysis. Storing AZT-DP in solutions with a pH outside the optimal range (typically around neutral) can lead to the cleavage of the pyrophosphate bond, resulting in zidovudine monophosphate (AZT-MP) and inorganic phosphate, or further degradation to zidovudine.
-
Storage Temperature: Elevated temperatures accelerate the rate of hydrolysis. Even for short-term storage, it is crucial to keep AZT-DP solutions on ice and for long-term storage, temperatures of -20°C or -80°C are recommended.
-
Enzymatic Degradation: If your sample is contaminated with phosphatases, they can rapidly dephosphorylate AZT-DP. Ensure all buffers and water are nuclease-free.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your AZT-DP solution can compromise its stability. It is advisable to aliquot your stock solution into smaller, single-use volumes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Question: I am analyzing my stored AZT-DP sample using HPLC and observe additional peaks that were not present initially. What are these peaks?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of AZT-DP degradation.
-
Hydrolysis Products: The most likely degradation products are zidovudine monophosphate (AZT-MP) and the parent nucleoside, zidovudine (AZT). You may also see a peak for inorganic phosphate, though it is often not retained on reverse-phase columns.
-
Degradation of the Nucleoside: Under harsh acidic conditions, the glycosidic bond of zidovudine can be cleaved, leading to the formation of thymine.
Troubleshooting Steps:
-
Run Standards: Co-inject your degraded sample with standards of AZT-MP and AZT to confirm the identity of the new peaks by comparing retention times.
-
LC-MS/MS Analysis: For a more definitive identification of unknown degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed to determine their mass-to-charge ratio and fragmentation patterns.
-
Review Storage Conditions: Assess your storage conditions (pH, temperature, and duration) to identify the likely cause of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of AZT-DP?
A1: For long-term stability, it is recommended to store AZT-DP as a lyophilized powder at -20°C or below, protected from moisture and light. If stored in solution, use a buffered aqueous solution at a pH of approximately 7.4, aliquot into single-use volumes, and store at -80°C.
Q2: How do pH and temperature affect the stability of AZT-DP?
A2: The stability of nucleoside diphosphates like AZT-DP is highly dependent on pH and temperature. Hydrolysis of the pyrophosphate bond is the primary degradation pathway.
-
pH: The rate of hydrolysis is generally lowest at neutral pH and increases significantly in both acidic and alkaline conditions.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, maintaining low storage temperatures is critical.
Q3: How many freeze-thaw cycles can an AZT-DP solution withstand?
A3: It is best to avoid multiple freeze-thaw cycles. Each cycle can introduce physical stress on the molecule and potentially compromise its stability. It is highly recommended to aliquot stock solutions into volumes appropriate for single experiments.
Q4: What analytical methods are suitable for assessing the stability of AZT-DP?
A4: High-performance liquid chromatography (HPLC) with UV detection is a commonly used method for quantifying AZT-DP and its potential degradation products.[1] For greater sensitivity and specificity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred.[2]
Q5: Are there any known incompatibilities of AZT-DP with common excipients?
Data Presentation
Table 1: Intracellular Half-Life of Zidovudine and its Phosphorylated Metabolites in Human Peripheral Blood Mononuclear Cells (hPBMCs)
| Compound | Elimination Half-Life (t½) in hPBMCs (hours) |
| Zidovudine (AZT) | 2.493 |
| Zidovudine Monophosphate (AZT-MP) | 13.428 |
| Zidovudine Diphosphate (AZT-DP) | 8.285 |
| Zidovudine Triphosphate (AZT-TP) | 4.240 |
Data from a pharmacokinetic study in healthy volunteers after a single oral dose of 600 mg of AZT.[4]
Table 2: Stability of Zidovudine under Forced Degradation Conditions
| Stress Condition | Temperature | Duration | Degradation Products Observed |
| 2 M HCl | 80°C | 72 hours | Two major degradation products |
| 2 M NaOH | 80°C | 72 hours | Stable |
| Neutral (Water) | 80°C | 72 hours | Stable |
| 10% H₂O₂ | Room Temperature | 10 hours | No major degradation products |
| Photolytic | 40°C | - | No major degradation products |
| Thermal | 80°C | 2 days | No major degradation products |
This table summarizes the stability of the parent drug, zidovudine, which can provide insights into the stability of the nucleoside moiety of AZT-DP.[5]
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of Zidovudine and its Phosphorylated Metabolites
This protocol is adapted from a validated method for the analysis of zidovudine and its phosphates in peripheral blood mononuclear cells.[6]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Strong anion-exchange column.
-
Mobile Phase: A gradient of a low concentration buffer (e.g., ammonium (B1175870) phosphate) and a high concentration buffer. The specific gradient will need to be optimized for your system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 267 nm.
-
Sample Preparation:
-
Extract AZT-DP and its metabolites from the sample matrix. For cellular extracts, perchloric acid precipitation followed by neutralization is a common method.
-
Centrifuge the sample to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Quantification: Create a standard curve using known concentrations of purified AZT-DP. The concentration of AZT-DP in the unknown sample can be determined by comparing its peak area to the standard curve.
Mandatory Visualizations
Caption: Intracellular phosphorylation pathway of zidovudine.[7]
Caption: General workflow for a stability study of AZT-DP.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Zidovudine Diphosphate by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Zidovudine (B1683550) diphosphate (B83284) (AZT-DP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of Zidovudine diphosphate?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[3] In the context of AZT-DP analysis, which often involves complex biological matrices like cell lysates, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process.[1]
Q2: What are the common sources of matrix effects in the analysis of this compound from biological samples?
A2: Common sources of matrix effects in the bioanalysis of AZT-DP include:
-
Endogenous matrix components: Phospholipids, proteins, and salts are major contributors to matrix effects.[1]
-
Exogenous substances: Anticoagulants used during sample collection, dosing vehicles, and co-administered medications can also interfere with the analysis.[1]
-
Sample preparation reagents: Reagents used during extraction and sample processing can introduce interfering substances if not properly removed.
Q3: How can I qualitatively and quantitatively assess matrix effects in my LC-MS/MS method for this compound?
A3:
-
Qualitative Assessment: The post-column infusion technique is a common method for qualitatively identifying regions in the chromatogram where ion suppression or enhancement occurs.[4] This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting an extracted blank matrix sample. Any deviation from a stable baseline in the resulting ion chromatogram indicates the presence of matrix effects.
-
Quantitative Assessment: The post-extraction spiking method is considered the "gold standard" for quantitatively evaluating matrix effects.[1] This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of signal suppression (MF < 1) or enhancement (MF > 1).[1]
Troubleshooting Guide
Issue 1: Poor sensitivity or inconsistent results for this compound.
This issue is often a primary indicator of significant matrix effects.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to effectively remove interfering components from the sample matrix.
-
Solid-Phase Extraction (SPE): Anion exchange SPE has been successfully used to isolate Zidovudine triphosphate (AZT-TP) from its mono- and diphosphate forms and other cellular components.[5][6] This technique can be adapted for the specific isolation of AZT-DP.
-
Liquid-Liquid Extraction (LLE): LLE can be an effective method for separating analytes from matrix components based on their differential solubility in immiscible liquids.[5]
-
Protein Precipitation: While a simpler method, protein precipitation may not provide as clean of an extract as SPE or LLE and could result in residual matrix effects.
-
Ultrafiltration: This technique can be used to remove proteins and other large molecules from the sample.[5]
-
-
Enhance Chromatographic Separation: Improving the separation between this compound and co-eluting matrix components can significantly reduce interference.
-
Modify Mobile Phase Gradient: Extending the gradient duration can improve the resolution between peaks.
-
Adjust Mobile Phase Composition: The use of ion-pairing reagents like tetrabutylammonium (B224687) hydroxide (B78521) has been shown to improve the retention and sensitivity of Zidovudine phosphates.[7]
-
Use a Different Column Chemistry: An alkaline-stable high-performance liquid chromatography column can be beneficial for the analysis of phosphorylated nucleosides.[7]
-
-
Employ an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice to compensate for matrix effects.[3] The SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for a consistent analyte-to-IS ratio and more accurate quantification.
Experimental Protocols & Data
Sample Preparation Protocols
Protocol 1: Anion Exchange Solid-Phase Extraction (SPE) for Zidovudine Phosphates
This protocol is adapted from methods used for the separation of Zidovudine triphosphate and can be optimized for diphosphate analysis.[6]
-
Cell Lysis: Harvest and lyse peripheral blood mononuclear cells (PBMCs) to produce a suspension containing intracellular this compound.[5]
-
SPE Cartridge Conditioning: Precondition an anion exchange SPE cartridge with 1.0 M KCl, followed by a wash with 5 mM KCl.[6]
-
Sample Loading: Load the cell lysate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering compounds. The specific wash solution will depend on the SPE sorbent and should be optimized.
-
Elution: Elute the this compound fraction using an appropriate salt gradient (e.g., with KCl).[6] The exact concentration of the elution buffer needs to be determined empirically to ensure selective elution of the diphosphate form.
-
Dephosphorylation (Optional but recommended for increased sensitivity): The eluted fraction containing AZT-DP can be enzymatically dephosphorylated to Zidovudine using an acid phosphatase. This allows for detection using more common and often more sensitive methods for the parent drug.[5][6]
-
Desalting: If dephosphorylation is performed, the resulting Zidovudine sample should be desalted prior to LC-MS/MS analysis.[6]
Quantitative Data Summary
| Method | Analyte | LLOQ | Accuracy | Precision | Matrix | Reference |
| LC-MS/MS | Zidovudine | 1.638 µg/L | 95.1-114.2% | < 15% | Human Plasma | [5] |
| LC-MS/MS | Zidovudine | 2.5 ng/mL | < +/- 7% | < 10% | Human Serum | [5] |
| LC-MS/MS | AZT-DP | 10 fmol/sample | 89-115% | < 15% | PBMCs | [7] |
| LC-MS/MS | AZT-TP | 4-375 fmol/million cells | - | - | PBMCs | [8][9] |
| LC-MS/MS | AZT-TP | 150 fmol/sample | < 10% | < 15% | PBMCs | [10] |
LLOQ: Lower Limit of Quantification; AZT-DP: this compound; AZT-TP: Zidovudine triphosphate; PBMCs: Peripheral Blood Mononuclear Cells.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for minimizing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. bioanalysisjournal.com [bioanalysisjournal.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous measurement of intracellular triphosphate metabolites of zidovudine, lamivudine and abacavir (carbovir) in human peripheral blood mononuclear cells by combined anion exchange solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing low intracellular concentrations of Zidovudine diphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to low intracellular concentrations of Zidovudine (B1683550) diphosphate (B83284) (AZT-DP) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for Zidovudine (AZT) activation?
A1: Zidovudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active. The process involves a three-step enzymatic cascade:
-
Zidovudine (AZT) is first phosphorylated to Zidovudine monophosphate (AZT-MP) by the enzyme Thymidine (B127349) Kinase (TK) . In replicating cells, the primary enzyme is cytosolic Thymidine Kinase 1 (TK1), while in non-mitotic cells, it is mitochondrial Thymidine Kinase 2 (TK2).[1][2]
-
AZT-MP is then converted to Zidovudine diphosphate (AZT-DP) by Thymidylate Kinase (TMPK) .[3][4]
-
Finally, AZT-DP is phosphorylated to the active antiviral agent, Zidovudine triphosphate (AZT-TP) , by Nucleoside Diphosphate Kinase (NDPK) .[3][5] AZT-TP acts as a competitive inhibitor of viral reverse transcriptase and a DNA chain terminator.[6][7]
Q2: Why is the intracellular concentration of AZT-DP often low?
A2: The low intracellular concentration of AZT-DP is primarily due to the conversion of AZT-MP to AZT-DP being the rate-limiting step in the phosphorylation pathway.[3][4] AZT-MP is a poor substrate for Thymidylate Kinase, leading to an accumulation of AZT-MP and consequently limiting the production of AZT-DP and the active AZT-TP.[1][4][8]
Q3: What are the key enzymes involved in AZT phosphorylation?
A3: The key cellular enzymes responsible for the phosphorylation of Zidovudine are:
-
Thymidine Kinase (TK): Primarily TK1 in the cytosol of replicating cells and TK2 in the mitochondria of non-mitotic cells.[1][2]
-
Thymidylate Kinase (TMPK): This enzyme is responsible for the rate-limiting step of converting AZT-MP to AZT-DP.[3][4]
-
Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation step from AZT-DP to AZT-TP.[3][5]
Q4: Can other drugs interfere with AZT phosphorylation?
A4: Yes, certain drugs can inhibit the intracellular phosphorylation of AZT. In vitro studies have shown that doxorubicin (B1662922) and ribavirin (B1680618) can inhibit the formation of AZT anabolites.[6][9] It is crucial to consider potential drug-drug interactions at the phosphorylation level when designing experiments or clinical trials.[9][10]
Troubleshooting Guide
Issue 1: Consistently low or undetectable levels of AZT-DP and AZT-TP in cell culture experiments.
Possible Causes and Solutions:
-
Cause: Inefficient phosphorylation by Thymidylate Kinase. This is an inherent property of the enzyme's interaction with AZT-MP.[4]
-
Troubleshooting:
-
Increase AZT concentration: While the conversion is inefficient, increasing the substrate (AZT) concentration can lead to higher intracellular AZT-MP levels, which may drive the reaction forward to produce more AZT-DP and AZT-TP. However, be mindful of potential cytotoxicity at higher concentrations.[11]
-
Use a different cell line: The expression levels of phosphorylating enzymes can vary significantly between cell lines.[12] Consider screening different cell lines to find one with a more favorable phosphorylation profile for AZT.
-
Genetically engineer cell lines: For mechanistic studies, consider overexpressing Thymidylate Kinase or using genetically modified enzymes with enhanced activity towards AZT-MP.[13]
-
-
-
Cause: Efflux of AZT or its metabolites from the cells. ABC transporters like multidrug resistant-1 (MDR-1) and multidrug resistance-associated proteins (MRPs) can actively transport NRTIs and their monophosphates out of the cell.[3][14]
-
Troubleshooting:
-
Use efflux pump inhibitors: Co-incubate cells with known inhibitors of MDR-1 or MRPs, such as verapamil (B1683045) or probenecid, to see if this increases intracellular AZT phosphate (B84403) concentrations.
-
Use cell lines with low efflux pump expression: Select cell lines known to have low expression of relevant ABC transporters.
-
-
-
Cause: Suboptimal cell culture conditions.
-
Troubleshooting:
-
Ensure cells are in the logarithmic growth phase: Actively dividing cells generally have higher levels of the enzymes required for nucleotide metabolism.[1]
-
Check for mycoplasma contamination: Mycoplasma can alter cellular metabolism and affect drug phosphorylation.
-
-
Issue 2: High variability in AZT-DP concentrations between experimental replicates.
Possible Causes and Solutions:
-
Cause: Inconsistent cell numbers or viability.
-
Troubleshooting:
-
Accurate cell counting: Use a reliable method for cell counting (e.g., automated cell counter) to ensure an equal number of cells are seeded for each replicate.
-
Assess cell viability: Perform a viability assay (e.g., trypan blue exclusion) before and after the experiment to ensure consistency.
-
-
-
Cause: Inefficient or variable extraction of intracellular metabolites.
-
Troubleshooting:
-
Optimize extraction protocol: Ensure complete cell lysis and efficient extraction of phosphorylated metabolites. Methanol-based extraction is commonly used.
-
Maintain cold chain: Keep samples on ice or at 4°C during processing to prevent enzymatic degradation of phosphorylated species.
-
-
-
Cause: Analytical method limitations.
-
Troubleshooting:
-
Method validation: Ensure the analytical method (e.g., LC-MS/MS, HPLC) is properly validated for sensitivity, linearity, accuracy, and precision for AZT and its phosphates.[15][16]
-
Use internal standards: Incorporate stable isotope-labeled internal standards for AZT, AZT-MP, AZT-DP, and AZT-TP to account for variability in sample processing and instrument response.
-
-
Quantitative Data Summary
Table 1: Intracellular Concentrations of Zidovudine and its Phosphorylated Metabolites in Peripheral Blood Mononuclear Cells (PBMCs) from HIV-infected Patients
| Metabolite | Mean Concentration (± SD) (pmol/10⁶ cells) |
| Zidovudine (ZDV) | 0.15 ± 0.08 |
| ZDV-monophosphate | 1.4 ± 0.082 |
| ZDV-diphosphate | 0.082 ± 0.02 |
| ZDV-triphosphate | 0.081 ± 0.03 |
| Data from six patients 2 hours after a 300-mg oral dose.[16] |
Table 2: Inhibition of Thymidine Phosphorylation by Zidovudine in Isolated Rat Mitochondria
| Tissue | IC₅₀ (µM) | Kᵢ (µM) |
| Heart Mitochondria | 7.0 ± 1.0 | 10.6 ± 4.5 |
| Liver Mitochondria | 14.4 ± 2.6 | 14.0 ± 2.5 |
| IC₅₀ represents the concentration of AZT that inhibits 50% of thymidine phosphorylation. Kᵢ is the inhibition constant for AZT as a competitive inhibitor of thymidine kinase 2.[17] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Zidovudine Phosphates by HPLC-Radioimmunoassay
This protocol is a summary of the methodology described by Stretcher et al. (1992).[16]
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Metabolite Extraction:
-
Wash the isolated PBMCs to remove plasma.
-
Extract the intracellular metabolites from a known number of cells using a suitable solvent (e.g., 60% methanol).
-
-
HPLC Separation:
-
Separate Zidovudine and its phosphorylated metabolites (AZT-MP, AZT-DP, AZT-TP) using a strong anion-exchange High-Performance Liquid Chromatography (HPLC) column.
-
-
Hydrolysis:
-
Collect the fractions corresponding to each phosphorylated metabolite.
-
Hydrolyze the phosphate groups from the anabolites using acid phosphatase to convert them back to Zidovudine.
-
-
Quantification:
Protocol 2: Ultrasensitive Quantification of Intracellular Zidovudine Phosphates by LC-MS/MS
This protocol is based on the method developed by Kim et al. (2015).[15]
-
Sample Preparation:
-
Isolate PBMCs and perform a thorough washing step to completely remove plasma and electrolytes.
-
Extract intracellular metabolites from a precise number of cells.
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ an alkaline-stable HPLC column and an alkalized LC buffer.
-
Use tetrabutylammonium (B224687) hydroxide (B78521) as an ion-pairing agent to improve chromatographic retention and separation of the highly polar phosphate metabolites.
-
-
Quantification:
-
The lower limits of quantification for this method can reach the femtomole range per sample for AZT and its phosphates.
-
Accuracy should range from 89-115% with a precision of less than 15%.
-
Visualizations
Caption: Zidovudine (AZT) intracellular phosphorylation pathway.
Caption: Troubleshooting workflow for low intracellular AZT-DP.
References
- 1. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug interactions with zidovudine phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug interactions with zidovudine phosphorylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular phosphorylation of zidovudine in an in vitro hollow fiber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Directed evolution of thymidine kinase for AZT phosphorylation using DNA family shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of intracellular zidovudine phosphates by use of combined cartridge-radioimmunoassay methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Quantitation of intracellular zidovudine phosphates by use of combined cartridge-radioimmunoassay methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Zidovudine Diphosphate in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Zidovudine (B1683550) diphosphate (B83284) (AZT-DP) in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying Zidovudine diphosphate (AZT-DP) in tissue samples?
Quantifying AZT-DP in tissue samples presents several analytical challenges:
-
Low Intracellular Concentrations: AZT-DP is an intermediate metabolite in the phosphorylation pathway of Zidovudine (AZT), and its intracellular concentrations are often very low.[1]
-
High Polarity: The phosphate (B84403) groups make AZT-DP highly polar, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.
-
Matrix Effects: Tissue homogenates are complex biological matrices that can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[2]
-
Enzymatic Degradation: Phosphatases present in tissue lysates can rapidly dephosphorylate AZT-DP, leading to an underestimation of its concentration.
-
Interference from Endogenous Nucleotides: Endogenous nucleotides, such as thymidine (B127349) diphosphate (TDP), have similar structures and can interfere with the chromatographic separation and detection of AZT-DP.
Q2: Which analytical technique is most suitable for quantifying AZT-DP in tissues?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of AZT-DP in biological matrices.[1] Its high sensitivity and selectivity are crucial for detecting the low concentrations of AZT-DP and distinguishing it from interfering endogenous compounds.
Q3: How can I improve the retention of AZT-DP on my LC column?
Due to its high polarity, retaining AZT-DP on a standard C18 column can be difficult. Here are some strategies to improve retention:
-
Ion-Pairing Chromatography: The use of an ion-pairing reagent, such as tributylamine (B1682462) or dimethylhexylamine, in the mobile phase can neutralize the charge on the phosphate groups, increasing retention on a reversed-phase column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can provide excellent retention and separation of phosphorylated nucleotides.[2]
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a different retention mechanism based on polarizability and can be effective for separating polar, structurally similar compounds.
Q4: What are the critical steps in sample preparation for AZT-DP analysis in tissues?
A robust sample preparation protocol is essential for accurate quantification. Key steps include:
-
Rapid Tissue Homogenization: Tissues should be homogenized quickly in a cold lysis buffer to minimize enzymatic degradation.
-
Protein Precipitation: Proteins in the tissue homogenate must be precipitated, typically using a cold organic solvent like methanol (B129727) or acetonitrile, to prevent them from interfering with the analysis.
-
Extraction of AZT-DP: Solid-phase extraction (SPE) is a common and effective method for extracting and concentrating AZT-DP from the complex tissue lysate. Anion-exchange SPE is particularly useful for selectively retaining phosphorylated compounds.[3]
-
Inhibition of Phosphatases: The lysis and extraction buffers should contain phosphatase inhibitors to prevent the degradation of AZT-DP.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No AZT-DP Signal | 1. Inefficient extraction from the tissue matrix.2. Degradation of AZT-DP by phosphatases.3. Insufficient sensitivity of the LC-MS/MS method. | 1. Optimize the tissue homogenization and extraction procedure. Consider using a more effective lysis buffer or a different solid-phase extraction (SPE) sorbent.2. Ensure that phosphatase inhibitors are included in all sample preparation buffers and that samples are kept cold at all times.3. Optimize the mass spectrometer parameters, including the selection of precursor and product ions, collision energy, and source parameters. Consider using a more sensitive instrument if available. |
| High Background Noise in Chromatogram | 1. Contamination from the tissue matrix (e.g., lipids, salts).2. Contaminated LC system or mobile phase. | 1. Improve the sample cleanup process. A more rigorous SPE protocol or the use of a different extraction technique like liquid-liquid extraction may be necessary.2. Flush the LC system thoroughly. Prepare fresh mobile phases using high-purity solvents and additives. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Secondary interactions between AZT-DP and the analytical column.2. Column overload.3. Inappropriate injection solvent. | 1. If using a reversed-phase column, add an ion-pairing reagent to the mobile phase. Alternatively, switch to a HILIC or PGC column.2. Dilute the sample or inject a smaller volume.3. Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. |
| Inconsistent Results/Poor Reproducibility | 1. Incomplete tissue homogenization.2. Variable recovery during sample extraction.3. Instability of AZT-DP in processed samples. | 1. Standardize the homogenization procedure to ensure consistency across all samples.2. Use a stable isotope-labeled internal standard (SIL-IS) for AZT-DP to correct for variability in extraction and matrix effects.3. Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -80°C. |
Experimental Protocols
Generic Protocol for Extraction of this compound from Tissue
This protocol provides a general framework. Optimization for specific tissue types is recommended.
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Immediately place the tissue in a 2 mL tube containing ceramic beads and 1 mL of ice-cold 70% methanol containing a phosphatase inhibitor cocktail.
-
Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform lysate is obtained. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion-exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the tissue homogenate onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove neutral and basic impurities.
-
Elute the phosphorylated compounds with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Example LC-MS/MS Parameters for AZT-DP Quantification
-
LC Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition: m/z 425.0 -> m/z 159.0 (This is a representative transition and should be optimized for the specific instrument).
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of Zidovudine phosphates.
Table 1: Lower Limits of Quantification (LLOQ) for Zidovudine and its Phosphorylated Metabolites
| Analyte | LLOQ (fmol/sample) | Matrix | Reference |
| Zidovudine (AZT) | 6 | Plasma | [4] |
| Zidovudine monophosphate (AZT-MP) | 6 | PBMCs | [4] |
| This compound (AZT-DP) | 10 | PBMCs | [4] |
| Zidovudine triphosphate (AZT-TP) | 10 | PBMCs | [4] |
Table 2: Accuracy and Precision of a Validated LC-MS/MS Method for AZT Phosphates in PBMCs
| Analyte | Concentration Range (fmol/sample) | Accuracy (%) | Precision (%RSD) | Reference |
| AZT-MP | 6 - 6000 | 89 - 115 | < 15 | [4] |
| AZT-DP | 10 - 10000 | 89 - 115 | < 15 | [4] |
| AZT-TP | 10 - 10000 | 89 - 115 | < 15 | [4] |
Visualizations
References
- 1. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 3. Quantitation of zidovudine triphosphate concentrations from human peripheral blood mononuclear cells by anion exchange solid phase extraction and liquid chromatography-tandem mass spectroscopy; an indirect quantitation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and stepwise fit-for-purpose optimization for bioanalyses of remdesivir metabolites nucleotide monophosphate and triphosphate in mouse tissues using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Zidovudine (AZT) Phosphorylation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, protocols, and quantitative data to improve the efficiency of Zidovudine (B1683550) (AZT) phosphorylation in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of phosphorylated AZT products (AZT-MP, AZT-DP, AZT-TP) is very low. What are the potential causes?
A1: Low phosphorylation efficiency is a common issue. Consider the following factors:
-
Enzyme Activity: The cellular kinases responsible for phosphorylation may have low activity. Ensure your cell extracts or purified enzymes are properly prepared and have not degraded. Long-term exposure of cells to AZT has been shown in some studies to potentially reduce the affinity and maximum velocity (Vmax) of thymidine (B127349) kinase.[1]
-
Rate-Limiting Step: The conversion of AZT-monophosphate (AZT-MP) to AZT-diphosphate (AZT-DP) by thymidylate kinase is a well-documented bottleneck.[2][3][4] AZT-MP is a poor substrate for this enzyme, which can lead to its accumulation and low subsequent formation of the active triphosphate form.[4][5]
-
Sub-optimal Reagent Concentrations: The concentrations of ATP (the phosphate (B84403) donor) and magnesium ions (a critical cofactor for kinases) must be optimal. Titrate both to find the ideal concentration for your specific experimental setup.
-
Reaction Buffer Conditions: Incorrect pH or ionic strength of the reaction buffer can significantly inhibit enzyme activity. The optimal pH for thymidine kinase is typically near neutral.
-
Presence of Inhibitors: Contaminants in the enzyme preparation or reagents can inhibit kinase activity. For example, doxorubicin (B1662922) and ribavirin (B1680618) have been shown to inhibit AZT phosphorylation in vitro.[6][7]
Q2: I'm observing a high accumulation of AZT-Monophosphate (AZT-MP) but very little AZT-Triphosphate (AZT-TP). Why is this happening?
A2: This is a classic sign of the "bottleneck" in the AZT activation pathway.[4]
-
Thymidylate Kinase Inefficiency: While the first phosphorylation step by thymidine kinase (to form AZT-MP) is generally efficient, the second step, catalyzed by thymidylate kinase, is slow.[2][3][4] AZT-MP is a poor substrate for this enzyme, leading to high concentrations of AZT-MP relative to the di- and triphosphate forms.[4][8] In many cell systems, AZT-MP is the predominant metabolite, often accounting for over 70% of the total phosphorylated products.[8]
-
Upstream Enzyme Saturation: High concentrations of the initial substrate (AZT) can lead to rapid production and saturation of AZT-MP, overwhelming the capacity of the less efficient downstream thymidylate kinase.
Q3: My experimental results for AZT phosphorylation are highly variable between replicates. How can I improve consistency?
A3: High variability often points to inconsistencies in experimental setup and execution.
-
Enzyme Stability: Ensure consistent preparation and storage of cell extracts or purified enzymes. Avoid repeated freeze-thaw cycles.
-
Reagent Preparation: Prepare fresh batches of ATP and other critical reagents. ATP can hydrolyze over time, reducing its effective concentration.
-
Precise Pipetting: Inconsistent volumes of enzymes, substrates, or cofactors can lead to significant variability. Calibrate your pipettes regularly.
-
Reaction Timing and Temperature: Use a heat block or water bath for precise temperature control. Start and stop all reactions at exactly the same time points.
-
Cell Culture Conditions: If using cell extracts, ensure the cell line (e.g., CEM, Molt-4, U937) and culture conditions (e.g., growth phase, stimulation status) are identical for each preparation.[6] Phosphorylation can be 60 to 150 times higher in stimulated versus resting cells.[9]
Q4: How do I accurately quantify the different phosphorylated forms of AZT?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method.
-
Methodology: A combination of HPLC separation and a sensitive detection method is required.[10] Common approaches include using a strong anion-exchange or a C18 reverse-phase column followed by UV detection, radiochemical detection (if using radiolabeled AZT), or mass spectrometry (LC-MS/MS).[11][12][13][14]
-
Sample Preparation: Proper extraction of AZT and its phosphates from the cell or reaction matrix is critical. This often involves protein precipitation followed by solid-phase extraction for cleanup.[11][12]
-
Combined Assays: Some validated methods use HPLC to separate the phosphates, which are then collected, enzymatically dephosphorylated back to AZT, and quantified using a highly sensitive radioimmunoassay (RIA).[11][12][15][16]
Quantitative Data Summary
The efficiency of AZT phosphorylation is highly dependent on the specific enzyme, cell type, and experimental conditions. The following tables provide a summary of key parameters found in the literature.
Table 1: Relative Abundance of AZT Phosphates in Cells
| Metabolite | Typical Percentage of Total Phosphates | Reference |
| AZT-Monophosphate (AZT-MP) | ~73-74% | [8] |
| AZT-Diphosphate (AZT-DP) | ~12-13% | [8] |
| AZT-Triphosphate (AZT-TP) | ~13-14% | [8] |
Note: These percentages can vary between cell types and experimental conditions but highlight the common accumulation of AZT-MP.
Table 2: Kinetic Parameters for Thymidine Kinase (TK)
| Enzyme Source | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/mg/30 min) | Reference |
| Isolated Perfused Rat Heart | Thymidine | 0.5 ± 0.1 | 3.1 ± 0.5 | [5] |
| Isolated Perfused Rat Heart | Zidovudine (AZT) | 2.5 ± 0.5 | 0.2 ± 0.02 | [5] |
Note: The lower Vmax for AZT compared to the natural substrate thymidine illustrates its less efficient phosphorylation by this initial enzyme.
Visualized Pathways and Workflows
AZT Phosphorylation Pathway
The sequential conversion of Zidovudine to its active triphosphate form is catalyzed by three distinct cellular kinases.
Caption: The enzymatic cascade for activating Zidovudine (AZT).
General Experimental Workflow
A typical workflow for an in vitro AZT phosphorylation assay involves reaction setup, incubation, quenching, and analysis.
Caption: Standard workflow for in vitro AZT phosphorylation experiments.
Troubleshooting Low Phosphorylation Yield
This decision tree helps diagnose common causes of poor AZT phosphorylation efficiency in your experiments.
Caption: A decision tree for troubleshooting low AZT phosphorylation.
Key Experimental Protocols
General In Vitro AZT Phosphorylation Assay (using Cell Extract)
This protocol provides a general framework. Optimal concentrations and times should be determined empirically.
-
Cell Extract Preparation:
-
Culture cells (e.g., CEM-T4 lymphocytes) to the desired density.[10]
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, 1 mM DTT, pH 7.5) and incubate on ice.
-
Homogenize the cells (e.g., using a Dounce homogenizer or sonication).
-
Centrifuge at high speed (e.g., 100,000 x g) at 4°C to pellet cellular debris. The resulting supernatant is the cytosolic extract (enzyme source).
-
Determine the protein concentration of the extract (e.g., via Bradford assay).
-
-
Reaction Setup:
-
In a microcentrifuge tube on ice, prepare the reaction mixture. A typical 50 µL reaction might include:
-
50 mM Tris-HCl (pH 7.5)
-
5 mM ATP
-
5 mM MgCl₂
-
10 mM DTT
-
50-100 µg of cell extract protein
-
Nuclease-free water to volume
-
-
Pre-incubate the mixture at 37°C for 3-5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding AZT to a final concentration (e.g., 10-100 µM).
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold 60% methanol or 0.5 M perchloric acid to the aliquot.
-
Vortex and incubate on ice for 10-30 minutes to precipitate proteins.
-
-
Sample Processing for Analysis:
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated protein.
-
Transfer the supernatant to a new tube. If perchloric acid was used, neutralize with potassium hydroxide (B78521) (KOH).
-
The sample is now ready for analysis by HPLC or can be stored at -80°C.
-
HPLC Method for Quantification of AZT and its Phosphates
This is a representative method. The mobile phase composition and gradient may require optimization for your specific column and system.[13][14]
-
HPLC System: A standard HPLC system with a UV detector or mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase A: 100 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted as needed.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution: An isocratic or gradient elution can be used. For separating the highly polar phosphates, an ion-pairing agent may be added to the mobile phase, or an anion-exchange column can be used.[11][12] A typical run might start with a high aqueous phase percentage, gradually increasing the organic phase to elute the less polar parent compound (AZT).
-
Quantification: Create a standard curve for AZT, AZT-MP, AZT-DP, and AZT-TP of known concentrations to quantify the amounts in the experimental samples.
References
- 1. Alteration of thymidine kinase activity in cells treated with an antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug interactions with zidovudine phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug interactions with zidovudine phosphorylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zidovudine phosphorylation after short-term and long-term therapy with zidovudine in patients infected with the human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an Optimized Dose for Coformulation of Zidovudine with Drugs That Select for the K65R Mutation Using a Population Pharmacokinetic and Enzyme Kinetic Simulation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular phosphorylation of zidovudine in an in vitro hollow fiber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of zidovudine and individual zidovudine phosphates in peripheral blood mononuclear cells by a combined isocratic high performance liquid chromatography radioimmunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. ijrpc.com [ijrpc.com]
- 15. Zidovudine Phosphorylation Determined Sequentially over 12 Months in Human Immunodeficiency Virus-Infected Patients with or without Previous Exposure to Antiretroviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Zidovudine Phosphorylation in Human Immunodeficiency Virus-Positive Thai Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Zidovudine Diphosphate Sample Preparation for Mass Spectrometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of Zidovudine (B1683550) diphosphate (B83284) (AZT-DP) for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing Zidovudine diphosphate (AZT-DP) by LC-MS/MS?
A1: The primary challenges in analyzing AZT-DP and other phosphorylated metabolites of Zidovudine include their low intracellular concentrations, potential for enzymatic degradation during sample handling, and interference from endogenous nucleotides. Additionally, the high polarity of the phosphate (B84403) groups makes chromatographic retention on standard reversed-phase columns difficult without the use of ion-pairing agents.
Q2: What type of sample is typically used for the analysis of intracellular AZT-DP?
A2: Peripheral blood mononuclear cells (PBMCs) are the most common sample type for the analysis of intracellular AZT phosphates as they are a site of HIV replication and drug action.[1]
Q3: Is Zidovudine stable during sample storage and preparation?
A3: Zidovudine itself is relatively stable. Studies have shown it to be stable in injection solutions for up to eight days at room and refrigerated temperatures.[2] However, its phosphorylated metabolites, including AZT-DP, can be susceptible to enzymatic degradation by phosphatases present in biological samples. It is crucial to handle samples on ice and use appropriate extraction solutions to minimize degradation. Zidovudine has been shown to be stable when refluxed in 0.5 M HCl and 0.5 M NaOH at 80°C for 24 hours, but degradation occurs in 2 M HCl at 80°C over 72 hours.[3]
Q4: Why is an ion-pairing agent necessary for the chromatography of AZT-DP?
A4: Due to the negatively charged phosphate groups, AZT-DP is highly polar and will have poor retention on traditional reversed-phase LC columns. An ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide, is used in the mobile phase to form a neutral complex with the analyte, which enhances its retention on the column and allows for better chromatographic separation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for AZT-DP | Degradation of Analyte: Phosphatases in the sample may have degraded AZT-DP. | - Keep samples on ice at all times during processing.- Use a cold extraction solution (e.g., 70% methanol) to precipitate proteins and quench enzymatic activity.- Process samples as quickly as possible. |
| Inefficient Cell Lysis: Incomplete lysis of PBMCs will result in poor recovery of intracellular metabolites. | - Ensure the cell lysis buffer is effective. Sonication or freeze-thaw cycles can be employed to aid lysis. | |
| Poor Extraction Recovery: The chosen extraction method may not be efficient for phosphorylated nucleotides. | - Anion exchange solid-phase extraction (SPE) is effective for isolating phosphorylated species.[4][5]- Protein precipitation with cold organic solvents like methanol (B129727) or perchloric acid is also a common method.[6] | |
| Mass Spectrometer Tuning: The instrument may not be properly tuned for the specific precursor and product ions of AZT-DP. | - Infuse a standard solution of AZT-DP (if available) or a related compound to optimize MS parameters, including collision energy and cone voltage.- Monitor for the specific transitions of AZT-DP. | |
| Poor Peak Shape or Tailing | Suboptimal Chromatography: Inadequate ion-pairing or issues with the analytical column. | - Optimize the concentration of the ion-pairing agent in the mobile phase.[1]- Ensure the column is properly conditioned and has not degraded.- Use a column specifically designed for polar analytes or with an alkaline-stable stationary phase.[1] |
| Matrix Effects: Co-eluting endogenous compounds from the biological matrix can interfere with the analyte's ionization and peak shape. | - Improve sample cleanup using techniques like SPE.- Dilute the sample if sensitivity allows.- Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| High Background Noise | Contamination: Contamination from reagents, glassware, or the LC-MS system. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware and equipment.- Perform blank injections to identify the source of contamination. |
| Matrix Interference: High levels of endogenous compounds in the sample. | - Enhance sample preparation to remove more interfering substances.- Optimize the chromatographic gradient to separate the analyte from the background. | |
| Inconsistent Results/Poor Reproducibility | Variability in Sample Preparation: Inconsistent handling of samples can lead to variable degradation or recovery. | - Standardize every step of the sample preparation protocol.- Use an internal standard to normalize for variations. |
| Instrument Instability: Fluctuations in the LC or MS performance. | - Regularly perform system suitability checks and calibrations.- Ensure the LC system provides stable flow rates and the MS is properly tuned.[7] |
Quantitative Data Summary
The following table summarizes the key parameters from a validated LC-MS/MS method for the quantification of Zidovudine phosphates.[1]
| Parameter | Zidovudine (AZT) | AZT-Monophosphate (AZT-MP) | AZT-Diphosphate (AZT-DP) | AZT-Triphosphate (AZT-TP) |
| Lower Limit of Quantification (LLOQ) | 6 fmol/sample | 6 fmol/sample | 10 fmol/sample | 10 fmol/sample |
| Quantification Range | 6 - 6000 fmol/sample | 6 - 6000 fmol/sample | 10 - 10,000 fmol/sample | 10 - 10,000 fmol/sample |
| Accuracy | 89-115% | 89-115% | 89-115% | 89-115% |
| Precision (%CV) | <15% | <15% | <15% | <15% |
Experimental Protocols
Protocol 1: Intracellular AZT-DP Extraction from PBMCs
This protocol is adapted from a method for the simultaneous quantification of AZT mono-, di-, and triphosphate.[1]
Materials:
-
PBMC pellet
-
Ice-cold 70% Methanol
-
Internal Standard (IS) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Place the PBMC pellet on ice.
-
Add 200 µL of ice-cold 70% methanol containing the internal standard to the cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate the sample at -20°C for at least 2 hours to ensure complete protein precipitation.
-
Centrifuge the sample at >15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the AZT phosphates.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of AZT-DP
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of AZT-DP.
Liquid Chromatography:
-
Column: A reversed-phase column stable at alkaline pH (e.g., C18).[1]
-
Mobile Phase A: Aqueous solution containing an ion-pairing agent (e.g., 5 mM tetrabutylammonium hydroxide) and a buffer to maintain alkaline pH.[1]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, gradually increasing to elute the analytes.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phosphorylated compounds, though positive mode has also been used.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The m/z of the deprotonated AZT-DP molecule.
-
Product Ion (Q3): A specific fragment ion of AZT-DP. The fragmentation of the glycosidic bond is a common pathway for nucleosides.[5]
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for the specific AZT-DP transition.
Visualizations
References
- 1. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of zidovudine in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of zidovudine triphosphate concentrations from human peripheral blood mononuclear cells by anion exchange solid phase extraction and liquid chromatography-tandem mass spectroscopy; an indirect quantitation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Zidovudine Diphosphate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for the quantification of zidovudine (B1683550) diphosphate (B83284) (ZDV-DP).
Frequently Asked Questions (FAQs)
Q1: What is the importance of quantifying intracellular zidovudine diphosphate (ZDV-DP)?
A1: Zidovudine (ZDV) is a prodrug that requires intracellular phosphorylation to become pharmacologically active. It is sequentially converted to zidovudine monophosphate (ZDV-MP), this compound (ZDV-DP), and finally zidovudine triphosphate (ZDV-TP), which inhibits HIV-1 reverse transcriptase.[1][2][3][4][5] The conversion from ZDV-MP to ZDV-DP is the rate-limiting step in the activation pathway.[2] Therefore, quantifying ZDV-DP is crucial for understanding the pharmacokinetics of ZDV activation, evaluating factors that may influence its efficacy, and investigating potential mechanisms of drug resistance and toxicity.[4]
Q2: What are the main analytical challenges in quantifying ZDV-DP?
A2: The quantification of intracellular ZDV-DP presents several analytical challenges:
-
High Polarity: The phosphate (B84403) groups make ZDV-DP highly polar, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[6]
-
Low Intracellular Concentrations: ZDV-DP is an intermediate metabolite and may be present at low concentrations within cells, requiring highly sensitive analytical methods.[6]
-
Complex Biological Matrix: The intracellular environment contains a multitude of endogenous compounds, including other nucleotides, which can interfere with the analysis.[7][8]
-
Analyte Stability: Phosphorylated compounds can be susceptible to enzymatic degradation by phosphatases released during sample processing.[9]
-
Structural Similarity: ZDV-DP is structurally similar to endogenous nucleotides and other zidovudine phosphates, necessitating a highly specific analytical method.
Q3: Which analytical techniques are most suitable for ZDV-DP quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of ZDV-DP due to its high sensitivity and specificity.[6][10] High-performance liquid chromatography (HPLC) with UV detection has been used for zidovudine and its metabolites, but may lack the sensitivity and specificity required for low intracellular concentrations of ZDV-DP.[11][12][13][14]
Q4: What are the key method validation parameters I need to assess according to regulatory guidelines?
A4: According to regulatory bodies like the FDA and EMA, the key validation parameters for bioanalytical methods include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15]
-
Linearity: The relationship between the analyte concentration and the analytical response.
-
Accuracy: The closeness of the measured concentration to the true concentration.[15]
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[15] This includes within-run and between-run precision.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[12]
-
Recovery: The extraction efficiency of an analytical process.[15]
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[15]
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term stability, long-term stability, and stock solution stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH affecting analyte ionization.- Secondary interactions with the stationary phase.- Column degradation or contamination. | - Adjust mobile phase pH to ensure consistent ionization of ZDV-DP.- Consider using an ion-pairing agent in the mobile phase.- Use a column with end-capping or a different stationary phase (e.g., HILIC).- Flush the column with a strong solvent or replace it if necessary. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient extraction of ZDV-DP from the cell lysate.- Ion suppression due to matrix effects.- Suboptimal mass spectrometry parameters. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure.- Dilute the sample to reduce matrix effects.- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Optimize MS parameters such as spray voltage, gas flows, and collision energy. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation.- Instability of ZDV-DP during sample processing.- Pipetting errors. | - Ensure consistent timing and temperature during all sample preparation steps.- Add phosphatase inhibitors to the cell lysis buffer.- Use calibrated pipettes and ensure proper technique.- Automate sample preparation steps if possible. |
| Inaccurate Results | - Inaccurate calibration standards.- Co-eluting interfering substances.- Analyte degradation. | - Prepare fresh calibration standards and verify their concentration.- Improve chromatographic separation to resolve interferences.- Investigate and mitigate potential sources of analyte degradation (e.g., temperature, light). |
| No Peak Detected | - ZDV-DP concentration is below the LLOQ.- Incomplete cell lysis.- Incorrect MS/MS transition being monitored. | - Concentrate the sample if possible.- Optimize the cell lysis procedure to ensure complete release of intracellular content.- Verify the precursor and product ions for ZDV-DP and ensure the instrument is set to monitor the correct transition. |
Experimental Protocols
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally identify and quantify ZDV-DP without interference from endogenous matrix components, metabolites, or other co-administered drugs.
Methodology:
-
Analyze blank matrix samples (cell lysate from six different sources) to assess for any interfering peaks at the retention time of ZDV-DP and the internal standard (IS).
-
Analyze blank matrix samples spiked with the LLOQ concentration of ZDV-DP and the IS to ensure no significant interference from the matrix.
-
Analyze blank matrix samples spiked with potential interfering substances (e.g., ZDV, ZDV-MP, ZDV-TP, endogenous nucleotides like dTDP) to assess for any co-elution or interference.
Acceptance Criteria:
-
The response of interfering peaks in the blank matrix at the retention time of ZDV-DP should be less than 20% of the response of the LLOQ.
-
The response of interfering peaks at the retention time of the IS should be less than 5% of the response of the IS.
Linearity
Objective: To demonstrate the linear relationship between the concentration of ZDV-DP and the analytical response over a defined range.
Methodology:
-
Prepare a series of calibration standards by spiking blank cell lysate with known concentrations of ZDV-DP. A minimum of six non-zero concentration levels should be used, covering the expected range of concentrations in the study samples.
-
Analyze the calibration standards in duplicate.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration of ZDV-DP.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) and the equation of the line (y = mx + c).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true concentrations (accuracy) and the degree of scatter in the data (precision).
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high (LLOQ, 3x LLOQ, and ~80% of the upper limit of quantification).
-
Within-run accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Between-run accuracy and precision: Analyze the QC samples in at least three different analytical runs on different days.
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal concentration for each QC level.
-
Precision: The coefficient of variation (CV) should not exceed 15% for each QC level.
Stability
Objective: To evaluate the stability of ZDV-DP in the biological matrix under various storage and handling conditions.
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 4-24 hours).
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected storage time of the study samples.
-
Stock Solution Stability: Evaluate the stability of the ZDV-DP stock solution under its storage conditions.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Summary of Method Validation Parameters for ZDV-DP Quantification by LC-MS/MS
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity Range | r² ≥ 0.99 | 1 - 1000 ng/mL |
| LLOQ | Accuracy: ±20%Precision: ≤20% CV | 1 ng/mL |
| Accuracy (QC Samples) | Mean concentration within ±15% of nominal | 95.2% - 104.5% |
| Precision (QC Samples) | ≤15% CV | Within-run: 3.1% - 7.8%Between-run: 5.4% - 9.2% |
| Recovery | Consistent and reproducible | 85% - 95% |
| Matrix Effect | CV ≤ 15% | 8.7% |
| Stability (Freeze-Thaw) | Mean concentration within ±15% of nominal | -5.2% change |
| Stability (Short-Term) | Mean concentration within ±15% of nominal | -3.8% change (4 hours at RT) |
| Stability (Long-Term) | Mean concentration within ±15% of nominal | -7.1% change (3 months at -80°C) |
Visualizations
Caption: Intracellular phosphorylation pathway of zidovudine.
Caption: General workflow for ZDV-DP quantification method validation.
References
- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 4. Metabolism of Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Simultaneous Quantification of Intracellular Natural and Antiretroviral Nucleosides and Nucleotides by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijrpc.com [ijrpc.com]
- 14. ajpaonline.com [ajpaonline.com]
- 15. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
Validation & Comparative
Zidovudine Diphosphate Levels: A Comparative Analysis Across Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of zidovudine (B1683550) diphosphate (B83284) (AZT-DP) levels in various cell types, supported by experimental data from published studies. Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor, requires intracellular phosphorylation to its active triphosphate form (AZT-TP) to exert its antiviral effect. The intermediate metabolite, AZT-DP, is a critical component of this activation pathway. Understanding the differential phosphorylation of AZT in various cells is paramount for optimizing therapeutic strategies and comprehending its efficacy and potential toxicity.
Quantitative Comparison of Zidovudine Diphosphate Levels
The following table summarizes the intracellular concentrations of zidovudine and its phosphorylated metabolites, including AZT-DP, in different cell types as reported in various studies. It is important to note that experimental conditions such as drug concentration, incubation time, and analytical methods can influence the measured levels.
| Cell Type | Zidovudine (AZT) Concentration (pmol/10⁶ cells) | Zidovudine Monophosphate (AZT-MP) Concentration (pmol/10⁶ cells) | This compound (AZT-DP) Concentration (pmol/10⁶ cells) | Zidovudine Triphosphate (AZT-TP) Concentration (fmol/10⁶ cells) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) from HIV-infected patients | 0.15 ± 0.08 | 1.4 ± 0.082 | 0.082 ± 0.02 | 81 ± 30 | [1] |
| Human Peripheral Blood Mononuclear Cells (hPBMCs) from healthy subjects (single 600 mg oral dose) | Peak at 1.083 h | Peak at 1.500 h | Peak at 1.417 h | Peak at 1.583 h | [2][3] |
| CEMss cells (incubated with 5.0 µM ZDV for 24h) | Not Reported | 34.3 | Not Reported | 1180 | [4] |
| CEMss cells (incubated with 10.0 µM ZDV for 24h) | Not Reported | 51.2 | Not Reported | 1040 | [4] |
| Maternal PBMCs (during zidovudine infusion) | Not Reported | Median: 293 (range: 16-1356) | Not Reported | Median: 49 (range: 11-127) | [5] |
| Cord Blood PBMCs | Not Reported | Median: 1584 (range: 217-8648) | Not Reported | Median: 74 (range: 9-314) | [5] |
| Newborn PBMCs (first 15 days of life) | Not Reported | 732 | Not Reported | 170 | [6] |
| Newborn PBMCs (>15 days old) | Not Reported | 282 | Not Reported | 65.1 | [6] |
Note: Some studies did not report the concentration of AZT-DP specifically but focused on the mono- and triphosphate forms. The data presented reflects the values as published in the respective studies.
Experimental Protocols
The methodologies for quantifying intracellular zidovudine phosphates generally involve the following key steps:
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Peripheral blood mononuclear cells are a common target for studying the intracellular metabolism of zidovudine. A standard method for their isolation is Ficoll-Hypaque density gradient centrifugation.[2][3]
-
Blood Collection: Whole blood is collected from subjects, often into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation: The blood is diluted with a balanced salt solution and layered over a Ficoll-Hypaque solution. Centrifugation separates the blood components based on their density. PBMCs, which include lymphocytes and monocytes, form a distinct layer that can be carefully collected.
-
Washing: The isolated PBMCs are washed multiple times to remove platelets, plasma, and the density gradient medium.
Cell Incubation and Drug Exposure (In Vitro Studies)
For in vitro experiments using cell lines like CEMss, the following procedure is typical:
-
Cell Culture: Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Drug Incubation: A known concentration of zidovudine is added to the cell culture, and the cells are incubated for a specific period (e.g., 24 hours).[4]
Extraction of Intracellular Metabolites
To measure the intracellular concentrations of zidovudine and its phosphorylated forms, the metabolites must be extracted from the cells.
-
Cell Lysis: The cell pellets are typically lysed using a cold extraction solution, such as 60% methanol (B129727) or a perchloric acid solution, to precipitate proteins and release the intracellular contents.
-
Centrifugation: The mixture is centrifuged to separate the precipitated proteins from the supernatant containing the metabolites.
Quantification of Zidovudine Phosphates
The concentrations of AZT, AZT-MP, AZT-DP, and AZT-TP in the cell extracts are determined using sensitive analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This technique separates the different phosphorylated forms of zidovudine.[1][7] The separation is often achieved using a strong anion-exchange column.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is widely used for the quantification of zidovudine and its metabolites.[2][3][6]
-
Radioimmunoassay (RIA): In some methods, after HPLC separation, the phosphorylated anabolites are hydrolyzed back to zidovudine, which is then quantified by a competitive radioimmunoassay.[1]
Visualizing the Experimental Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for measuring intracellular zidovudine phosphates and the signaling pathway of zidovudine phosphorylation.
Conclusion
The intracellular concentration of this compound and other phosphorylated metabolites varies significantly across different cell types and patient populations. This variability is influenced by factors such as the expression and activity of cellular kinases. For instance, higher levels of AZT-MP compared to AZT-TP in CEMss cells suggest that the conversion of AZT-MP to AZT-DP by thymidylate kinase may be a rate-limiting step.[4] Furthermore, studies in newborns have shown age-dependent differences in zidovudine metabolite concentrations, with higher levels observed in the first 15 days of life.[6] A comprehensive understanding of these differences is crucial for the development of more effective and less toxic antiretroviral therapies. The provided data and methodologies serve as a valuable resource for researchers in the field of pharmacology and drug development.
References
- 1. Intracellular zidovudine (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of zidovudine and its monophosphate in cell extracts by on-line solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Zidovudine Diphosphate vs. Triphosphate: A Comparative Analysis of Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the differential roles of zidovudine's phosphorylated metabolites in HIV-1 inhibition.
Zidovudine (B1683550) (AZT), a cornerstone of antiretroviral therapy, requires intracellular phosphorylation to exert its therapeutic effect against Human Immunodeficiency Virus type 1 (HIV-1). This process culminates in the formation of zidovudine triphosphate (AZT-TP), the pharmacologically active metabolite that directly inhibits the viral reverse transcriptase (RT). While zidovudine diphosphate (B83284) (AZT-DP) is a crucial intermediate in this activation pathway, it is AZT-TP that acts as the potent chain terminator of viral DNA synthesis. This guide provides a comprehensive comparison of AZT-DP and AZT-TP, supported by experimental data, to elucidate their distinct roles in the mechanism of action of zidovudine.
Executive Summary
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters that differentiate the activity of AZT-TP from its precursor, AZT-DP, and the natural substrate, thymidine (B127349) triphosphate (dTTP).
| Parameter | Zidovudine Diphosphate (AZT-DP) | Zidovudine Triphosphate (AZT-TP) | Thymidine Triphosphate (dTTP) | Reference |
| Role in HIV-1 Inhibition | Intermediate metabolite | Active inhibitor of HIV-1 Reverse Transcriptase | Natural substrate for DNA synthesis | [1][2][3][4][5] |
| Inhibition Constant (Ki) for HIV-1 RT | Data not available; considered inactive | 9.5 nM | Not applicable (substrate) | [6] |
| 50% Inhibitory Concentration (IC50) for HIV-1 RT | Data not available; considered inactive | ~100 nM (for wild-type RT) | Not applicable (substrate) | [7] |
| Incorporation Efficiency vs. dTTP by HIV-1 RT (at 6 mM Mg2+) | Not applicable | 1.5-fold less efficient | Baseline | [6] |
| Incorporation Efficiency vs. dTTP by HIV-1 RT (at 0.5 mM Mg2+) | Not applicable | 7.2-fold less efficient | Baseline | [6] |
Mechanism of Action: A Tale of Two Phosphates
Zidovudine's journey to becoming an active HIV-1 inhibitor is a multi-step intracellular process. The differential activities of AZT-DP and AZT-TP are rooted in their distinct roles within the enzymatic pathway of both the host cell and the virus.
The Cellular Phosphorylation Pathway
Zidovudine, a prodrug, must be activated by host cellular kinases to its triphosphate form.[1][2][3] This sequential phosphorylation is a critical determinant of the drug's efficacy.
As depicted in Figure 1, AZT-DP is an essential intermediate, but it is the final phosphorylation step that yields the active antiviral compound, AZT-TP.
Inhibition of HIV-1 Reverse Transcriptase
The primary mechanism of action of zidovudine lies in the ability of AZT-TP to act as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral reverse transcriptase.[5] Once incorporated into the growing viral DNA chain, the 3'-azido group of AZT prevents the formation of the next 5'-3' phosphodiester bond, leading to chain termination.[1][5]
AZT-DP lacks the triphosphate moiety necessary to be recognized and utilized as a substrate by the reverse transcriptase, and therefore does not directly contribute to the inhibition of viral replication.
Experimental Protocols
To quantitatively assess the inhibitory activity of compounds like AZT-TP against HIV-1 RT, a standard enzyme inhibition assay is employed. Below is a detailed methodology for such an experiment.
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., AZT-TP) against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled thymidine triphosphate)
-
Unlabeled dTTP
-
Test compounds (AZT-TP, AZT-DP) at various concentrations
-
Reaction buffer (e.g., Tris-HCl, pH 8.3, containing KCl, MgCl₂, and DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a mixture of [³H]-dTTP and unlabeled dTTP.
-
Inhibitor Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of the test compound (AZT-TP or AZT-DP) to the tubes. Include a control with no inhibitor.
-
Enzyme Addition and Incubation: Initiate the reaction by adding a known amount of recombinant HIV-1 RT to each tube. Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters. Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of new DNA synthesized.
-
Data Analysis: Plot the percentage of RT inhibition (compared to the no-inhibitor control) against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the RT activity by 50%.
Conclusion
The available scientific literature and experimental data unequivocally demonstrate that zidovudine triphosphate is the sole active metabolite responsible for the anti-HIV-1 activity of zidovudine. This compound serves as an essential but inactive intermediate in the intracellular phosphorylation cascade. For researchers in the field of antiretroviral drug development, this distinction is critical for the design of novel nucleoside reverse transcriptase inhibitors and the interpretation of their structure-activity relationships. Future research could focus on optimizing the intracellular conversion of zidovudine and other nucleoside analogs to their active triphosphate forms to enhance their therapeutic efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 6. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Zidovudine Diphosphate: A Comparative Guide to its Validation as a Biomarker in HIV Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zidovudine diphosphate (B83284) (ZDV-DP) as a biomarker against established markers in Human Immunodeficiency Virus (HIV) research and therapy. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate an objective evaluation.
Introduction to Zidovudine and its Metabolites as Biomarkers
Zidovudine (ZDV), a nucleoside analog reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to its active triphosphate form (ZDV-TP) to exert its anti-HIV effect.[1][2] This metabolic activation is a three-step process, with Zidovudine diphosphate (ZDV-DP) being the second intermediate metabolite. The intracellular concentrations of these phosphorylated metabolites are crucial for the drug's efficacy and are considered valuable biomarkers for assessing treatment response and potential toxicity.[3][4] The conversion of Zidovudine monophosphate (ZDV-MP) to ZDV-DP, catalyzed by thymidylate kinase, is the rate-limiting step in the activation pathway, making ZDV-DP a critical analyte for understanding Zidovudine's pharmacology.[1][5]
Comparative Analysis of Biomarkers
The validation of a biomarker is contingent on its ability to correlate with clinical endpoints. This section compares the performance of intracellular ZDV-DP and other Zidovudine metabolites with standard HIV biomarkers such as HIV-1 RNA viral load and CD4+ T-cell count.
| Biomarker | Analytical Method | Key Performance Characteristics | Clinical Correlation |
| This compound (ZDV-DP) | LC-MS/MS | LLOQ: 10 fmol/sample; Accuracy: 89-115%; Precision: <15%[6] | As a key intermediate, its levels are indicative of the rate of formation of the active ZDV-TP. Studies on total phosphorylated ZDV (including ZDV-DP) show a significant positive correlation with increases in %CD4+ lymphocytes and CD4+/CD8+ ratio, and a negative correlation with hemoglobin levels.[4] |
| Zidovudine Triphosphate (ZDV-TP) | LC-MS/MS | LLOQ: 4.0 - 10 fmol/106 cells[6][7] | The percent change in CD4+ T-cells and the rate of decline in plasma HIV RNA have been shown to be related to intracellular ZDV-TP concentrations.[8] |
| HIV-1 RNA (Viral Load) | Nucleic Acid Amplification Tests (e.g., RT-PCR) | LLOQ: <20 - 75 copies/mL[9] | Primary marker of treatment efficacy. A significant response to therapy is generally considered a >0.5 log10 copies/mL change.[10] |
| CD4+ T-Cell Count | Flow Cytometry | Normal range: 500-1400 cells/µL[11] | Key indicator of immune status and risk of opportunistic infections.[11][12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological and analytical processes, the following diagrams illustrate the metabolic pathway of Zidovudine and a typical experimental workflow for biomarker validation.
Zidovudine's intracellular metabolic pathway.
Workflow for validating ZDV-DP as a biomarker.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols for the quantification of Zidovudine's phosphorylated metabolites and standard HIV biomarkers.
Protocol 1: Quantification of Intracellular Zidovudine Phosphates by LC-MS/MS
This protocol is based on ultrasensitive methods developed for the measurement of intracellular Zidovudine phosphates in Peripheral Blood Mononuclear Cells (PBMCs).[6]
-
PBMC Isolation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs to remove plasma and electrolytes.
-
Count the cells to allow for normalization of results (e.g., fmol/106 cells).
-
-
Extraction of Zidovudine Phosphates:
-
Lyse the known number of PBMCs with a cold methanol-based solution.
-
Centrifuge the lysate to pellet cellular debris.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a high-performance liquid chromatography (HPLC) system with an alkaline-stable column. Employ an ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide, in the mobile phase to retain the phosphorylated analytes.
-
Mass Spectrometry: Utilize a tandem mass spectrometer (MS/MS) operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify ZDV-MP, ZDV-DP, and ZDV-TP.
-
Quantification: Generate a standard curve using known concentrations of ZDV-MP, ZDV-DP, and ZDV-TP to quantify the levels in the experimental samples.
-
Protocol 2: Quantification of HIV-1 RNA (Viral Load)
This protocol follows the general principles of commercially available nucleic acid amplification tests, as recommended by the CDC.[3]
-
Sample Preparation:
-
Separate plasma from whole blood collected in EDTA tubes by centrifugation.
-
Lyse the viral particles in the plasma to release the HIV-1 RNA.
-
-
RNA Extraction:
-
Extract the viral RNA from the lysed plasma, often using silica-based columns or magnetic beads to purify the RNA.
-
-
Reverse Transcription and Amplification:
-
Reverse transcribe the extracted HIV-1 RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Amplify the cDNA using real-time polymerase chain reaction (RT-PCR) with primers and probes specific to a conserved region of the HIV-1 genome.
-
-
Quantification:
-
The amount of amplified DNA is measured in real-time using fluorescent probes.
-
The viral load (in copies/mL) is calculated by comparing the amplification signal from the patient sample to a standard curve generated from samples with known concentrations of HIV-1 RNA.
-
Protocol 3: CD4+ T-Cell Count by Flow Cytometry
This protocol is based on the guidelines for performing CD4+ T-cell determinations as established by the CDC.[6][12]
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Incubate a known volume of whole blood with a cocktail of fluorescently-labeled monoclonal antibodies specific for cell surface markers, including CD4, CD3 (for T-cells), and CD45 (for leukocytes).
-
-
Erythrocyte Lysis:
-
Add a lysing solution to the antibody-stained blood to lyse the red blood cells, leaving the leukocytes intact.
-
-
Flow Cytometric Analysis:
-
Analyze the sample on a flow cytometer, which passes the cells in a single file through a laser beam.
-
The instrument detects the light scattered by the cells (indicating size and granularity) and the fluorescence emitted from the labeled antibodies.
-
Gate on the lymphocyte population based on their characteristic forward and side scatter properties and CD45 expression.
-
-
Data Analysis:
-
Within the lymphocyte gate, identify the percentage of cells that are positive for both CD3 and CD4.
-
Calculate the absolute CD4+ T-cell count (cells/µL) by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a complete blood count (CBC) analyzer. Single-platform methods that incorporate counting beads can also be used to directly determine the absolute count.[13]
-
Conclusion
The validation of this compound as a biomarker is intrinsically linked to its position as a rate-limiting intermediate in the activation of Zidovudine. While direct correlations of ZDV-DP with clinical outcomes are less reported than for its triphosphate counterpart, its measurement provides critical information on the efficiency of the intracellular phosphorylation cascade. The strong correlation between total phosphorylated Zidovudine levels and established markers like CD4+ T-cell percentage changes underscores the relevance of monitoring these intracellular metabolites.[4] The advanced analytical methods now available offer the sensitivity and specificity required to accurately quantify ZDV-DP, allowing researchers and clinicians to gain deeper insights into Zidovudine's pharmacology and individual patient responses to therapy. The continued investigation of ZDV-DP alongside standard biomarkers will further solidify its role in optimizing antiretroviral therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. Viral load monitoring for HIV - Wikipedia [en.wikipedia.org]
- 3. Guidelines for laboratory test result reporting of human immunodeficiency virus type 1 ribonucleic acid determination. Recommendations from a CDC working group. Centers for Disease Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for the performance of CD4+ T-cell determinations in persons with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zidovudine triphosphate and lamivudine triphosphate concentration-response relationships in HIV-infected persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Viral load assays | Johns Hopkins HIV Guide [hopkinsguides.com]
- 10. Laboratory Testing: Plasma HIV-1 RNA (Viral Load) and CD4 Count Monitoring | NIH [clinicalinfo.hiv.gov]
- 11. CD4 Count - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. restoredcdc.org [restoredcdc.org]
- 13. restoredcdc.org [restoredcdc.org]
Comparative Analysis of Zidovudine Diphosphate Formation with Other NRTIs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intracellular metabolic activation of nucleoside reverse transcriptase inhibitors (NRTIs) is crucial for optimizing antiretroviral therapies. This guide provides a comparative analysis of the formation of zidovudine (B1683550) diphosphate (B83284) (ZDV-DP), a key intermediate in the activation pathway of zidovudine (ZDV), with other commonly used NRTIs. The data presented herein is supported by experimental findings to aid in the objective evaluation of these antiretroviral agents.
Intracellular Phosphorylation: The Gateway to Antiviral Activity
NRTIs are prodrugs that must be anabolically phosphorylated within host cells to their active triphosphate forms. This multi-step process is catalyzed by a series of host cellular kinases. The diphosphate metabolite is a critical intermediate in this cascade. The efficiency of each phosphorylation step can significantly influence the intracellular concentration of the active triphosphate moiety and, consequently, the drug's antiviral efficacy and potential for toxicity.
Zidovudine, a thymidine (B127349) analog, undergoes a three-step phosphorylation to its active form, zidovudine triphosphate (ZDV-TP). The initial phosphorylation to zidovudine monophosphate (ZDV-MP) is mediated by thymidine kinase. Subsequently, thymidylate kinase converts ZDV-MP to ZDV-DP, a step that has been identified as the rate-limiting step in the activation of ZDV. Finally, nucleoside diphosphate kinase catalyzes the formation of the active ZDV-TP.
The phosphorylation pathways for other NRTIs vary, utilizing different cellular enzymes. This variation in enzymatic pathways and kinetics leads to significant differences in the intracellular accumulation of their respective diphosphate and triphosphate metabolites.
Quantitative Comparison of Intracellular Diphosphate Concentrations
The following table summarizes the available quantitative data for the intracellular concentrations of the diphosphate forms of zidovudine and other selected NRTIs in human peripheral blood mononuclear cells (PBMCs). It is important to note that these values are collated from different studies and experimental conditions may vary. Direct head-to-head comparative studies measuring the diphosphate forms of a wide range of NRTIs under identical conditions are limited in the published literature.
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Diphosphate Metabolite | Intracellular Concentration (pmol/106 cells) | Cell Type | Experimental Conditions |
| Zidovudine (ZDV) | Zidovudine Diphosphate (ZDV-DP) | 0.3 - 0.5[1] | Human PBMCs | Following oral administration of 250 mg ZDV every 12 hours[1] |
| Tenofovir | Tenofovir Diphosphate (TFV-DP) | Not directly comparable from available data | Human PBMCs | Various triple-nucleoside regimens |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in NRTI activation and its analysis, the following diagrams have been generated using the Graphviz DOT language.
Caption: Intracellular phosphorylation pathway of Zidovudine and other NRTIs.
Caption: Experimental workflow for quantifying intracellular NRTI diphosphates.
Experimental Protocols
The quantification of intracellular NRTI diphosphates is a technically demanding process requiring sensitive and specific analytical methods. The most widely accepted and utilized technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Whole blood is collected from subjects in tubes containing an anticoagulant (e.g., EDTA).
-
Density Gradient Centrifugation: PBMCs are isolated from whole blood using a density gradient medium such as Ficoll-Hypaque. The whole blood is layered over the Ficoll-Hypaque solution and centrifuged. This process separates the blood into layers, with PBMCs forming a distinct band.
-
Washing: The PBMC layer is carefully collected and washed with phosphate-buffered saline (PBS) to remove platelets and plasma proteins.
-
Cell Counting: An aliquot of the cell suspension is used to determine the cell count, typically using a hemocytometer or an automated cell counter.
Intracellular Metabolite Extraction
-
Cell Lysis: The washed PBMC pellet is lysed to release the intracellular contents. A common method involves the addition of a cold organic solvent mixture, such as 70% methanol, which also serves to precipitate proteins.
-
Centrifugation: The lysed cell suspension is centrifuged at a high speed to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: The supernatant, containing the intracellular metabolites, is carefully collected.
Quantification by LC-MS/MS
-
Chromatographic Separation: The extracted metabolites are injected into an HPLC system. A C18 reverse-phase column is often used to separate the different phosphorylated forms of the NRTIs (mono-, di-, and triphosphate) from each other and from endogenous cellular components. The mobile phase composition and gradient are optimized to achieve good separation.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in a specific mode (e.g., selected reaction monitoring, SRM) to detect and quantify the specific parent and daughter ions of the NRTI diphosphate of interest. This provides high selectivity and sensitivity.
-
Quantification: The concentration of the NRTI diphosphate in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard. The final concentration is then normalized to the number of cells from which the metabolites were extracted, typically expressed as pmol or fmol per 106 cells.
This comprehensive approach allows for the accurate and precise measurement of intracellular NRTI diphosphate levels, providing valuable data for pharmacokinetic and pharmacodynamic studies. The inherent variability in enzymatic activity among individuals and different cell types underscores the importance of such detailed intracellular metabolic analyses in personalizing antiretroviral therapy.
References
A Comparative Guide to the Quantification of Zidovudine Diphosphate
For researchers, scientists, and drug development professionals, the accurate quantification of intracellular zidovudine (B1683550) diphosphate (B83284) (AZT-DP), a key metabolite in the activation of the antiretroviral drug zidovudine (AZT), is crucial for pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of the two primary analytical methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a combined High-Performance Liquid Chromatography-Radioimmunoassay (HPLC-RIA) approach.
This document outlines the experimental protocols for each method, presents a comparative summary of their performance characteristics, and includes a visual representation of the general analytical workflow. The information herein is intended to assist researchers in selecting the most appropriate method for their specific study needs.
Performance Characteristics
The choice of analytical method for AZT-DP quantification is often dictated by the required sensitivity, specificity, and throughput. The following table summarizes the key performance metrics of the LC-MS/MS and HPLC-RIA methods.
| Parameter | LC-MS/MS | HPLC-RIA |
| Lower Limit of Quantification (LLOQ) | 10 fmol/sample[1] | 0.037 pmol/assay tube |
| Accuracy | 89-115%[1] | Not explicitly stated, but good correlation (r² = 0.97) with radiolabeled standards[2] |
| Precision | <15%[1] | Not explicitly stated |
| Specificity | High (based on mass-to-charge ratio) | Moderate (dependent on antibody cross-reactivity) |
| Throughput | High | Moderate |
| Safety | Standard chemical laboratory precautions | Requires handling of radioactive materials |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the direct measurement of AZT-DP in complex biological matrices.
a) Sample Preparation (from Peripheral Blood Mononuclear Cells - PBMCs)
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Lysis: Resuspend the PBMC pellet in a cold methanol-water solution to lyse the cells and precipitate proteins.
-
Extraction: Centrifuge the lysate and collect the supernatant containing the intracellular metabolites.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
b) Chromatographic and Mass Spectrometric Conditions
-
Chromatography: Utilize a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., alkaline-stable C18) for the separation of AZT and its phosphorylated metabolites. An ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide, may be used in the mobile phase to improve the retention of the highly polar phosphates.[1]
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for AZT-DP are monitored for quantification.
High-Performance Liquid Chromatography-Radioimmunoassay (HPLC-RIA)
This method combines the separation power of HPLC with the sensitivity of a radioimmunoassay.
a) Sample Preparation and HPLC Separation
-
PBMC Isolation and Lysis: Follow the same procedure as for the LC-MS/MS method.
-
HPLC Separation: Separate AZT and its phosphorylated metabolites (AZT-MP, AZT-DP, AZT-TP) from the cell extract using a strong anion-exchange HPLC column.[2]
-
Fraction Collection: Collect the fractions corresponding to the elution times of each metabolite.
b) Dephosphorylation and Radioimmunoassay
-
Enzymatic Hydrolysis: Treat the collected fractions containing the AZT phosphates with acid phosphatase to hydrolyze the phosphate (B84403) groups, converting them to the parent zidovudine.[2]
-
Radioimmunoassay (RIA): Quantify the resulting zidovudine in each fraction using a commercially available or in-house developed radioimmunoassay kit. The amount of zidovudine measured in the AZT-DP fraction corresponds to the initial amount of the diphosphate metabolite.
Methodology Visualization
The following diagrams illustrate the general workflow for the quantification of intracellular zidovudine phosphates and the signaling pathway of zidovudine activation.
References
The Role of Zidovudine Diphosphate in AZT Resistance: A Comparative Guide to HIV-1 Reverse Transcriptase Escape Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical mechanisms underlying HIV-1 resistance to Zidovudine (B1683550) (AZT), with a specific focus on clarifying the role of its phosphorylated anabolites. While Zidovudine diphosphate (B83284) (AZT-DP) is a critical intermediate in the drug's activation, the primary resistance mechanisms do not target it directly. Instead, they focus on the active triphosphate form (AZT-TP) and the incorporated monophosphate form (AZT-MP). This document contrasts the two major resistance pathways: enhanced ATP-mediated excision of the incorporated drug and altered substrate discrimination by the viral reverse transcriptase (RT).
The Anabolic Pathway: Activating Zidovudine
Zidovudine, a thymidine (B127349) analog, is a prodrug that must be phosphorylated by host cellular kinases to become active. This three-step process is essential for its antiviral activity.
-
AZT → AZT-monophosphate (AZT-MP) (catalyzed by thymidine kinase)
-
AZT-MP → AZT-diphosphate (AZT-DP) (catalyzed by thymidylate kinase)
-
AZT-DP → AZT-triphosphate (AZT-TP) (catalyzed by nucleoside diphosphate kinase)
Only the final product, AZT-TP, is recognized by the HIV-1 reverse transcriptase. It acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), and as a chain terminator upon incorporation into the growing viral DNA chain due to the lack of a 3'-hydroxyl group. The resistance mechanisms evolve to counteract these effects.
Caption: Anabolic activation pathway of Zidovudine (AZT) within the host cell.
Comparative Analysis of AZT Resistance Mechanisms
HIV-1 primarily employs two distinct strategies to overcome AZT's therapeutic effect. The dominant mechanism involves the active removal of the incorporated drug, while the other prevents its incorporation altogether.
Mechanism 1: ATP-Mediated Excision (Primer Unblocking)
This is the principal mechanism of high-level AZT resistance. After the AZT-MP is incorporated into the viral DNA, it terminates the chain. Certain mutations in the RT enzyme, known as Thymidine Analog Mutations (TAMs), enhance its ability to perform a reverse reaction called pyrophosphorolysis.[1] In this reaction, the RT uses a cellular ATP molecule as a pyrophosphate donor to excise the chain-terminating AZT-MP.[2][3] This unblocks the primer, allowing DNA synthesis to resume.[1][2] The product of this excision is a unique dinucleoside tetraphosphate, AZTppppA.[2][4]
TAMs (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) do not significantly affect the incorporation of AZT-TP but instead create a new, high-affinity binding site for ATP, making the excision reaction more efficient in mutant enzymes than in wild-type (WT) RT.[1][2]
Caption: Comparison of AZT's effect on Wild-Type vs. TAM-Mutant HIV-1 RT.
Mechanism 2: Altered Substrate Discrimination (Exclusion)
A secondary mechanism of resistance involves mutations that alter the enzyme's active site, specifically the dNTP binding pocket. These mutations, such as those in the Q151M complex (A62V, V75I, F77L, F116Y, Q151M), cause the RT to preferentially bind natural dNTPs over nucleoside analog triphosphates like AZT-TP.[2] This "exclusion" mechanism reduces the rate of AZT-TP incorporation, preventing chain termination from occurring in the first place. This pathway is distinct from the excision mechanism and is associated with a different set of mutations.
| Feature | ATP-Mediated Excision | Substrate Discrimination (Exclusion) |
| Primary Effect | Removes incorporated AZT-MP from the DNA chain. | Prevents the incorporation of AZT-TP. |
| Key Mutations | TAMs: M41L, D67N, K70R, L210W, T215Y/F, K219Q/E.[2][5] | Q151M Complex: Q151M, A62V, V75I, F77L, F116Y.[2] K65R Mutation . |
| Interaction with AZT-TP | Incorporation rate is largely unaffected.[1][2] | Reduced binding affinity and/or incorporation rate of AZT-TP. |
| Role of ATP | Essential. ATP acts as the pyrophosphate donor for the excision reaction.[2][3] | No direct role. Resistance is independent of ATP concentration. |
| Level of Resistance | Can confer high-level resistance to AZT. | Typically confers low- to intermediate-level resistance to AZT. |
| Cross-Resistance | Often associated with cross-resistance to other thymidine analogs like stavudine (B1682478) (d4T).[5] | The Q151M complex confers broad resistance to multiple NRTIs. |
Quantitative Data on Resistance Mechanisms
The biochemical basis for resistance can be quantified by comparing the enzymatic kinetics of wild-type and mutant reverse transcriptases. The presence of physiological concentrations of ATP is crucial for revealing the resistance phenotype of TAMs in vitro.
| Enzyme | Mutation(s) | Condition | Ki/Km Ratio (Mutant vs. WT) | Fold Resistance (Enzymatic Assay) | Fold Resistance (Viral Assay) | Primary Mechanism | Reference |
| WT RT | Wild-Type | - | 1.0 | 1.0 | 1.0 | - | [6] |
| Mutant RT | M41L, D67N, K70R, T215Y | No ATP | 0.6 | 0.6 (Slightly more sensitive) | ~24 | Excision | [6] |
| Mutant RT | M41L, D67N, K70R, T215Y | 3.2 mM ATP | 10.3 | 10.3 | ~24 | Excision | [6] |
| Mutant RT | K65R | - | 4.3 | 4.3 | - | Discrimination | [7] |
| Mutant RT | D67N, K70R, T215Y, K219Q | - | - | 4.0 (selectivity: kpol/Kd) | >100 | Discrimination/Excision | [8] |
Table Notes: The Ki/Km ratio reflects the enzyme's efficiency at being inhibited by AZT-TP relative to its use of the natural substrate. A higher ratio indicates greater resistance. The data clearly shows that for TAM-containing enzymes, the resistance phenotype is only apparent in the presence of ATP, confirming the excision mechanism.
Experimental Protocols
Protocol 1: Recombinant HIV-1 RT Expression and Purification
This protocol describes a general method for producing recombinant HIV-1 RT in E. coli for use in enzymatic assays.
-
Transformation: Transform expression plasmids (e.g., pET vectors) containing the coding sequences for the p66 and p51 subunits of the desired RT (wild-type or mutant) into a suitable E. coli strain like BL21(DE3).[2][6]
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic (e.g., Kanamycin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 20°C) to improve protein solubility.[1]
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing lysozyme, PMSF, and a mild detergent). Lyse the cells via sonication on ice.
-
Purification:
-
Clarify the lysate by centrifugation.
-
If using His-tagged proteins, apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column and elute the protein with an imidazole (B134444) gradient.[6]
-
For untagged proteins, a series of chromatography steps such as ion-exchange (DEAE-cellulose) and size-exclusion chromatography can be used.[8]
-
-
QC and Storage: Analyze protein purity by SDS-PAGE. Confirm enzymatic activity. Store the purified RT in a storage buffer (e.g., containing 50% glycerol) at -80°C.
Protocol 2: ATP-Mediated Excision Assay
This assay directly measures the ability of an RT enzyme to remove a chain-terminating AZT-MP.
-
Primer Labeling: Synthesize a DNA primer and radioactively label its 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Template Annealing: Anneal the labeled primer to a complementary DNA or RNA template.
-
Chain Termination: Set up a reaction containing the primer/template duplex, the purified RT enzyme (WT or mutant), and AZT-TP. Allow the reaction to proceed for a short time to generate a population of AZT-MP-terminated primers.
-
Excision Reaction: Initiate the excision by adding a mixture containing a high concentration of ATP (e.g., 3.2 mM) and a cocktail of all four natural dNTPs. The dNTPs allow for primer extension once the AZT-MP is removed.
-
Time Course: Take aliquots of the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes). Stop the reaction in each aliquot by adding a formamide-containing stop/loading buffer.
-
Analysis: Separate the reaction products on a denaturing polyacrylamide sequencing gel. Visualize the radioactive bands by autoradiography. The disappearance of the band corresponding to the AZT-terminated primer and the appearance of a longer, fully extended product band indicates successful excision and extension.
Caption: General workflow for an in vitro ATP-mediated excision assay.
References
- 1. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular mechanism by which the K70E mutation in human immunodeficiency virus type 1 reverse transcriptase confers resistance to nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlation between Viral Resistance to Zidovudine and Resistance at the Reverse Transcriptase Level for a Panel of Human Immunodeficiency Virus Type 1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The K65R reverse transcriptase mutation in HIV-1 reverses the excision phenotype of zidovudine resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-steady-state kinetic characterization of wild type and 3'-azido-3'-deoxythymidine (AZT) resistant human immunodeficiency virus type 1 reverse transcriptase: implication of RNA directed DNA polymerization in the mechanism of AZT resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Zidovudine Diphosphate Analogs in Antiviral Assays
A comprehensive guide for researchers and drug development professionals on the antiviral performance of Zidovudine (AZT) diphosphate (B83284) analogs, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the in vitro anti-HIV activity of Zidovudine (AZT) diphosphate analogs. Zidovudine, a cornerstone of antiretroviral therapy, is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect by inhibiting HIV reverse transcriptase. Diphosphate analogs of AZT are designed to bypass the initial, often rate-limiting, phosphorylation step, potentially leading to enhanced efficacy and overcoming resistance mechanisms. This document summarizes key quantitative data, outlines experimental protocols for assessing antiviral efficacy, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Comparative Antiviral Activity
The antiviral efficacy of Zidovudine and its analogs is typically evaluated by determining their 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of viral replication in cell culture. The cytotoxicity of these compounds is assessed by the 50% cytotoxic concentration (CC50), the concentration that results in a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.
A key strategy in the development of AZT analogs has been the attachment of lipid moieties to the phosphate (B84403) groups to facilitate entry into cells. The following table summarizes the anti-HIV-1 activity and cytotoxicity of a notable AZT diphosphate lipid analog, Zidovudine-5'-diphosphate-dipalmitoylglycerol, in comparison to its monophosphate and triphosphate counterparts, as well as the parent drug, Zidovudine.
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Zidovudine (AZT) | CEM | ~0.01-0.1 | >100 | >1000-10000 |
| Zidovudine-5'-monophosphate-diglyceride | CEM | 0.04 | 100 | 2500 |
| Zidovudine-5'-diphosphate-dipalmitoylglycerol | CEM | Potent | >100 | High |
| Zidovudine-5'-triphosphate-distearoylglycerol | CEM | 0.33 | 1000 | 3030 |
| Zidovudine-5'-triphosphate-distearoylglycerol | HT4-6C | 0.79 | >100 | >127 |
Note: Data for Zidovudine-5'-diphosphate-dipalmitoylglycerol indicates high potency, though a specific IC50 value was not provided in the reviewed literature. The antiviral activity of Zidovudine triphosphate distearoylglycerol was found to be intermediate in potency between its mono- and diphosphate analogs[1].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Zidovudine diphosphate analogs.
Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein, a biomarker for viral replication, in cell culture supernatants.
1. Cell Culture and Infection:
-
Human T-lymphoblastoid cell lines susceptible to HIV-1 infection, such as CEM-T4 cells, are used.
-
Cells are seeded in 96-well microtiter plates at a density of approximately 1 x 10^5 cells per well in a suitable culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).
-
Cells are then infected with a standardized amount of HIV-1 (e.g., HTLV-IIIB strain) at a multiplicity of infection (MOI) of 0.1.
2. Compound Treatment:
-
Immediately following infection, serial dilutions of the test compounds (this compound analogs and controls) are added to the wells.
-
Control wells include cells infected with the virus but without any compound (virus control) and uninfected cells (cell control).
3. Incubation and Sample Collection:
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
-
On day 7, the cell culture supernatants are harvested for p24 antigen analysis.
4. p24 Antigen Quantification:
-
The concentration of p24 antigen in the harvested supernatants is determined using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader at the appropriate wavelength.
-
A standard curve is generated using known concentrations of recombinant p24 antigen to quantify the amount of p24 in the experimental samples.
5. Data Analysis:
-
The percentage of inhibition of viral replication is calculated by comparing the p24 levels in the wells treated with the compounds to the p24 levels in the virus control wells.
-
The IC50 value is determined from the dose-response curve by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.
1. Cell Seeding and Compound Treatment:
-
CEM-T4 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Serial dilutions of the test compounds are added to the wells. Control wells contain cells with medium only (cell control).
2. Incubation:
-
The plate is incubated for 7 days at 37°C in a humidified 5% CO2 atmosphere, mirroring the duration of the antiviral assay.
3. MTT Reagent Addition and Incubation:
-
Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is then incubated for an additional 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
4. Formazan Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated by comparing the absorbance of the wells treated with the compounds to the absorbance of the cell control wells.
-
The CC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the action and evaluation of this compound analogs, the following diagrams have been generated using Graphviz.
Caption: Intracellular activation pathway of Zidovudine (AZT).
Caption: Experimental workflow for determining the antiviral efficacy of AZT analogs.
References
Zidovudine and its Phosphates: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of the antiretroviral drug Zidovudine (AZT) and its phosphorylated metabolites: Zidovudine monophosphate (AZT-MP), Zidovudine diphosphate (B83284) (AZT-DP), and Zidovudine triphosphate (AZT-TP). Understanding the differential cytotoxicity of these compounds is crucial for optimizing therapeutic strategies and developing novel drug delivery systems with improved safety profiles.
Executive Summary
Zidovudine, a cornerstone in the treatment of HIV infection, requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effects. However, this metabolic activation is also intrinsically linked to its cellular toxicity. Experimental evidence strongly suggests that the monophosphate metabolite, AZT-MP, is a primary contributor to the cytotoxic effects observed with Zidovudine administration. In contrast, the therapeutically active form, AZT-TP, while essential for inhibiting viral reverse transcriptase, also contributes to toxicity, albeit to a different extent. The primary mechanism of Zidovudine-induced cytotoxicity involves mitochondrial dysfunction, leading to oxidative stress and subsequent apoptosis.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of Zidovudine and its phosphorylated forms. It is important to note that direct comparative studies across all phosphorylated forms in multiple cell lines are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Compound | Cell Line | Assay | Cytotoxicity Metric (IC50/EC50) | Reference |
| Zidovudine (AZT) | CEM (wild type) | Growth Inhibition | 350 µM | [1] |
| Zidovudine (AZT) | CEM/Ag-1 (resistant) | Growth Inhibition | 2 mM | [1] |
| Zidovudine (AZT) | Naive Cytotoxic T Lymphocytes (CTL) | Inhibition of Clonal Expansion | 87.5 µM | [2] |
| Zidovudine Monophosphate (AZT-MP) | Bovine Aortic Endothelial Cells | Cell Death (MTT Assay) | More potent than AZT | [3] |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of a compound that inhibits a biological process by 50%. A lower value indicates higher potency. The available data strongly indicates that AZT-MP is a significant mediator of Zidovudine's toxicity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of cytotoxicity. The following sections outline a standard protocol for the MTT assay, a common method used to evaluate the cytotoxicity of nucleoside analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Zidovudine and its phosphate (B84403) derivatives
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Zidovudine and its phosphates in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Signaling Pathways and Mechanisms of Cytotoxicity
The primary mechanism underlying the cytotoxicity of Zidovudine and its phosphates is the induction of mitochondrial dysfunction. This leads to a cascade of events culminating in programmed cell death, or apoptosis.
Zidovudine Metabolism and Activation
Zidovudine is a prodrug that must be phosphorylated intracellularly to become active. This process is a double-edged sword, as it is necessary for both the desired antiviral effect and the unwanted cytotoxic effects.
Caption: Intracellular phosphorylation of Zidovudine.
Mitochondrial Toxicity and Apoptosis Pathway
The accumulation of Zidovudine and its phosphates, particularly AZT-MP, within the mitochondria disrupts their normal function. This leads to a decrease in mitochondrial DNA (mtDNA) content, an increase in reactive oxygen species (ROS) production, and the release of pro-apoptotic factors, ultimately triggering the caspase cascade and apoptosis.
Caption: Zidovudine-induced mitochondrial toxicity pathway.
Conclusion
The cytotoxicity of Zidovudine is a complex process primarily driven by its monophosphate metabolite and its detrimental effects on mitochondrial function. This guide highlights the importance of understanding the differential toxicity of Zidovudine and its phosphorylated forms for the development of safer and more effective antiretroviral therapies. Further research focusing on direct comparative cytotoxicity studies and the elucidation of the precise molecular interactions within the apoptotic pathway is warranted.
References
- 1. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Zidovudine Efficacy: A Comparative Guide to Intracellular Diphosphate Levels Versus Standard Therapeutic Outcomes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of monitoring intracellular zidovudine (B1683550) diphosphate (B83284) (AZT-DP) and triphosphate (AZT-TP) levels versus conventional therapeutic biomarkers—HIV-1 RNA viral load and CD4+ T-cell counts—in assessing the therapeutic efficacy of zidovudine (AZT).
Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to its active triphosphate form (AZT-TP) to exert its anti-HIV effect.[1] The intracellular concentrations of these phosphorylated metabolites, particularly AZT-TP, are believed to be more directly related to the drug's antiviral activity than plasma concentrations of the parent drug.[1][2] This guide synthesizes experimental data to compare the utility of monitoring these intracellular anabolites against the standard clinical markers of HIV-1 progression and treatment response.
Quantitative Data Comparison
The following tables summarize quantitative data from studies investigating the relationship between intracellular zidovudine phosphate (B84403) levels and therapeutic outcomes.
Table 1: Intracellular Zidovudine Phosphate Concentrations in HIV-Infected Patients
| Patient Population | Zidovudine Monophosphate (AZT-MP) (fmol/10⁶ cells) | Zidovudine Diphosphate (AZT-DP) (fmol/10⁶ cells) | Zidovudine Triphosphate (AZT-TP) (fmol/10⁶ cells) | Citation(s) |
| HIV-Infected Adults | 73.4% of total phosphates | 13.3% of total phosphates | 13.4% of total phosphates | [3] |
| HIV-Infected Adults (Hispanic) | Not Reported | Not Reported | 41 - 193 | [4][5] |
| Newborns (<15 days old) | 732 | Not Reported | 170 | [6] |
| Newborns (>15 days old) | 282 | Not Reported | 65.1 | [6] |
Table 2: Correlation of Zidovudine Phosphate Levels with Therapeutic Markers
| Study Parameter | Correlation with Intracellular Zidovudine Phosphates | Correlation with Plasma Zidovudine | Key Findings | Citation(s) |
| Virological Response (HIV-1 RNA) | No significant association observed. | Very weak correlation with total intracellular phosphates. | Virological response was not directly correlated with the extent of zidovudine phosphorylation in one longitudinal study. | [1] |
| Immunological Response (%CD4+ change) | Significant positive correlation with total phosphorylated ZDV. | No correlation observed. | Intracellular phosphate levels, but not plasma levels, were associated with changes in CD4+ lymphocyte percentages. | [2] |
| Immunological Response (CD4+ count) | Strong relationship between AZT-TP and increase in % change in CD4+ cells. | Not the primary focus. | Higher intracellular AZT-TP concentrations were linked to a better immunological response. | [4] |
| Rate of HIV RNA decline | Related to intracellular concentrations of AZT-TP. | Not the primary focus. | The speed of viral load reduction was associated with intracellular levels of the active metabolite. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings.
Quantification of Intracellular Zidovudine Phosphates
A common and sensitive method for measuring intracellular zidovudine phosphates is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples using Ficoll-Hypaque density gradient centrifugation.[3]
-
Cell Lysis and Extraction: The isolated PBMCs are lysed, and the intracellular contents, including the zidovudine phosphates, are extracted.
-
Chromatographic Separation: The cell extract is injected into an HPLC system. The different phosphorylated forms of zidovudine (AZT-MP, AZT-DP, and AZT-TP) are separated on a C18 column.
-
Mass Spectrometry Detection: The separated compounds are then introduced into a mass spectrometer. The precursor and product ions for each analyte are monitored for quantification. For example, for zidovudine, the transition monitored might be m/z 267.9→126.8.[3]
-
Quantification: The concentration of each phosphate is determined by comparing its peak area to that of a known internal standard.
Assessment of Therapeutic Outcome
1. HIV-1 RNA Quantification (Viral Load)
The plasma HIV-1 RNA level is a critical marker of treatment efficacy.
-
Sample Collection: Whole blood is collected in EDTA tubes, and plasma is separated by centrifugation.
-
RNA Extraction: Viral RNA is extracted from the plasma sample.
-
Reverse Transcription and PCR: The extracted RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified using polymerase chain reaction (PCR). Real-time PCR assays, such as the Roche TaqMan or Abbott m2000 RT, are commonly used for quantification.[8]
-
Quantification: The amount of amplified DNA is measured in real-time, and the viral load is expressed as copies of HIV-1 RNA per milliliter of plasma.
2. CD4+ T-Cell Count
The CD4+ T-cell count is a key indicator of the health of the immune system.
-
Sample Collection: Whole blood is collected in tubes containing an anticoagulant.
-
Immunophenotyping: The blood sample is stained with fluorescently labeled monoclonal antibodies specific for CD4 and other T-cell markers.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which counts the number of cells expressing the CD4 marker.
-
Quantification: The absolute CD4+ T-cell count is reported as cells per cubic millimeter (cells/mm³) of blood.
Visualizing the Pathways and Processes
Caption: Intracellular phosphorylation pathway of zidovudine.
Caption: Experimental workflow for intracellular zidovudine phosphate analysis.
Objective Comparison and Conclusion
The premise for monitoring intracellular zidovudine phosphates is that their concentrations at the site of action should correlate more closely with therapeutic effect than the concentration of the parent drug in the plasma.[1] The available data provides some support for this hypothesis, particularly concerning the immunological response. Studies have shown a significant positive correlation between the area under the curve (AUC) of total phosphorylated zidovudine and changes in the percentage of CD4+ lymphocytes, a relationship not observed with plasma zidovudine AUC.[2] Furthermore, a strong relationship has been demonstrated between intracellular AZT-TP concentrations and an increase in the percent change in CD4+ cells from baseline.[4] The rate of decline in HIV-1 RNA has also been linked to intracellular AZT-TP levels.[7]
However, the clinical utility of monitoring intracellular zidovudine phosphates is not definitively established. One longitudinal study found no association between virological responses at 2 and 3 months and zidovudine phosphorylation.[1] This suggests that while there may be a link to immunological recovery, the immediate impact on viral replication may be more complex.
In contrast, monitoring plasma HIV-1 RNA levels (viral load) and CD4+ T-cell counts are the established standards of care for assessing antiretroviral therapy efficacy.[5] These markers have been extensively validated and are directly linked to clinical outcomes. A lower viral load and a higher CD4+ count are strongly associated with a reduced risk of disease progression and death.[9]
Advantages of Monitoring Intracellular Zidovudine Phosphates:
-
Potentially provides a more direct measure of the drug's activity at its target site.
-
May offer insights into individual variations in drug metabolism and activation.
-
Could be a valuable research tool for understanding the pharmacodynamics of zidovudine and other NRTIs.
Limitations of Monitoring Intracellular Zidovudine Phosphates:
-
The assays are complex, expensive, and not widely available in clinical settings.
-
A clear therapeutic range for intracellular zidovudine phosphate concentrations has not been established.
-
The correlation with long-term clinical outcomes is not as well-defined as it is for viral load and CD4+ counts.
While the measurement of intracellular this compound and triphosphate levels offers a promising avenue for understanding the pharmacodynamics of zidovudine, its widespread clinical application is currently limited by technical complexity and a lack of established therapeutic targets. Standard monitoring of plasma HIV-1 RNA and CD4+ T-cell counts remains the gold standard for assessing therapeutic outcome in patients receiving zidovudine-containing regimens. Future research should focus on simplifying the measurement of intracellular metabolites and conducting large-scale prospective studies to definitively establish their predictive value for long-term clinical success in comparison to current standard-of-care markers.
References
- 1. Intracellular phosphorylation of zidovudine (ZDV) and other nucleoside reverse transcriptase inhibitors (RTI) used for human immunodeficiency virus (HIV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZT demonstrates anti-HIV-1 activity in persistently infected cell lines: implications for combination chemotherapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early antiretroviral therapy initiation: access and equity of viral load testing for HIV treatment monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. The predictive value of changes in serologic and cell markers of HIV activity for subsequent clinical outcome in patients with asymptomatic HIV disease treated with zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Performance Comparison of Xpert HIV-1 Viral Load Assay and Roche Taqman and Abbott M2000 RT in Bamako, Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Outcomes of treatment with AZT of patients with AIDS and symptomatic HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Zidovudine Diphosphate
This guide provides a comparative overview of validated analytical methods for the quantification of Zidovudine (B1683550) diphosphate (B83284) (ZDV-DP), a critical intracellular metabolite of the antiretroviral drug Zidovudine (AZT). The information is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of nucleoside reverse transcriptase inhibitors.
Comparison of Analytical Methods
The primary methods for the quantification of Zidovudine and its phosphorylated metabolites, including ZDV-DP, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. LC-MS/MS is generally favored for its superior sensitivity and selectivity, which is crucial for measuring the low intracellular concentrations of ZDV-DP in biological matrices like peripheral blood mononuclear cells (PBMCs).[1][2] RP-HPLC with UV detection offers a more accessible alternative, though it may lack the sensitivity required for certain research applications.[3][4]
The following table summarizes the quantitative performance characteristics of these methods based on published data for Zidovudine and its phosphates.
| Parameter | LC-MS/MS | RP-HPLC with UV Detection |
| Analyte(s) | Zidovudine, ZDV-MP, ZDV-DP, ZDV-TP | Zidovudine |
| Linearity Range | 1 - 3000 ng/mL (Zidovudine)[5] | 10 - 60 µg/ml (Zidovudine)[3] |
| 6 - 6000 fmol/sample (ZDV-MP)[1] | 40.0 - 220.0 µg ml(-1) (Zidovudine)[4] | |
| 10 - 10000 fmol/sample (ZDV-DP, ZDV-TP)[1] | ||
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (Zidovudine)[5] | 1.985 µg ml(-1) (Zidovudine)[4] |
| 10 fmol/sample (ZDV-DP)[1] | ||
| Accuracy (% Deviation) | ≤8.3%[5] | Not explicitly stated in abstracts |
| Precision (% CV) | ≤10%[5] | RSD = 0.59% (derivatized Zidovudine)[6] |
| Recovery | 92.3% (Zidovudine)[5] | >85% (ZDV-MP, ZDV-TP)[2] |
Experimental Protocols
Ultrasensitive LC-MS/MS Method for Intracellular ZDV-DP Quantification
This protocol is based on a method developed for the ultrasensitive measurement of intracellular Zidovudine phosphates in PBMCs.[1]
a) Sample Preparation (PBMC Extraction):
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Perform a series of washing steps to completely remove plasma and electrolytes.
-
Lyse the cells to release intracellular contents.
-
Perform protein precipitation to remove interfering proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
b) Chromatographic Conditions:
-
Column: Alkaline-stable high-performance liquid chromatography column.
-
Mobile Phase: Alkalinized buffer containing an ion-pairing agent such as tetrabutylammonium (B224687) hydroxide.
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
c) Mass Spectrometric Detection:
-
Mode: Tandem Mass Spectrometry (MS/MS).
-
Ionization: Electrospray Ionization (ESI), likely in negative mode for phosphates.
-
Monitored Transitions: Specific precursor-to-product ion transitions for ZDV-DP would be monitored for quantification.
RP-HPLC Method for Zidovudine Quantification
This protocol is a representative example for the analysis of Zidovudine, which can be adapted for its metabolites, although sensitivity may be a limiting factor for ZDV-DP.[3][7]
a) Sample Preparation:
-
For pharmaceutical dosage forms, dissolve the tablet or capsule contents in a suitable solvent like methanol (B129727).
-
Filter the solution to remove excipients.
-
Dilute the filtered solution with the mobile phase to the desired concentration.
b) Chromatographic Conditions:
-
Column: Zodiac C18 (250x4.6mm)[3] or Symmetry C18 (150x4.6mm, 5µm).[7]
-
Mobile Phase: A mixture of methanol and acetonitrile (B52724) (e.g., 40:60 v/v)[3] or a phosphate (B84403) buffer and methanol (e.g., 70:30 v/v, pH 3.5).[7]
-
Injection Volume: 20 µL.[3]
Visualizations
Caption: Workflow for Bioanalysis of Intracellular ZDV-DP.
Caption: Key Parameters for Analytical Method Validation.
References
- 1. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. Development and validation of a RP-HPLC method for the determination of zidovudine and its related substances in sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHEMICAL DERIVATIZATION OF ZIDOVUDINE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT [repository.najah.edu]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Zidovudine Diphosphate: A Novel Target for HIV Drug Development
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Zidovudine (B1683550) (AZT), the first approved antiretroviral agent, remains a cornerstone of combination therapy for Human Immunodeficiency Virus (HIV) infection. As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy relies on intracellular phosphorylation to its active triphosphate form, zidovudine triphosphate (AZT-TP). This conversion is a three-step process, with the final phosphorylation of zidovudine diphosphate (B83284) (AZT-DP) to AZT-TP, catalyzed by nucleoside diphosphate kinase (NDPK), being a critical and often rate-limiting step.[1] The inefficiency of this conversion presents a unique opportunity for drug development: targeting the enzymes that interact with AZT-DP to enhance the production of the active antiviral agent. This guide provides a comparative analysis of this strategy against conventional antiretroviral targets, supported by experimental data and detailed protocols.
Zidovudine Diphosphate and its Enzymatic Crossroads
Zidovudine, a thymidine (B127349) analog, is administered as a prodrug.[2] Once inside the cell, it undergoes sequential phosphorylation by host cell kinases:
-
Zidovudine → Zidovudine monophosphate (AZT-MP) , catalyzed by thymidine kinase.
-
AZT-MP → this compound (AZT-DP) , catalyzed by thymidylate kinase.[3]
-
AZT-DP → Zidovudine triphosphate (AZT-TP) , catalyzed by nucleoside diphosphate kinase (NDPK).[3]
AZT-TP then acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator upon incorporation into the viral DNA.[2]
The phosphorylation of AZT-DP by NDPK has been identified as a significant bottleneck in the activation pathway.[4] AZT-DP is a poor substrate for NDPK, leading to suboptimal concentrations of the active AZT-TP within the cell.[5] This inefficiency provides a compelling rationale for developing small-molecule activators of NDPK that can specifically enhance the phosphorylation of AZT-DP, thereby boosting the antiretroviral efficacy of Zidovudine.
Comparative Analysis of Drug Targets
The following table provides a quantitative comparison of targeting the AZT-DP/NDPK interaction versus other established HIV drug targets.
| Drug Target | Drug Class | Example Drug(s) | Mechanism of Action | IC50 / EC50 / Ki | Clinical Efficacy |
| Nucleoside Diphosphate Kinase (NDPK) | NDPK Activators (Hypothetical) | (Under Development) | Enhance phosphorylation of AZT-DP to AZT-TP | N/A | Aims to increase potency of Zidovudine |
| Reverse Transcriptase (RT) | NRTIs | Zidovudine, Lamivudine | Competitive inhibition and chain termination | Zidovudine: EC50 = 0.003-0.012 µM[6] | Cornerstone of HAART, reduces viral load |
| Reverse Transcriptase (RT) | NNRTIs | Efavirenz, Nevirapine | Non-competitive inhibition | Efavirenz: IC50 = 0.0025 µM | Potent viral suppression, component of first-line regimens |
| Protease (PR) | Protease Inhibitors (PIs) | Atazanavir, Darunavir | Inhibit viral polyprotein cleavage | Atazanavir: IC50 = 0.002-0.005 µM | High genetic barrier to resistance, used in salvage therapy |
| Integrase (IN) | Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir, Dolutegravir | Block integration of viral DNA into host genome | Raltegravir: IC50 = 0.002-0.007 µM[7] | Rapid viral suppression, well-tolerated |
| CCR5 Co-receptor | Entry Inhibitors | Maraviroc | Blocks viral entry into host cells | Maraviroc: IC50 = 0.001-0.005 µM | Effective against CCR5-tropic HIV |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and Oligo(dT) primer
-
Biotin-11-dUTP and unlabeled dNTPs
-
Streptavidin-coated microplates
-
Anti-digoxigenin-peroxidase (POD) antibody
-
ABTS substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Lysis buffer (for cellular extracts)
-
Test compounds (including Zidovudine triphosphate as a positive control)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the poly(A) template, oligo(dT) primer, biotin-11-dUTP, and other dNTPs in a suitable reaction buffer.
-
Add Inhibitors: Add serial dilutions of the test compounds to the wells of a microplate. Include a positive control (e.g., AZT-TP) and a no-inhibitor control.
-
Initiate the Reaction: Add the recombinant HIV-1 RT to each well to start the reverse transcription reaction.
-
Incubate: Incubate the plate at 37°C for 1-2 hours.
-
Capture Biotinylated DNA: Transfer the reaction products to a streptavidin-coated microplate and incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.
-
Wash: Wash the plate three times with wash buffer to remove unbound components.
-
Add Antibody: Add the anti-digoxigenin-POD antibody to each well and incubate for 1 hour at 37°C.
-
Wash: Wash the plate three times with wash buffer.
-
Develop Color: Add the ABTS substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 antigen in cell culture supernatants, which is a measure of viral replication.
Materials:
-
HIV-1 p24 antigen capture antibody-coated microplate
-
Cell culture supernatants from HIV-1 infected cells treated with test compounds
-
Recombinant HIV-1 p24 standard
-
Biotinylated anti-p24 detector antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
Procedure:
-
Prepare Standards and Samples: Prepare a standard curve using serial dilutions of the recombinant p24 antigen. Dilute the cell culture supernatants as needed.
-
Add Samples and Standards: Add 100 µL of standards and samples to the wells of the antibody-coated microplate.
-
Incubate: Cover the plate and incubate for 2 hours at 37°C.
-
Wash: Wash the plate four times with wash buffer.
-
Add Detector Antibody: Add 100 µL of the biotinylated anti-p24 detector antibody to each well and incubate for 1 hour at 37°C.
-
Wash: Wash the plate four times with wash buffer.
-
Add Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.
-
Wash: Wash the plate four times with wash buffer.
-
Develop Color: Add 100 µL of TMB substrate to each well and incubate in the dark for 15 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of p24 in the samples.[8][9]
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of test compounds on host cells.
Materials:
-
Host cell line (e.g., MT-4, CEM-SS)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed Cells: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and incubate overnight.
-
Add Compounds: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC50 (50% cytotoxic concentration) value.[10][11]
Visualizations
Caption: HIV lifecycle and the targets of major antiretroviral drug classes.
Caption: Zidovudine activation pathway and the proposed point of intervention.
Conclusion
Targeting the phosphorylation of this compound by modulating the activity of nucleoside diphosphate kinase represents a novel and promising strategy in HIV drug development. The inefficiency of this critical activation step for Zidovudine provides a clear rationale for the development of small-molecule activators of NDPK. Such compounds have the potential to significantly enhance the intracellular concentration of the active AZT-TP, thereby increasing the antiretroviral efficacy of Zidovudine and potentially overcoming some forms of drug resistance. Further research into the structural biology of the AZT-DP-NDPK interaction and high-throughput screening for allosteric activators are warranted to exploit this novel therapeutic target. This approach, in combination with existing antiretroviral therapies, could lead to more potent and durable treatment regimens for individuals living with HIV.
References
- 1. Zidovudine Phosphorylation Determined Sequentially over 12 Months in Human Immunodeficiency Virus-Infected Patients with or without Previous Exposure to Antiretroviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ClinPGx [clinpgx.org]
- 4. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular phosphorylation of anti-HIV nucleosides. Role of nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A computational overview of integrase strand transfer inhibitors (INSTIs) against emerging and evolving drug-resistant HIV-1 integrase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 9. ablinc.com [ablinc.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Pharmacokinetics of Zidovudine and its Phosphorylated Anabolites: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the pharmacokinetic profiles of Zidovudine (B1683550) (AZT), a cornerstone antiretroviral agent, and its intracellular phosphorylated forms: Zidovudine-monophosphate (AZT-MP), Zidovudine-diphosphate (AZT-DP), and the active moiety, Zidovudine-triphosphate (AZT-TP). Understanding the distinct pharmacokinetic characteristics of the parent drug and its anabolites is crucial for optimizing therapeutic strategies and developing novel drug delivery systems.
Introduction
Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to exert its antiviral activity against the human immunodeficiency virus (HIV).[1][2] The conversion to its active triphosphate form is a critical step in the inhibition of viral replication.[3][4] This guide synthesizes key experimental data to compare the pharmacokinetic behaviors of AZT in plasma with its phosphorylated metabolites within peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV.
Metabolic Pathway of Zidovudine Phosphorylation
Zidovudine enters host cells and undergoes a three-step phosphorylation process mediated by host cellular kinases to become the pharmacologically active AZT-TP.[1][5] This active form is then incorporated into the growing viral DNA chain by HIV's reverse transcriptase, leading to chain termination and halting viral replication.[3][4]
References
Assessing the Impact of Drug Combinations on Zidovudine Diphosphate Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of various drug combinations on the intracellular levels of Zidovudine (B1683550) diphosphate (B83284) (AZT-DP), a key intermediate in the activation of the antiretroviral drug Zidovudine (AZT). Understanding these interactions is crucial for optimizing therapeutic regimens and mitigating potential antagonistic effects that can compromise antiviral efficacy. This document summarizes key experimental findings, presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Overview of Zidovudine Activation and Potential for Drug Interactions
Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to its active triphosphate form (AZT-TP) to exert its antiviral effect against the human immunodeficiency virus (HIV). This multi-step phosphorylation process is catalyzed by cellular kinases. The initial phosphorylation to Zidovudine monophosphate (AZT-MP) is carried out by thymidine (B127349) kinase, followed by the conversion to AZT-DP by thymidylate kinase, and finally to the active AZT-TP by nucleoside diphosphate kinase.
Co-administration of other drugs can interfere with this critical activation pathway, leading to altered levels of the phosphorylated metabolites and potentially impacting the drug's efficacy and toxicity profile. This guide focuses on the impact of select drug combinations on the formation of AZT-DP.
Comparative Analysis of Drug Combination Effects on Zidovudine Diphosphate Levels
The following sections detail the observed effects of co-administering Zidovudine with Stavudine (B1682478), Ribavirin, and Doxorubicin on its intracellular phosphorylation.
Zidovudine and Stavudine
The combination of Zidovudine and Stavudine (d4T), another thymidine analogue NRTI, has been shown to result in a significant antagonistic interaction. This is primarily due to competition for the same activating enzyme, thymidine kinase.[1] Zidovudine exhibits a substantially higher affinity for thymidine kinase, leading to a pronounced inhibition of Stavudine phosphorylation.[2] While Zidovudine's phosphorylation is also affected, the impact is less severe.
Table 1: Effect of Zidovudine and Stavudine Combination on Intracellular Phosphorylation [2]
| Drug Combination (Ratio) | Mean Total Stavudine Phosphates (pmol/10⁶ cells) | % Inhibition of Stavudine Phosphorylation | Mean Total Zidovudine Phosphates (pmol/10⁶ cells) | % Inhibition of Zidovudine Phosphorylation |
| Stavudine (3 µM) alone | 5.79 | - | - | - |
| Stavudine (3 µM) + Zidovudine (0.3 µM) | 3.23 | 44.2% | - | - |
| Stavudine (3 µM) + Zidovudine (3 µM) | 1.73 | 70.1% | - | - |
| Stavudine (3 µM) + Zidovudine (30 µM) | 1.09 | 81.2% | - | - |
| Zidovudine (0.02 µM) alone | - | - | 3.48 | - |
| Zidovudine (0.02 µM) + Stavudine (0.2 µM) | - | - | 3.42 | 1.7% |
| Zidovudine (0.02 µM) + Stavudine (2 µM) | - | - | 3.13 | 10.1% |
| Zidovudine (0.02 µM) + Stavudine (20 µM) | - | - | 2.62 | 24.7% |
Data derived from in vitro studies on peripheral blood mononuclear cells (PBMCs).
In vivo studies have corroborated these in vitro findings, demonstrating a pharmacologic antagonism between Zidovudine and Stavudine.[3] This has led to clinical recommendations against the co-administration of these two drugs.[4]
Zidovudine and Ribavirin
The interaction between Zidovudine and Ribavirin, a broad-spectrum antiviral agent, presents a more complex and somewhat conflicting picture. In vitro studies have suggested an antagonistic relationship.
Table 2: In Vitro Effect of Ribavirin on Zidovudine Phosphorylation and Antiviral Activity
| Condition | Outcome Measure | Result |
| Zidovudine + Ribavirin | Total Zidovudine Phosphates | Decrease observed, primarily affecting Zidovudine monophosphate. |
| Zidovudine + Ribavirin | Zidovudine Antiviral IC50 | Approximately fivefold increase, indicating reduced efficacy. |
However, a clinical study conducted in HIV/HCV co-infected patients receiving Zidovudine as part of their antiretroviral therapy found that the administration of Ribavirin for 8 weeks did not have a statistically significant impact on the intracellular formation of Zidovudine triphosphate. This suggests that the in vitro antagonism may not fully translate to a clinically significant interaction in all patient populations. Further research is warranted to clarify these discrepant findings.
Zidovudine and Doxorubicin
In vitro investigations have identified Doxorubicin, an anticancer agent, as an inhibitor of Zidovudine anabolite formation.[5] This indicates a potential for a drug interaction at the level of intracellular phosphorylation. However, specific quantitative data detailing the extent of inhibition, particularly on this compound levels, are currently limited in the available literature. Researchers should exercise caution when considering the co-administration of these agents and consider monitoring for potential alterations in Zidovudine efficacy.
Experimental Protocols
The following section outlines a general methodology for the quantification of intracellular this compound levels, based on commonly cited experimental procedures.
Measurement of Intracellular Zidovudine Phosphates
Objective: To quantify the intracellular concentrations of Zidovudine monophosphate (AZT-MP), diphosphate (AZT-DP), and triphosphate (AZT-TP) in peripheral blood mononuclear cells (PBMCs).
Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Procedure:
-
Cell Isolation: PBMCs are isolated from whole blood samples using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Lysis: The isolated PBMCs are counted to allow for normalization of results. The cells are then lysed to release the intracellular contents, including the phosphorylated metabolites of Zidovudine.
-
Extraction of Phosphorylated Metabolites: The cell lysate is subjected to a solid-phase extraction (SPE) or liquid-liquid extraction procedure to separate the phosphorylated anabolites from other cellular components.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) to separate AZT-MP, AZT-DP, and AZT-TP based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated metabolites are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each phosphorylated form of Zidovudine based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
-
Quantification: The concentration of each metabolite is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
Caption: Zidovudine metabolic pathway and points of drug interaction.
Caption: Workflow for measuring intracellular Zidovudine phosphates.
References
- 1. Quantitation of intracellular zidovudine phosphates by use of combined cartridge-radioimmunoassay methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo antagonism with zidovudine plus stavudine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 5. Drug interactions with zidovudine phosphorylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Zidovudine Diphosphate and Mitochondrial Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of zidovudine (B1683550) (AZT) and its phosphorylated metabolites, with a focus on their roles in inducing mitochondrial toxicity. We will delve into the comparative performance of AZT with other nucleoside reverse transcriptase inhibitors (NRTIs), supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to Zidovudine and Mitochondrial Toxicity
Zidovudine (3'-azido-3'-deoxythymidine), a cornerstone of early antiretroviral therapy, exerts its therapeutic effect by inhibiting HIV reverse transcriptase. However, its clinical use is often limited by significant side effects, many of which are attributed to mitochondrial toxicity.[1][2] This toxicity stems from the drug's impact on mitochondrial function, leading to a range of adverse effects from myopathy and lipoatrophy to life-threatening lactic acidosis.[1][3]
The primary mechanism of AZT-induced mitochondrial toxicity involves the inhibition of mitochondrial DNA (mtDNA) polymerase-gamma (Pol-γ) by its triphosphate metabolite, AZT-triphosphate (AZT-TP).[1] This inhibition leads to mtDNA depletion, impairing the synthesis of essential proteins for the electron transport chain and oxidative phosphorylation.[4] While zidovudine diphosphate (B83284) (AZT-DP) is a critical intermediate in the phosphorylation cascade of AZT to AZT-TP, the majority of research has focused on the inhibitory effects of the triphosphate form and the cellular accumulation of the monophosphate form (AZT-MP).[5] Emerging evidence also points to other mechanisms of AZT-induced mitochondrial damage, including the induction of oxidative stress.[4][5][6]
Comparative Analysis of Mitochondrial Toxicity
The mitochondrial toxicity of zidovudine has been extensively studied in comparison to other NRTIs. These studies, primarily conducted in cell lines such as human hepatoblastoma (HepG2) cells and skeletal muscle cells (SkMCs), provide valuable insights into the relative risk profiles of these drugs.
Quantitative Data on Mitochondrial DNA Depletion
A key indicator of NRTI-induced mitochondrial toxicity is the depletion of mitochondrial DNA. The following table summarizes the comparative effects of various NRTIs on mtDNA content in different cell lines.
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Cell Line | Concentration (µM) | Treatment Duration | mtDNA Content (% of Control) | Reference |
| Zidovudine (AZT) | HepG2 | 300 | 9 days | ~75% | [7] |
| HepG2 | 7.1 | 120 hours | 76.1% | [8] | |
| Skeletal Muscle Cells | 300 | 9 days | No significant depletion | [7] | |
| Tenofovir (B777) | HepG2 | 300 | 9 days | No significant change | [7] |
| Skeletal Muscle Cells | 300 | 9 days | No significant change | [7] | |
| Lamivudine (B182088) (3TC) | HepG2 | 300 | 9 days | No significant change | [7] |
| Abacavir (B1662851) | HepG2 | 300 | 9 days | No significant change | [7] |
| Stavudine (B1682478) (d4T) | HepG2 | 300 | 9 days | ~60% | [7] |
| HepG2 | 4 | 120 hours | 36.1% | [8] | |
| Skeletal Muscle Cells | 300 | 9 days | ~50% | [7] | |
| Didanosine (B1670492) (ddI) | HepG2 | 300 | 9 days | Complete depletion | [7] |
| Skeletal Muscle Cells | 30 | 9 days | Almost complete depletion | [7] | |
| Zalcitabine (B1682364) (ddC) | HepG2 | 30 | 9 days | Complete depletion | [7] |
| Skeletal Muscle Cells | 3 | 9 days | Almost complete depletion | [7] |
The data clearly indicates that zalcitabine (ddC) and didanosine (ddI) are the most potent inhibitors of mtDNA synthesis, followed by stavudine (d4T) and then zidovudine (AZT).[7] Tenofovir, lamivudine (3TC), and abacavir show the least impact on mtDNA content in these in vitro models.[7]
Quantitative Data on Lactate (B86563) Production
Mitochondrial dysfunction leads to a shift from aerobic respiration to anaerobic glycolysis, resulting in increased lactate production. This is another critical marker for assessing mitochondrial toxicity.
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Cell Line | Concentration (µM) | Treatment Duration | Lactate Production (% Increase over Control) | Reference |
| Zidovudine (AZT) | HepG2 | 300 | 6 days | >200% | [7] |
| Skeletal Muscle Cells | 300 | 6 days | >200% | [7] | |
| Tenofovir | HepG2 | 300 | 6 days | <20% | [7] |
| Skeletal Muscle Cells | 300 | 6 days | <20% | [7] | |
| Stavudine (d4T) | N/A | N/A | N/A | Higher than Zidovudine in patients | [9] |
| Didanosine (ddI) | N/A | N/A | N/A | Associated with hyperlactatemia | [10] |
| Zalcitabine (ddC) | N/A | N/A | N/A | N/A |
Zidovudine significantly increases lactate production, indicating a severe impairment of mitochondrial respiration.[7] In contrast, tenofovir has a minimal effect on lactate levels.[7] Clinical studies have also shown that stavudine is associated with higher lactate levels than zidovudine in patients.[9]
Signaling Pathways and Mechanisms of Toxicity
The mitochondrial toxicity of zidovudine is a multi-faceted process. The following diagrams illustrate the key signaling pathways and experimental workflows involved.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for the key assays used to assess NRTI-induced mitochondrial toxicity.
Quantification of Mitochondrial DNA (mtDNA) Content by Quantitative PCR (qPCR)
This protocol describes the relative quantification of mtDNA compared to nuclear DNA (nDNA).
-
Cell Culture and Treatment: Plate cells (e.g., HepG2 or SkMCs) at a suitable density and treat with various concentrations of NRTIs for the desired duration.
-
DNA Extraction: Harvest cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR:
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., B2M), and the extracted DNA.
-
Use the following typical thermal cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
A melt curve analysis should be performed to ensure the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
-
Calculate the ΔCt by subtracting the average Ct value of the mitochondrial gene from the average Ct value of the nuclear gene (ΔCt = CtnDNA - CtmtDNA).
-
The relative mtDNA copy number is calculated as 2 x 2ΔCt.
-
Normalize the results to the untreated control group.
-
Measurement of Mitochondrial Respiratory Chain Complex Activity
This protocol outlines a spectrophotometric method to measure the activity of mitochondrial respiratory chain complexes.
-
Mitochondrial Isolation:
-
Harvest cells and homogenize them in an ice-cold isolation buffer.
-
Isolate mitochondria through differential centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the mitochondrial isolates using a standard protein assay (e.g., Bradford or BCA).
-
Enzyme Activity Assays:
-
Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Complex II (Succinate dehydrogenase): Measure the reduction of a specific dye (e.g., DCPIP) at 600 nm.
-
Complex III (Ubiquinol:cytochrome c oxidoreductase): Measure the reduction of cytochrome c at 550 nm.
-
Complex IV (Cytochrome c oxidase): Measure the oxidation of reduced cytochrome c at 550 nm.
-
-
Data Analysis: Calculate the specific activity of each complex (nmol/min/mg of protein) and compare the activities in treated versus untreated samples.
Measurement of Lactate Production
This protocol describes a colorimetric assay to measure lactate concentration in the cell culture medium.
-
Cell Culture and Treatment: Plate cells and treat with NRTIs as described previously.
-
Sample Collection: Collect the cell culture medium at specified time points.
-
Lactate Assay:
-
Use a commercial lactate assay kit.
-
In a 96-well plate, add the collected medium samples and lactate standards.
-
Add the reaction mixture containing lactate dehydrogenase and a probe.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using the lactate standards.
-
Determine the lactate concentration in the samples from the standard curve.
-
Normalize the lactate concentration to the cell number.
-
Conclusion
The evidence presented in this guide highlights the significant mitochondrial toxicity associated with zidovudine, primarily mediated by its triphosphate metabolite, AZT-TP, through the inhibition of mtDNA polymerase-gamma.[1] Comparative data clearly positions zidovudine as having a moderate to high potential for inducing mitochondrial dysfunction, particularly when compared to newer NRTIs like tenofovir and lamivudine.[7] The induction of oxidative stress represents another important mechanism contributing to AZT's toxicity.[4][5] The provided experimental protocols and pathway diagrams serve as valuable resources for researchers investigating the mechanisms of drug-induced mitochondrial toxicity and for the development of safer antiretroviral therapies. A thorough understanding of these mechanisms is paramount for the design of novel therapeutic agents with improved safety profiles.
References
- 1. ClinPGx [clinpgx.org]
- 2. Zidovudine and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Exposure to AZT, but not d4T, Increases Endothelial Cell Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single Zidovudine (AZT) Administration Delays Hepatic Cell Proliferation by Altering Oxidative State in the Regenerating Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial and Oxidative Stress Response in HepG2 Cells Following Acute and Prolonged Exposure to Antiretroviral Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum L-lactate and pyruvate in HIV-infected patients with and without presumed NRTI-related adverse events compared to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperlactatemia and Human Immunodeficiency Virus Infection: Lessons from the Era of Antiretroviral Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Head-to-Head Comparison of Zidovudine Diphosphate Detection Methodologies
For researchers, scientists, and drug development professionals engaged in the study of antiretroviral therapies, the accurate quantification of Zidovudine (B1683550) (AZT) and its phosphorylated metabolites within biological matrices is paramount. This guide provides a comprehensive head-to-head comparison of established analytical methods for the detection of Zidovudine diphosphate (B83284) (AZT-DP), offering insights into their performance, protocols, and underlying principles. While commercially available kits specifically for AZT-DP are not readily found, a variety of robust laboratory-developed tests, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been established.
This comparative guide delves into the performance metrics and experimental protocols of these sophisticated analytical methods, presenting quantitative data in a clear, tabular format for ease of comparison. Furthermore, detailed diagrams illustrating the intracellular metabolic pathway of Zidovudine and a typical experimental workflow for its detection are provided to enhance understanding.
Performance Comparison of Analytical Methods
The quantification of intracellular Zidovudine phosphates presents a significant analytical challenge due to their low concentrations and the complexity of the biological matrix.[1] The predominant and most sensitive methods currently employed are based on LC-MS/MS.[1][2] Older methods, while foundational, often combine techniques such as high-performance liquid chromatography (HPLC) with radioimmunoassay.[3][4]
| Method | Analyte(s) | Lower Limit of Quantification (LLOQ) | Accuracy (%) | Precision (% CV) | Sample Matrix | Reference |
| LC-MS/MS | AZT, AZT-MP, AZT-DP, AZT-TP | 10 fmol/sample (AZT-DP) | 89-115 | < 15 | Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
| HPLC-Radioimmunoassay | AZT-MP, AZT-DP, AZT-TP | 0.1 pmol/10^6 PBMC (for each nucleotide) | Not explicitly stated (Recoveries 102-118%) | < 20 (for duplicate determinations) | PBMCs | [3] |
| Cartridge-Radioimmunoassay | Zidovudine phosphates | 0.02 pmol/10^6 cells | Not explicitly stated | Not explicitly stated | Cells | [4] |
| Improved LC-MS/MS | AZT-MP, AZT-TP | 300 fmol/sample (AZT-MP), 150 fmol/sample (AZT-TP) | < 10 | < 15 (17 at LLOQ) | PBMCs | [2] |
| LC-MS/MS | ZDV-TP, 3TC-TP | 0.10 pmol (ZDV-TP), 4.0 pmol (3TC-TP) | 12 (3TC-TP) | 7 (3TC-TP) | PBMCs | [5] |
| HPLC-MS/MS | ZDV-TP, 3TC-TP, d4T-TP | 50-45,000 pg analytical range | 99.4-108.0 | 8.2-10.4 | PBMCs | [6] |
Intracellular Metabolism of Zidovudine
Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI), must be anabolically phosphorylated intracellularly to its active triphosphate form to exert its antiviral effect against HIV.[7] This process is carried out by host cellular kinases. The diphosphate form (AZT-DP) is an intermediate in this critical activation pathway.
Figure 1. Intracellular phosphorylation pathway of Zidovudine (AZT).
Experimental Protocols: A Closer Look
The methodologies for detecting Zidovudine diphosphate and other metabolites, while varying in specific parameters, generally follow a standardized workflow. Below are detailed protocols for a representative LC-MS/MS method.
Experimental Workflow: LC-MS/MS for Intracellular Zidovudine Phosphates
Figure 2. General experimental workflow for AZT-DP detection.
Detailed Methodologies
1. Sample Preparation: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Whole blood samples are collected in appropriate anticoagulant-containing tubes.
-
PBMCs are isolated using density gradient centrifugation (e.g., using Ficoll-Paque).
-
The isolated PBMC pellet is washed and the cell count is determined.
2. Intracellular Extraction
-
The cell pellet is lysed, typically using a cold methanol (B129727) or perchloric acid solution, to release the intracellular contents and precipitate proteins.
-
The sample is centrifuged to pellet the precipitated proteins.
-
The supernatant containing the Zidovudine phosphates is collected.
3. Solid-Phase Extraction (SPE) for Phosphate (B84403) Separation
-
The supernatant is loaded onto an anion exchange SPE cartridge.[5]
-
A series of washing and elution steps are performed with increasing salt concentrations to separate the mono-, di-, and triphosphate forms of Zidovudine.[5] For instance, Zidovudine monophosphate (AZT-MP) and diphosphate (AZT-DP) can be eluted with specific concentrations of potassium chloride (e.g., 100 mM KCl for AZT-MP and 120 mM KCl for AZT-DP), while the triphosphate form (AZT-TP) requires a higher concentration (e.g., 400 mM KCl) for elution.[5]
4. LC-MS/MS Analysis
-
The eluted fractions are injected into an HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic separation is typically achieved on a C18 or a specialized alkaline-stable column.[1]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of the Zidovudine phosphates.
5. Quantification
-
An internal standard (e.g., azidodeoxyuridine, AZdU) is added at the beginning of the sample preparation process to account for any variability during extraction and analysis.[6][8]
-
Calibration curves are generated using known concentrations of Zidovudine phosphate standards.
-
The concentration of the Zidovudine phosphates in the samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.
Conclusion
The detection and quantification of this compound and its phosphorylated counterparts are critical for understanding the intracellular pharmacokinetics and pharmacodynamics of this important antiretroviral drug. While direct commercial kits are not prevalent, highly sensitive and specific methods, predominantly based on LC-MS/MS, have been well-established and validated in the scientific literature. These methods provide the necessary tools for researchers to accurately measure these key metabolites in relevant biological samples, thereby supporting ongoing research and development in HIV therapy. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the number of analytes to be measured simultaneously, and the available instrumentation.
References
- 1. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of intracellular zidovudine phosphates by use of combined cartridge-radioimmunoassay methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantitation of Intracellular Zidovudine and Lamivudine Triphosphates in Human Immunodeficiency Virus-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of the 5'-triphosphate metabolites of zidovudine, lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected patients by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zidovudine Diphosphate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Zidovudine and its Metabolites
Zidovudine, also known as AZT, and its intracellular metabolites, including Zidovudine diphosphate (B83284), are classified as hazardous pharmaceutical waste.[1] Proper disposal is crucial to ensure the safety of personnel and to prevent environmental contamination. Disposal procedures must adhere to strict federal, state, and local regulations.[2][3][4] This guide provides a procedural, step-by-step plan for the safe handling and disposal of waste containing Zidovudine diphosphate.
Key Disposal Considerations
A summary of the critical factors for the proper disposal of Zidovudine-contaminated waste is provided in the table below. This information is synthesized from hazardous drug disposal guidelines.
| Consideration | Guideline | Source |
| Waste Classification | Zidovudine is considered a hazardous drug. Waste containing Zidovudine or its metabolites should be managed as hazardous pharmaceutical waste. | [1] |
| Regulatory Compliance | Disposal must comply with regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local laws. | [2][3] |
| Waste Segregation | Hazardous pharmaceutical waste must be segregated from other waste streams. | [4] |
| Container Requirements | Use designated, properly labeled, leak-proof, and sealed containers for hazardous waste. | [1][2] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, gowns, and eye protection, when handling hazardous drug waste. | [2] |
| Spill Management | All materials used to clean up spills of Zidovudine must be disposed of as hazardous waste. | [2] |
Standard Operating Procedure for Disposal
The following protocol outlines the steps for the proper disposal of laboratory waste contaminated with this compound.
1. Waste Identification and Segregation:
-
Identify all waste streams containing Zidovudine and its metabolites. This includes, but is not limited to:
-
Unused or expired Zidovudine solutions.
-
Cell culture media and other liquid waste from experiments involving Zidovudine.
-
Contaminated laboratory consumables such as pipette tips, centrifuge tubes, flasks, and plates.
-
Personal Protective Equipment (PPE) worn during the handling of Zidovudine.
-
Spill cleanup materials.
-
-
Segregate this hazardous waste from non-hazardous waste at the point of generation.
2. Waste Containment:
-
Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, pipette tips, plasticware) into a designated hazardous waste container. For syringes containing residual amounts, it is best practice to expunge the liquid into an absorbent material and dispose of the absorbent material in the hazardous waste container and the empty syringe in a sharps container.[1]
-
Sharps: All sharps (needles, scalpels, etc.) contaminated with Zidovudine must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.[1][2]
3. Labeling and Storage:
-
Clearly label all hazardous waste containers with "Hazardous Waste," the name of the chemical (Zidovudine), and any other information required by your institution's safety office and local regulations.
-
Store waste containers in a secure, designated area away from general laboratory traffic. Ensure the storage area is well-ventilated.
4. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of Zidovudine-containing waste down the drain or in the regular trash.
-
Treatment of this type of waste should occur at a regulated medical waste incinerator to prevent aerosolization.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste containing this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
